molecular formula C8H10N2O B2928946 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone CAS No. 1512202-56-0

1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone

Número de catálogo: B2928946
Número CAS: 1512202-56-0
Peso molecular: 150.181
Clave InChI: TUIXVXUNWLUOTI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone (CAS 1909306-04-2) is a high-purity chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol. It belongs to the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole chemical class, a privileged scaffold in medicinal chemistry known for its significant potential in oncology research . This compound serves as a versatile chemical building block for the design and synthesis of novel bioactive molecules, particularly in the development of protein kinase inhibitors . Recent structure-based drug discovery efforts have demonstrated that penta- or hexa-bicyclo-pyrazolone derivatives, which share this core structure, function as novel and potent AXL inhibitors . AXL kinase is a promising antitumor target due to its critical role in tumor growth, metastasis, immunosuppression, and drug resistance . Researchers can utilize this ketone-functionalized pyrrolopyrazole to explore structure-activity relationships (SAR) and develop new therapeutic candidates for hematological malignancies and other cancers . The compound should be stored at 2-8°C. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Propiedades

IUPAC Name

1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6(11)8-5-7-3-2-4-10(7)9-8/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIXVXUNWLUOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN2CCCC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of the novel heterocyclic compound, 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone. The pyrrolo[1,2-b]pyrazole scaffold is a key structural motif found in various biologically active natural products and synthetic molecules, demonstrating a wide range of therapeutic potential, including anti-inflammatory and enzyme inhibitory activities.[1][2] This guide will delve into the predicted physicochemical characteristics, a plausible synthetic route, spectroscopic analysis, and the expected reactivity of this specific ethanone derivative. The information presented herein is synthesized from established chemical principles and data from closely related analogues, offering a robust predictive profile to facilitate further research and application in drug discovery and development.

Introduction: The Significance of the Pyrrolo[1,2-b]pyrazole Scaffold

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core is a bicyclic heteroaromatic system that has garnered significant interest in medicinal chemistry. This scaffold is the central structural unit in withasomnine alkaloids, which are known for their anti-inflammatory properties.[1][2] Furthermore, synthetic derivatives of this ring system have been explored as potent inhibitors of key biological targets, such as the transforming growth factor-beta (TGF-β) type I receptor kinase (TβR-I), a crucial player in cell growth, differentiation, and apoptosis.[3] The introduction of an ethanone (acetyl) group at the 2-position of this scaffold is anticipated to modulate its electronic properties and steric profile, potentially leading to novel biological activities and providing a valuable handle for further chemical modifications.

Physicochemical Properties: A Predictive Analysis

PropertyPredicted Value/CharacteristicJustification
Molecular Formula C₈H₁₀N₂ODerived from the chemical structure.
Molecular Weight 150.18 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow solidBased on the appearance of related pyrazole derivatives.
Melting Point 80 - 120 °C (estimated)Acylation generally increases the melting point compared to the parent heterocycle.
Boiling Point > 300 °C (estimated)Heterocyclic ketones typically have high boiling points.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, chloroform); sparingly soluble in water.The presence of the ketone and the heterocyclic rings suggests this solubility profile.
pKa (most acidic proton) ~18-20 (estimated for the acetyl methyl protons)The acetyl protons are weakly acidic due to enolate stabilization.
LogP 1.0 - 2.0 (estimated)The introduction of the acetyl group increases polarity compared to the parent scaffold.

Synthesis and Mechanism

A plausible and efficient route for the synthesis of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone involves a two-step process starting from pyrazole: first, the synthesis of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold, followed by a regioselective Friedel-Crafts acylation.

Synthesis of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Scaffold

The synthesis of the parent scaffold can be achieved through an initial N-protection of pyrazole, followed by alkylation and subsequent intramolecular cyclization.[4]

Synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Pyrazole Pyrazole ProtectedPyrazole N-SEM Protected Pyrazole Pyrazole->ProtectedPyrazole SEM-Cl, Base AlkylatedProduct N-SEM-5-(3-chloropropyl)pyrazole ProtectedPyrazole->AlkylatedProduct 1-bromo-3-chloropropane, n-BuLi DeprotectedIntermediate 5-(3-chloropropyl)pyrazole AlkylatedProduct->DeprotectedIntermediate Deprotection Scaffold 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole DeprotectedIntermediate->Scaffold NaH, DMF

Caption: Synthetic workflow for the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold.

Proposed Synthesis of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone via Friedel-Crafts Acylation

The introduction of the acetyl group at the 2-position is proposed to proceed via a Friedel-Crafts acylation reaction. While electrophilic substitution on the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole ring has been reported to occur at the 3-position (e.g., bromination with NBS), the directing effects for acylation can differ.[4] However, direct acylation of N-substituted pyrazoles often favors the 4-position (which corresponds to the 2- or 3-position in our fused system).[5] We propose the use of acetic anhydride with a catalytic amount of a strong acid like sulfuric acid.

Friedel-Crafts Acylation Scaffold 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Product 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone Scaffold->Product Acylation Reagents Acetic Anhydride, H₂SO₄ (cat.) Reagents->Product

Caption: Proposed Friedel-Crafts acylation to yield the target compound.

Detailed Experimental Protocol (Predictive)

Step 1: Synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole This step should be performed following established literature procedures.[4]

Step 2: Acylation of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

  • To a stirred solution of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (1.0 eq) in acetic anhydride (5.0 eq), add a catalytic amount of concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone.

Spectroscopic Characterization (Predictive)

The structural elucidation of the target compound will rely on a combination of spectroscopic techniques. The following are the predicted spectral data based on the analysis of the parent scaffold and related acetyl-substituted pyrazoles.[4][6]

¹H NMR Spectroscopy
  • δ 7.0-7.5 ppm (s, 1H): Aromatic proton on the pyrazole ring (H-3). The exact chemical shift will be influenced by the acetyl group.

  • δ 4.1-4.3 ppm (t, 2H): Methylene protons adjacent to the pyrazole nitrogen (H-6).

  • δ 2.8-3.0 ppm (t, 2H): Methylene protons at the 4-position.

  • δ 2.5-2.7 ppm (m, 2H): Methylene protons at the 5-position.

  • δ 2.4-2.6 ppm (s, 3H): Methyl protons of the acetyl group.

¹³C NMR Spectroscopy
  • δ ~190 ppm: Carbonyl carbon of the acetyl group.

  • δ ~140-150 ppm: Quaternary carbon of the pyrazole ring attached to the acetyl group (C-2).

  • δ ~130-140 ppm: Quaternary carbon at the ring junction (C-3a).

  • δ ~110-120 ppm: Methine carbon on the pyrazole ring (C-3).

  • δ ~45-55 ppm: Methylene carbon adjacent to the pyrazole nitrogen (C-6).

  • δ ~25-35 ppm: Methylene carbons at C-4 and C-5.

  • δ ~20-30 ppm: Methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy
  • ~2900-3100 cm⁻¹: C-H stretching vibrations (aromatic and aliphatic).

  • ~1660-1680 cm⁻¹: Strong C=O stretching vibration of the ketone.

  • ~1500-1600 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.

Mass Spectrometry
  • Expected [M]⁺ or [M+H]⁺: m/z = 150 or 151, corresponding to the molecular weight of the compound. High-resolution mass spectrometry should confirm the elemental composition of C₈H₁₀N₂O.

Chemical Reactivity and Stability

The chemical reactivity of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone is dictated by the interplay of the electron-rich pyrrolo[1,2-b]pyrazole ring system and the electron-withdrawing acetyl group.

  • Electrophilic Aromatic Substitution: The pyrazole ring is susceptible to further electrophilic attack. The position of subsequent substitutions will be directed by the existing acetyl group and the fused ring system.

  • Reactions of the Carbonyl Group: The acetyl group can undergo typical ketone reactions, such as reduction to an alcohol, reductive amination, and condensation reactions at the alpha-carbon.

  • Stability: The compound is expected to be stable under normal laboratory conditions. Strong acidic or basic conditions may lead to degradation.

Potential Applications in Drug Discovery

Given the established biological activities of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold, this ethanone derivative represents a promising starting point for the development of novel therapeutic agents.

  • Enzyme Inhibitors: The parent scaffold has shown activity against TGF-β type I receptor kinase, and the introduction of the acetyl group could modulate this activity or confer inhibitory properties against other kinases.[3]

  • Anti-inflammatory Agents: The withasomnine alkaloids, which share this core structure, are known for their anti-inflammatory effects.[1][2] This synthetic derivative could be explored for similar activities.

  • Scaffold for Library Synthesis: The acetyl group serves as a versatile chemical handle for the synthesis of a library of derivatives through reactions at the carbonyl group or the alpha-position, enabling the exploration of structure-activity relationships.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of the chemical properties of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone. By synthesizing information from related compounds and established chemical principles, we have outlined its likely physicochemical properties, a viable synthetic route, expected spectroscopic signatures, and potential reactivity. This information is intended to serve as a valuable resource for researchers and scientists, providing a solid foundation for the synthesis, characterization, and exploration of this promising heterocyclic compound in the context of drug discovery and development.

References

  • Butov, G. M., et al. (2012). Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. Synlett, 23(15), 2249-2252.
  • Li, J., et al. (2017). Synthesis of (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine. HETEROCYCLES, 94(10), 1923-1929.
  • Sawyer, J. S., et al. (2004). Synthesis and activity of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain. Bioorganic & Medicinal Chemistry Letters, 14(13), 3581-3584.
  • El-Sayed, M. A.-A., et al. (2025). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Advances, 15(1), 1-10.
  • Ghattas, A. B., et al. (2012). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. ACS Medicinal Chemistry Letters, 3(11), 911-916.
  • Yoneyama, H., et al. (2022). Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles and Homologs from 5-Substituted 2-(Alkynyl)tetrazoles via Microwave-Induced Intramolecular Nitrile-Imine–Alkyne 1,3-Dipolar Cycloaddition. The Journal of Organic Chemistry, 87(21), 14268-14281.
  • Stanovnik, B., et al. (1998). Migration of an acyl group in the pyrazole system: synthesis of 1-acyl-3-hydroxy-1H-pyrazoles and related derivatives. A new preparation of N,N´-diacylhydrazines. Journal of the Chemical Society, Perkin Transactions 1, (13), 2035-2040.
  • El-Sayed, M. A.-A., et al. (2025). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Publishing.
  • Ondruš, V., et al. (2006). Selective Hydrolysis of Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate and Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate as a Key Step in the Large-Scale Synthesis of Bicyclic Heteroaryl Carboxyaldehydes. Organic Process Research & Development, 10(4), 772-777.
  • Al-Majid, A. M., et al. (2021). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Molecules, 26(16), 4995.
  • Shawali, A. S., et al. (2008). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. Molecules, 13(5), 964-977.
  • Wu, S., et al. (2016). Facile construction of pyrrolo[1,2-b]isoquinolin-10(5H)-ones via a redox-amination–aromatization–Friedel–Crafts acylation cascade reaction and discovery of novel topoisomerase inhibitors.
  • Aly, A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995.
  • Patel, K. D., et al. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Journal of Chemical and Pharmaceutical Research, 14(7), 1-10.
  • Tadesse, A., et al. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Journal of Drug Delivery and Therapeutics, 15(12), 1-10.
  • Desai, N. C., et al. (2014). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Journal of Saudi Chemical Society, 18(5), 528-536.
  • Wu, S., et al. (2016). Facile construction of pyrrolo[1,2-b]isoquinolin-10(5H)-ones via a redox-amination–aromatization–Friedel–Crafts acylation cascade reaction and discovery of novel topoisomerase inhibitors. Sci-Hub.
  • El'chaninov, M. M., et al. (2002). Synthesis and properties of acetylenic derivatives of pyrazoles. Advances in Heterocyclic Chemistry, 82, 1-99.
  • Pharmaffiliates. 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers. BenchChem.
  • IntechOpen. (2022). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. IntechOpen.
  • Wu, S., et al. (2016). Facile Construction of Pyrrolo[1,2-B]isoquinolin-10(5h)-Ones via a Redox-Amination–aromatization–Friedel–Crafts Acylation Cascade Reaction and. Amanote Research.
  • ChemScene. 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid. ChemScene.
  • PubChem. 5,6-Dihydro-4H-pyrrolo(1,2-b)pyrazole. PubChem.
  • Taylor, J. E., et al. (2010). Friedel-Crafts acylation of pyrroles and indoles using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN)
  • NSF PAR. (2016). chemoselective pyrrole dance vs.
  • Desfeux, C., et al. (2023). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules, 28(15), 5855.
  • Yoneyama, H., et al. (2021). Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles and Homologs from 5-Substituted 2-(Alkynyl)tetrazoles via Microwave-Induced Intramolecular Nitrile-Imine–Alkyne 1,3-Dipolar Cycloaddition.
  • de la Torre, B. G., et al. (2004). 4,5-Dihydro-1H-pyrazole Derivatives with Inhibitory nNOS Activity in Rat Brain. Journal of Medicinal Chemistry, 47(25), 6372-6376.

Sources

Structure and nomenclature of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

The 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone molecule represents a highly specialized, privileged bicyclic scaffold in modern medicinal chemistry. By fusing a saturated pyrrolidine ring to an aromatic pyrazole core, chemists achieve a conformationally locked system that minimizes entropic penalties during target binding. This whitepaper provides a comprehensive technical deconstruction of its structural nomenclature, physicochemical properties, synthetic methodologies, and pharmacological utility.

Structural Deconstruction and IUPAC Nomenclature

To understand the chemical behavior of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone, we must first deconstruct its IUPAC nomenclature. The name dictates a highly specific 5-5 fused bicyclic system.

Base Scaffold: pyrrolo[1,2-b]pyrazole

  • Components: The system consists of a pyrrole ring fused to a pyrazole ring.

  • Fusion Topology: The brackets [1,2-b] indicate the exact points of fusion. The 1,2 refers to the N1-C2 bond of the pyrrole ring. The b refers to the second face of the pyrazole ring (the N2-C3 bond). When fused, the nitrogen atom is shared at the bridgehead.

  • Numbering System: According to IUPAC rules for fused heterocycles, numbering begins at the non-bridgehead heteroatom and traces the perimeter to give heteroatoms the lowest possible locants.

    • N1: Non-bridgehead nitrogen of the pyrazole ring.

    • C2: Pyrazole carbon (Site of the acetyl substitution).

    • C3: Pyrazole carbon.

    • C3a: Bridgehead carbon.

    • C4, C5, C6: Pyrrole carbons.

    • N6a: Bridgehead nitrogen.

Saturation State: 5,6-dihydro-4H

  • The fully unsaturated pyrrolo[1,2-b]pyrazole is a 10-π electron aromatic system. However, the prefix 5,6-dihydro-4H indicates that the pyrrole portion is fully saturated. The 4H denotes that position 4 inherently possesses two hydrogens, and 5,6-dihydro adds two additional hydrogens to positions 5 and 6.

  • Causality: This saturation localizes the 6-π aromatic system entirely within the pyrazole ring, leaving the pyrrolidine ring as an sp³-hybridized, puckered appendage. This structural dichotomy provides both an aromatic face for π-π stacking and an aliphatic face for hydrophobic packing in protein binding pockets.

Substituent: 1-(...-2-yl)ethanone

  • An acetyl group is attached at the C2 position of the pyrazole ring.

Physicochemical and Electronic Profile

The integration of an sp³-rich ring with an sp²-aromatic core yields highly favorable physicochemical metrics for drug discovery [1]. The bridgehead nitrogen (N6a) donates its lone pair into the pyrazole π-system, rendering the non-bridgehead nitrogen (N1) a potent, directional hydrogen-bond acceptor.

PropertyValueCausality / Pharmacological Significance
Molecular Weight 150.18 g/mol Low molecular weight ensures high Ligand Efficiency (LE > 0.4), allowing room for further functionalization.
Exact Mass 150.0793 DaCrucial for HRMS (ESI+) validation during synthetic workflows.
Topological Polar Surface Area (TPSA) 33.2 ŲExcellent membrane permeability; highly suitable for CNS-penetrant drug design.
LogP (Calculated) ~1.1Optimal lipophilicity balances aqueous solubility with lipid membrane partitioning.
H-Bond Donors 0Absence of donors reduces the desolvation penalty upon entering hydrophobic kinase pockets.
H-Bond Acceptors 2The N1 nitrogen and carbonyl oxygen act as critical anchors for hinge-region backbone amides.

Synthetic Methodology: The 1,3-Dipolar Cycloaddition Workflow

Constructing the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core via traditional step-wise cyclization often requires harsh transition-metal catalysis or strong bases, which can degrade sensitive functional groups [1]. A more elegant, atom-economical approach utilizes a [3+2] 1,3-dipolar cycloaddition between an azomethine imine (generated in situ from proline) and an alkyne [3].

The primary challenge in this route is regioselectivity. Reacting the dipole with an unsymmetrical alkyne like 3-butyn-2-one produces a mixture of the 2-acetyl and 3-acetyl regioisomers. The protocol below establishes a self-validating system to synthesize, separate, and analytically confirm the target 2-acetyl isomer.

Fig 1: Logical workflow for the regioselective synthesis of the pyrrolo[1,2-b]pyrazole core.

Step-by-Step Protocol: Synthesis and Regioisomer Resolution

Step 1: Generation of the Azomethine Imine Dipole

  • Dissolve N-aminoproline (1.0 equiv) in anhydrous toluene under an inert argon atmosphere.

  • Add paraformaldehyde (1.2 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Heat the mixture to 80°C for 2 hours using a Dean-Stark trap. Causality: The continuous removal of water drives the condensation forward, preventing the hydrolysis of the highly reactive azomethine imine intermediate.

Step 2: [3+2] Cycloaddition and Aromatization

  • Cool the reaction to 0°C and add 3-butyn-2-one (1.5 equiv) dropwise to control the exothermic cycloaddition.

  • Add an oxidant (e.g., manganese dioxide, MnO₂, 2.0 equiv) to the mixture and reflux for 12 hours. Causality: The initial cycloaddition yields a non-aromatic cycloadduct. MnO₂ drives the oxidative aromatization, establishing the stable 6-π pyrazole system.

  • Filter through a Celite pad to remove manganese salts and concentrate the filtrate in vacuo.

Step 3: Chromatographic Separation and Analytical Validation

  • The crude mixture contains both 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone (Target) and the 3-acetyl isomer.

  • Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient). Causality: The 2-acetyl isomer elutes faster (higher Rf) because the acetyl oxygen can intramolecularly coordinate with the N1 lone pair dipole, reducing its overall polarity compared to the 3-acetyl isomer.

  • Self-Validating NMR Checkpoint: To confirm the isolated fraction is the 2-acetyl isomer, analyze the ¹H NMR spectrum.

    • 2-Acetyl Isomer: The solitary pyrazole proton is located at C3. Because C3 is adjacent to the aliphatic bridgehead carbon (C3a), the proton appears as a distinct singlet relatively upfield at ~6.4 - 6.6 ppm [4].

    • 3-Acetyl Isomer: The solitary pyrazole proton is located at C2. Because C2 is directly adjacent to the electronegative N1 atom, it is heavily deshielded and appears significantly downfield at ~7.5 - 7.8 ppm .

Pharmacological Relevance: Kinase Inhibition

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold is widely recognized in medicinal chemistry as an ATP-competitive kinase inhibitor [2]. It is particularly effective against the Transforming Growth Factor-beta Type I Receptor (TGF-βR1), also known as ALK5 [4].

In oncology and fibrotic diseases, the overactivation of the TGF-β pathway leads to the phosphorylation of SMAD2/3, driving pathological gene transcription. The pyrrolo[1,2-b]pyrazole core acts as an adenine mimetic. When the molecule enters the ATP-binding pocket of ALK5, the N1 nitrogen of the pyrazole acts as a critical hydrogen-bond acceptor, interacting directly with the backbone NH of the hinge region (typically His283 in ALK5). The C2-substituent (the acetyl group, or more complex aryl groups in advanced analogs) projects deeply into the hydrophobic specificity pocket, dictating kinase selectivity [2].

Fig 2: Mechanism of ALK5 (TGF-βR1) pathway inhibition by pyrrolo[1,2-b]pyrazole derivatives.

Conclusion

The 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone molecule is far more than a simple heterocyclic building block. Its precisely engineered fusion of an aromatic hydrogen-bonding face with a saturated hydrophobic domain makes it a privileged scaffold for targeted therapies. By mastering the regioselective 1,3-dipolar cycloaddition synthesis and understanding the NMR-based validation logic, drug development professionals can leverage this core to design next-generation kinase inhibitors with superior pharmacokinetic and pharmacodynamic profiles.

References

  • Synthesis of (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine. Semantic Scholar.
  • Synthesis and activity of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain. PubMed.
  • Selective Hydrolysis of Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate and Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate as a Key Step in the Large-Scale Synthesis of Bicyclic Heteroaryl Carboxyaldehydes.
  • Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase.

Navigating the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of modern medicine, driving the exploration of unique chemical scaffolds that offer new avenues for targeting disease. Among these, the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core has emerged as a privileged structure, particularly in the realm of kinase inhibition. This technical guide provides an in-depth exploration of this scaffold, using 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone as a focal point to dissect its chemical identity, synthesis, and potential applications in drug development.

I. Core Compound Identification and Nomenclature

The foundational structure, 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole , is identified by CAS Number: 107862-65-7 [1][2]. This bicyclic heterocyclic system forms the basis for a diverse library of compounds with significant biological activity.

For comparative analysis, a structurally similar compound, 1-(2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)ethanone , is assigned CAS Number: 154877-56-2 [3][4]. The key distinction lies in the position of the ethanone group and the presence of a methyl group on the pyrazole ring.

Table 1: Key Identifiers for the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole Scaffold and a Related Derivative

Compound NameCore StructureCAS NumberMolecular FormulaMolecular Weight
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole107862-65-7C6H8N2108.14 g/mol
1-(2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)ethanone5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole154877-56-2C9H12N2O164.20 g/mol

II. The Scientific Significance: A Privileged Scaffold in Kinase Inhibition

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole nucleus is of significant interest in medicinal chemistry due to its rigid, bicyclic structure, which provides a well-defined three-dimensional orientation for substituent groups. This structural characteristic is highly advantageous for designing molecules that can fit into the specific binding pockets of biological targets, particularly enzymes like kinases.

Kinases play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors are a major focus of drug discovery efforts. The pyrrolo[1,2-b]pyrazole scaffold has proven to be a versatile template for the development of potent and selective kinase inhibitors. For instance, derivatives of this core have been investigated as inhibitors of the transforming growth factor-beta (TGF-β) type I receptor kinase (TβR-I), a key player in cancer progression[5].

The ethanone functional group, as seen in our topic compound, can serve as a crucial "warhead" that interacts with the target protein. The nature and position of such functional groups on the dihydropyrrolopyrazole ring can significantly influence the compound's potency and selectivity against different kinases, such as p38 MAP kinase[5].

III. Synthetic Strategies: Constructing the Core

The synthesis of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core and its derivatives can be achieved through various synthetic routes. A common and effective approach involves a multi-step sequence that begins with a commercially available pyrazole.

One reported method for synthesizing the core scaffold involves the protection of the pyrazole nitrogen, followed by alkylation and subsequent intramolecular cyclization[6]. More advanced, microwave-assisted intramolecular cycloaddition reactions have also been developed, offering an efficient pathway to this bicyclic system[7].

Below is a generalized workflow for the synthesis of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole skeleton, which can then be further functionalized to introduce groups like the ethanone moiety.

Experimental Workflow: A Generalized Synthetic Protocol
  • N-Protection of Pyrazole: The initial step involves protecting one of the nitrogen atoms of the pyrazole ring to control the regioselectivity of subsequent reactions.

  • Alkylation: The protected pyrazole is then alkylated, typically at the C-5 position, with a suitable reagent containing a leaving group and a carbon chain that will form the fused pyrrolidine ring.

  • Deprotection: The protecting group is removed from the pyrazole nitrogen.

  • Intramolecular Cyclization: The final step is an intramolecular ring-closing reaction to form the fused 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole structure. This is often achieved under basic conditions[6].

Synthesis_Workflow Start Pyrazole Starting Material Step1 N-Protection Start->Step1 Step2 Alkylation Step1->Step2 Step3 Deprotection Step2->Step3 Step4 Intramolecular Cyclization Step3->Step4 End 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole Core Step4->End

Caption: Generalized synthetic workflow for the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core.

IV. Applications in Drug Development: Targeting Disease Pathways

The versatility of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold has led to its exploration in various therapeutic areas. The ability to readily introduce diverse substituents allows for the fine-tuning of pharmacological properties.

  • Oncology: As mentioned, derivatives of this scaffold have shown promise as inhibitors of TGF-β type I receptor kinase, which is implicated in tumor growth and metastasis[5]. The pyrazole core is a common feature in many anticancer agents[8].

  • Inflammatory Diseases: The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold has been utilized in the preparation of compounds with anti-inflammatory properties[2].

  • Central Nervous System (CNS) Disorders: The rigid structure of this scaffold is also attractive for the design of CNS-active agents, where target engagement often requires specific conformational constraints.

The ethanone group in 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone can act as a handle for further chemical modifications, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies. This is a critical process in lead optimization during drug development.

V. Conclusion and Future Directions

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core represents a valuable and versatile scaffold for the design of novel therapeutic agents. Its favorable structural properties and synthetic accessibility make it an attractive starting point for drug discovery programs targeting a range of diseases, particularly those driven by aberrant kinase activity. While the specific compound 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone lacks a dedicated CAS number in the public domain, the wealth of information on the core structure and its derivatives provides a solid foundation for further research and development. Future work in this area will likely focus on exploring novel substitutions on this privileged scaffold to develop next-generation inhibitors with enhanced potency, selectivity, and drug-like properties.

References

  • Sawyer, J. S., et al. (2004). Synthesis and activity of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain. Bioorganic & Medicinal Chemistry Letters, 14(13), 3581-4. [Link]

  • National Center for Biotechnology Information. (n.d.). 5,6-Dihydro-4H-pyrrolo(1,2-b)pyrazole. PubChem Compound Database. Retrieved from [Link]

  • NextSDS. (n.d.). Ethanone, 1-(5,6-dihydro-2-methyl-4H-pyrrolo[1,2-b]pyrazol-3-yl)- (9CI). Retrieved from [Link]

  • Chemsrc. (2025, August 24). CAS#:1543143-19-6 | 1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-one. Retrieved from [Link]

  • Semantic Scholar. (2017, August 25). SYNTHESIS OF (5,6-DIHYDRO-4H-PYRROLO[1,2-b]PYRAZOL-3-YL)METHANAMINE. Retrieved from [https://www.semanticscholar.org/paper/SYNTHESIS-OF-(5%2C6-DIHYDRO-4H-PYRROLO-%5B1%2C2-b-%5D-PYRAZOL-3-Li-Zhu/f5f0f3e6c9a3d1e1c7c9c0b2c3a5e9f8a8e1b9c9]([Link]

  • NIST. (n.d.). Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Biologically relevant small molecules. Retrieved from [Link]

  • MDPI. (2019, January 13). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). zemirciclib. Retrieved from [Link]

  • MDPI. (2023, August 1). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Retrieved from [Link]

  • PubChem. (n.d.). 5,6-Dihydro-4H-pyrrolo(1,2-b)pyrazole. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole. Retrieved from [Link]

  • ResearchGate. (2025, August 9). 2-Bromo-1-(1 H -pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles]. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles and Homologs from 5-Substituted 2-(Alkynyl)tetrazoles via Microwave-Induced Intramolecular Nitrile-Imine–Alkyne 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • PMC. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • PMC. (n.d.). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Retrieved from [Link]

  • J&K Scientific. (n.d.). Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate. Retrieved from [Link]

Sources

Potential therapeutic targets of pyrazole-based compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Deciphering the Pyrazole Scaffold: Therapeutic Targets and Target Engagement Workflows in Modern Drug Discovery

1. Introduction: The Pyrazole Pharmacophore The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is a profoundly privileged scaffold in medicinal chemistry[1]. Its unique physicochemical properties, including a high degree of lipophilicity and the capacity to act as both a hydrogen bond donor and acceptor, allow it to interface with diverse biological targets[2]. Consequently, pyrazole derivatives have achieved immense clinical success, with dozens of FDA-approved therapeutics spanning oncology, inflammation, and metabolic diseases[3].

2. Core Therapeutic Targets of Pyrazole Derivatives The versatility of the pyrazole core enables precise tuning for specific protein pockets.

  • Kinases (JAK, ALK, BTK): Pyrazoles frequently act as ATP-competitive kinase inhibitors. The nitrogen atoms in the pyrazole ring form critical hydrogen bonds with the hinge region of the kinase domain. For instance, Ruxolitinib targets Janus kinases (JAK1/JAK2) to treat myeloproliferative neoplasms, while Crizotinib inhibits Anaplastic Lymphoma Kinase (ALK) in non-small cell lung carcinoma (NSCLC)[4]. Ibrutinib, a pyrazole-pyrimidine hybrid, irreversibly binds Bruton's tyrosine kinase (BTK)[3].

  • Enzymes (COX-2, PARP): Celecoxib selectively inhibits Cyclooxygenase-2 (COX-2) by inserting its sulfonamide group into the COX-2 specific hydrophobic side pocket, providing anti-inflammatory relief without COX-1 mediated gastrointestinal toxicity[4]. Niraparib, a 2H-indazole (fused pyrazole) derivative, inhibits Poly ADP-ribose polymerase (PARP) for the treatment of ovarian cancer[3].

3. FDA-Approved Pyrazole Therapeutics To encapsulate the translational success of this scaffold, the following table summarizes key FDA-approved pyrazole-based drugs, their primary targets, and clinical indications[3][4].

Drug NameStructural ClassPrimary TargetClinical Indication
Celecoxib Trisubstituted PyrazoleCOX-2 EnzymeRheumatoid arthritis, Osteoarthritis
Ruxolitinib Pyrazole-cyclopentaneJAK1 / JAK2 KinasesMyelofibrosis, Polycythemia vera
Crizotinib AminopyrazoleALK / ROS1 KinasesNon-Small Cell Lung Carcinoma (NSCLC)
Ibrutinib Pyrazolo-pyrimidineBruton's Tyrosine Kinase (BTK)Mantle Cell Lymphoma, CLL
Niraparib Indazole (Fused Pyrazole)PARP1 / PARP2Recurrent Epithelial Ovarian Cancer
Apixaban Fused PyrazoleFactor XaThromboembolic disease

4. Mechanistic Visualization: Pyrazole Intervention in JAK/STAT Signaling Understanding the causality of target inhibition is critical. In the JAK/STAT pathway, cytokine binding induces receptor dimerization, activating JAKs. Pyrazole-based inhibitors (like Ruxolitinib) competitively bind the ATP-binding site of JAK, preventing the phosphorylation of STAT, thereby halting the transcription of pro-inflammatory and proliferative genes.

JAK_STAT_Pathway Ligand Cytokine/Ligand Receptor Cytokine Receptor Ligand->Receptor Binds JAK JAK Kinase (Target) Receptor->JAK Activates STAT STAT Monomer JAK->STAT Phosphorylates Pyrazole Pyrazole Inhibitor (e.g., Ruxolitinib) Pyrazole->JAK ATP Competition (Inhibition) pSTAT Phospho-STAT Dimer STAT->pSTAT Dimerization Nucleus Gene Transcription (Proliferation) pSTAT->Nucleus Translocation

Caption: JAK/STAT signaling cascade modulated by ATP-competitive pyrazole-based kinase inhibitors.

5. Experimental Protocols: Validating Pyrazole Target Engagement As a Senior Application Scientist, I emphasize that biochemical potency (IC50) must be coupled with physiological target engagement. A compound might exhibit sub-nanomolar affinity in a cell-free assay but fail in vivo due to membrane impermeability or high intracellular ATP competition. Therefore, we employ a two-tiered self-validating system: TR-FRET for high-throughput biochemical screening, followed by CETSA for live-cell target engagement.

Protocol 1: High-Throughput TR-FRET Kinase Binding Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates short-lived background fluorescence by measuring emission at a delayed time point[5]. This provides an exceptional signal-to-noise ratio crucial for screening low-activity kinases. We use a terbium-labeled antibody (donor) and a fluorescein-labeled tracer/substrate (acceptor)[6].

Step-by-Step Methodology:

  • Assay Preparation: Utilize black-walled, low-volume 384-well microplates to minimize autofluorescence and cross-talk[5].

  • Kinase Reaction: Dispense 10 µL of a mixture containing the target kinase (e.g., JAK2), 400 nM fluorescein-labeled peptide substrate, and 200 µM ATP into the wells[7].

  • Compound Addition: Add the pyrazole-based test compounds in a dose-response dilution series (e.g., 0.5 nM to 10 µM).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed[7].

  • Detection Reagent Addition: Add 10 µL of TR-FRET dilution buffer containing EDTA (to quench the kinase reaction by chelating Mg2+) and a Terbium-labeled phospho-specific antibody[6][7].

  • Signal Acquisition: Incubate for an additional 60 minutes. Read the plate on a TR-FRET compatible microplate reader (using 340 nm excitation, and measuring emissions at 490 nm for Terbium and 520 nm for Fluorescein)[7].

  • Data Analysis: Calculate the emission ratio (520 nm / 490 nm). Plot the ratio against the log of the compound concentration to determine the IC50[6][7].

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: TR-FRET confirms biochemical inhibition, but CETSA proves the drug physically binds the target inside a living cell. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, shifting its melting temperature (Tagg) higher[8][9]. This accounts for cellular barriers, endogenous ATP levels, and off-target binding sinks[10].

Step-by-Step Methodology:

  • Cell Culture & Dosing: Culture target cells (e.g., K562 cells for leukemia models) to 70-80% confluency. Treat cells with the pyrazole hit compound at the determined IC90 concentration, alongside a DMSO vehicle control, and incubate for 1-2 hours to allow cell penetration and target binding[8].

  • Aliquoting & Thermal Challenge: Harvest the cells, wash with PBS, and divide them into equal aliquots in PCR tubes. Subject each aliquot to a transient heat challenge (typically 3 minutes) across a temperature gradient (e.g., 40°C to 65°C) using a thermal cycler[9].

  • Lysis: Cool the samples to room temperature. Add a mild lysis buffer supplemented with protease inhibitors. Subject the cells to freeze-thaw cycles (using liquid nitrogen) to ensure complete lysis without denaturing the remaining soluble proteins[8].

  • Separation of Aggregates: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The heat-denatured, aggregated proteins will pellet, leaving only the stabilized, soluble target protein in the supernatant[9].

  • Quantification: Analyze the soluble fraction using Western Blot or AlphaScreen technology.

  • ITDRF Validation: For rigorous validation, perform an Isothermal Dose-Response Fingerprint (ITDRF). Heat the cells at a single discriminating temperature (where the unliganded protein is mostly denatured) while titrating the pyrazole compound concentration. This generates an in-cell target engagement EC50[9][11].

6. Workflow Visualization: From Biochemical Hit to Cellular Validation

Validation_Workflow Step1 Step 1: TR-FRET Assay Biochemical IC50 Determination Step2 Step 2: Hit Selection Filter: Potency & Selectivity Step1->Step2 High S/N Ratio Step3 Step 3: CETSA Tagg Curve Thermal Shift in Intact Cells Step2->Step3 Cell Permeable Hits Step4 Step 4: ITDRF CETSA In-cell Dose-Response EC50 Step3->Step4 Ligand Stabilization Step5 Lead Optimization In vivo Pharmacodynamics Step4->Step5 Target Engagement Confirmed

Caption: Sequential target engagement workflow transitioning from TR-FRET biochemical assays to CETSA.

7. Conclusion The pyrazole scaffold remains a cornerstone of rational drug design due to its exceptional target adaptability[2]. By coupling rigorous biochemical screening (TR-FRET) with physiologically relevant validation (CETSA), drug development professionals can confidently advance pyrazole-based candidates from the bench to clinical trials, minimizing late-stage attrition due to poor target engagement.

References

  • "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies", NIH.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRp-yLgjBRBHqZKQRQrWyyrvilBAVpyRglPntlju93z7kSglGZecMuGsBBukT2xJa5M4ToVZIO8IqqCFLqlfBMVo7HVZ_rbzkKaG4ox4G8m_KmWAiH6ALgOZf94w170_1ntaR3SJiF6jvXTA==]

  • "pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review", IJNRD.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUvVae8XlLogKpu8clu2wn1-p1j1X489WW5HS2Uam0gIP_6uEVMkD4cwUohM6ptShyGlgKiE1boYu8Dp6sw46ZRIE5pcI-ZAKS6TRNSj2Lt54MfBhYNvd4eB7XFfatyE5lf4k=]

  • "Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement", NIH.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGousNy7HMF3Ovqn2rYnGWI9P3GJcvp0GHiH1LmWORTkpSW20BtZ_GajObNgPKDbKbNTLK0amcihdL4E_j8t92siJAry45c6lga1PWwH73_wPS4gj4lsZefm_4Oqoo4mvIczYwujlqWHY5PiA==]

  • "CETSA", CETSA.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmKcQ6GMssQIBi9W3irm_o3aTOXgKxl9AJLlyu-GlTRSvd_nRlOyplwW0tFeoD4zOfb7b_9OXKvZGCE-5w-EJN3B7DxorMqkJg1ZYyUn7vgg==]

  • "Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay", Bio-protocol.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGncjCcoHdoLvpMEkSsyc1n4TPweyAA9P5E0zAoT7IBt8QnkHjBb4h04l0epTEn-tdP1xon_-4yK2XLSBjiE-9PJ-PhvfRMakptx4CutOBTCKmTnUJFETUG1kMN6gCaQyS3K4z95JoYDjyDnzED]

  • "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA", NIH.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNpNNVl4SGZaPdI1gxFG64ncqLqO0RMbchqsD8SmmreC7VImW8PVe3TzuRJU3LGIgbpE5zxWYbvl-emcm0xxPdFhbFC5IjML6wFVpkpfBfSqGQmxxeq2Fmd9HYa5SnuAb1QupkVzTH]

  • "Pyrazole: an emerging privileged scaffold in drug discovery", NIH.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOKTytsTLYAOh_lHj_yJ1qXxELcpMli09mcpYHviuPW76aHL-rXZCGxd7k84deSEp4DEcTWQo2j8WPINZbVrlh4tg7PFvcC-nIhFqlA73BxWhSIdLcbQx30xcSFMJtVv--ncHSOBH8wZ15iTY=]

  • "Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review", MDPI.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsmquaenYjbkShk-RlQSKlkMqg1wUa1SyqFIhACub1n72Fl8lwaBKw8MIgghUheSwWJGvuWrENRuQpiWN9L7H7Bp7xRh8tFhKBCqoADpsG56RrZY4FMJHzDQvkGU5Q--Cq]

  • "LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay", BMGLabtech.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6khI4_jlYJb26ymHt2YQxkLCmAfinUX2k9cNSAh_e5lJH_OzeWjTiEv8OtHcxoa21Si2O_IIA-7hhTArJgEmHw8w2i12wW5ffDuxEqkx8n6c0sY21bsh3Zypqx76i49ijg3bp02gjz6GNmrFEP_IYEUcvuRhk8K2hyA0S5yK5AtcTWjpM2mM0NkF0Pk6J0ICLZ11jOkDulhY7wReCYyUgJe0vH0AXHyu_Fw==]

  • "LanthaScreen TR-FRET Kinase Assays", ThermoFisher.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWFIF1hBWXyFGYWXa8b4rDBGYVow7-avm4uUtdWS1i17J5IU0k7M1F4PTZEeS3jWBAZOJcb5rygIWFXHNG8WnOH_IFmUhG6_2uRULeeeiDW3-2E8V4cKwbdjK5b8-JgFKta_6tq7FcG4-CfC01CFm_Lh9WtLac2myIZA6IkGgg-ay5ehQqJYUa-KZf7UzrK4JmzdTl36Ufar22mdOFpPBe5iTJirIjcsXvXXB0JFB7YLEkXKZGeuXoNKbnn1AL3M1neDLXzvog0tRhq6WzQ4bShQl_ovr-B7lw7T1Tn3fGza8mpwk7CESAKc5hXU5Xcj_spSnvkWMnJqT-U5WdPXAQDxOh81oXQ_5MCUjw-10=]

  • "Understanding TR-FRET Assays: Protocols and the Role of Plate Readers", DCReport.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ86wC801QdU8LEw_7SGpREJUvx95vIru-XbZ2kDQOaJMM1qN2H5b497S_x-9pEOEmNtSsoxuFlUxmr89e7-ipJLrlooxyh85mMwQG6pXBm3Cr4h5zKf3nXLT-oHT8G6b5rAIL3nSUVgxdCUgz44EYW11yM7uYnT2wnxnw5zILFYZKLcYWyL45mCHJPY1b45zT2U2kT-pdTCf15Jm8_GjwB0TX]

Sources

The Dihydropyrrolopyrazole Scaffold in Kinase Drug Discovery: History, Structural Evolution, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dihydropyrrolopyrazole (and related tetrahydropyrrolo[3,4-c]pyrazole) scaffold represents a privileged class of bicyclic heterocycles in modern medicinal chemistry. Originally designed to mimic the purine ring of adenosine triphosphate (ATP), this structural motif has been instrumental in the discovery of highly potent, ATP-competitive protein kinase inhibitors. This technical guide explores the historical discovery, structural evolution, and experimental methodologies associated with dihydropyrrolopyrazole compounds, providing a comprehensive resource for drug development professionals.

Historical Milestones and Target Diversification

The utility of the dihydropyrrolopyrazole core stems from its ability to form classic donor-acceptor-donor hydrogen bond interactions with the highly conserved hinge region of the kinase ATP-binding pocket[1]. Over the past two decades, this scaffold has been successfully optimized to target a diverse array of kinases.

The TGF-β Receptor I (ALK5) Inhibitors

The most prominent clinical application of the dihydropyrrolopyrazole scaffold emerged from efforts to target the Transforming Growth Factor-beta (TGF-β) pathway, which plays a critical role in tumor progression, immune evasion, and metastasis[2]. Utilizing high-throughput screening (HTS) and structure-based drug design, researchers at Eli Lilly identified the dihydropyrrolopyrazole core as a potent inhibitor of the TGF-β Type I Receptor (TGF-β RI or ALK5)[3].

Extensive structure-activity relationship (SAR) optimization of the quinoline domain led to the discovery of LY2109761, and subsequently, the clinical candidate Galunisertib (LY2157299) [3][4]. Galunisertib binds competitively to the ATP-binding site of the TGF-β RI kinase domain, exhibiting highly selective sub-micromolar inhibition and demonstrating significant anti-tumor activity by reversing TGF-β-mediated immunosuppression[4].

P21-Activated Kinase 4 (PAK4) Inhibitors

Parallel to the development of TGF-β inhibitors, the pyrrolopyrazole core was leveraged to target P21-activated kinases (PAKs), which are critical for cytoskeletal reorganization and oncogenic signaling[5]. Pfizer developed PF-3758309 , a highly potent, ATP-competitive inhibitor of PAK4[5]. The incorporation of geminal dimethyl groups on the pyrrolopyrazole core allowed the molecule to pack efficiently into the hydrophobic pocket formed by Val-A335 and Met-A395 in the PAK4 kinase domain, resulting in an extraordinary IC50 of 1.3 nM[1].

Cyclin-Dependent Kinase 7 (CDK7) Covalent Inhibitors

In a remarkable demonstration of scaffold hopping and hybridization, researchers at the Dana-Farber Cancer Institute utilized the dihydropyrrolopyrazole core to develop covalent inhibitors of Cyclin-Dependent Kinase 7 (CDK7)[6][7]. By hybridizing the pyrrolidinopyrazole core of PF-3758309 with the acrylamide covalent warhead of THZ1, they synthesized YKL-5-124 [7]. This compound achieves nanomolar potency (IC50 = 9.7 nM) by forming a covalent bond with Cys312, located just outside the active site of CDK7, while the aminopyrazole moiety maintains critical hydrogen bonds with the hinge region residues Asp92 and Met94[6][7].

Scaffold_Evolution HTS High-Throughput Screening (Kinase ATP Pocket) Core Dihydropyrrolopyrazole Core Scaffold HTS->Core Hit Identification TGFB TGF-β RI Inhibitors (e.g., Galunisertib) Core->TGFB Quinoline Substitution PAK4 PAK4 Inhibitors (e.g., PF-3758309) Core->PAK4 Geminal Dimethylation CDK7 CDK7 Covalent Inhibitors (e.g., YKL-5-124) Core->CDK7 Warhead Hybridization

Caption: Logical flow of the dihydropyrrolopyrazole scaffold's evolution across different kinase targets.

Quantitative Data and SAR Summary

The versatility of the dihydropyrrolopyrazole scaffold is highlighted by its ability to be tuned for extraordinary selectivity and potency across distinct kinase families. Table 1 summarizes the quantitative metrics of key compounds derived from this core.

Table 1: Key Dihydropyrrolopyrazole-Derived Kinase Inhibitors

CompoundPrimary TargetIC50 (nM)Key Structural FeatureClinical / Research Status
Galunisertib (LY2157299) TGF-β RI (ALK5)172 nMQuinoline-carboxamide substitutionPhase II/III (Oncology)[4]
HYL001 TGF-β RI (ALK5)177 nMOptimized binding affinity (Kd = 22.5 nM)Preclinical[8]
PF-3758309 PAK41.3 nMGeminal dimethylationPhase I (Discontinued)[1][5]
YKL-5-124 CDK79.7 nMAcrylamide covalent warheadPreclinical Tool[6][7]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biological evaluation of dihydropyrrolopyrazole compounds. These workflows are designed as self-validating systems, emphasizing the causality behind specific experimental choices.

Protocol 1: Synthesis of the Dihydropyrrolopyrazole Core (Galunisertib Model)

The synthesis of complex dihydropyrrolopyrazoles like Galunisertib relies on a convergent approach. This strategy is deliberately chosen over a linear synthesis because it allows for late-stage diversification of the quinoline and pyrazole moieties, drastically improving the throughput of SAR campaigns[4][9].

  • Hydrazine-Mediated Cyclization:

    • Action: React a functionalized pyrrolidin-3-one with hydrazine monohydrate in ethanol under reflux conditions.

    • Causality: Hydrazine acts as a bidentate nucleophile, attacking the carbonyl and an adjacent electrophilic center to form the pyrazole ring. Ethanol is utilized as a protic solvent to stabilize the transition state via hydrogen bonding, while reflux provides the necessary activation energy to overcome the entropic barrier of bicyclic ring formation.

  • Boc-Protection of the Pyrrole Nitrogen:

    • Action: Treat the intermediate with di-tert-butyl dicarbonate (Boc2O) and 4-Dimethylaminopyridine (DMAP) in dichloromethane.

    • Causality: The pyrazole nitrogens are relatively unreactive due to aromatic delocalization. Protecting the aliphatic pyrroline/pyrrolidine nitrogen is critical to prevent unwanted side reactions (e.g., oligomerization) during subsequent cross-coupling steps. DMAP acts as a nucleophilic catalyst to accelerate the acylation.

  • Suzuki-Miyaura Cross-Coupling:

    • Action: Couple the protected dihydropyrrolopyrazole boronic ester with a brominated quinoline derivative using Pd(PPh3)4 and K2CO3 in a biphasic dioxane/water mixture.

    • Causality: The biphasic system is essential: water dissolves the inorganic base (K2CO3) necessary to activate the boronic ester for transmetalation, while dioxane solubilizes the organic substrates.

  • Self-Validation Step:

    • Action: Perform LC-MS and 1H-NMR on the crude product.

    • Validation: The successful coupling is validated by the disappearance of the distinct 1:1 bromine isotope pattern in the mass spectrum and the emergence of downfield quinoline aromatic protons in the NMR spectrum.

Protocol 2: In Vitro Kinase Activity Assay (TR-FRET)

Evaluating the potency of dihydropyrrolopyrazole inhibitors requires an assay that accurately reflects their ATP-competitive nature[4][6].

  • Enzyme and Substrate Incubation:

    • Action: Incubate the recombinant kinase domain (e.g., ALK5) with a fluorescently labeled peptide substrate and ATP at exactly its Michaelis constant ( Km​ ).

    • Causality: Setting the ATP concentration strictly at Km​ ensures the assay remains highly sensitive to ATP-competitive inhibitors. If ATP is supplied at concentrations significantly higher than Km​ , the inhibitor cannot effectively compete, which artificially inflates the apparent IC50 value.

  • Compound Titration:

    • Action: Introduce the dihydropyrrolopyrazole compound in a 10-point, 3-fold serial dilution starting from a top concentration of 10 μM.

    • Causality: A wide, logarithmic concentration range is required to capture both the upper and lower asymptotes of the dose-response curve, enabling the accurate calculation of the Hill slope and the absolute IC50.

  • Signal Detection via TR-FRET:

    • Action: Add a europium-labeled anti-phosphopeptide antibody and measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Causality: TR-FRET utilizes a time delay before measurement, which eliminates short-lived background autofluorescence generated by the chemical library compounds, drastically reducing false positives.

  • Self-Validation Step:

    • Action: Calculate the Z'-factor using DMSO as the negative control and 10 μM staurosporine (a pan-kinase inhibitor) as the positive control.

    • Validation: A Z'-factor > 0.5 mathematically validates the assay's dynamic range and signal-to-noise ratio, ensuring the generated IC50 data is robust and trustworthy.

Visualizing the Impact: Mechanism of Action

To understand the therapeutic value of dihydropyrrolopyrazoles like Galunisertib, it is vital to visualize how their biochemical inhibition translates to cellular pathway modulation. By blocking the ALK5 kinase domain, Galunisertib prevents the phosphorylation of SMAD2/3, thereby halting the transcription of genes responsible for epithelial-to-mesenchymal transition (EMT) and fibrosis[2][4].

TGFB_Pathway TGFB TGF-β Ligand TGFBR2 TGF-β RII TGFB->TGFBR2 Binds TGFBR1 TGF-β RI (ALK5) TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 SMAD2/3 Phosphorylation TGFBR1->SMAD23 Kinase Activity Galunisertib Galunisertib (Dihydropyrrolopyrazole) Galunisertib->TGFBR1 ATP-competitive Inhibition SMAD4 SMAD4 Complex SMAD23->SMAD4 Binds Transcription Gene Transcription (EMT, Fibrosis) SMAD4->Transcription Translocates to Nucleus

Caption: Mechanism of action of Galunisertib inhibiting the TGF-β/SMAD signaling pathway.

Conclusion

The dihydropyrrolopyrazole scaffold has proven to be an exceptionally versatile and robust pharmacophore in the realm of kinase drug discovery. From its early optimization into the ALK5 inhibitor Galunisertib to its modern adaptation as a covalent warhead carrier in CDK7 inhibitors like YKL-5-124, this bicyclic core continues to provide a reliable foundation for structure-based drug design. As researchers continue to explore novel kinase targets and degradation modalities (such as PROTACs), the dihydropyrrolopyrazole motif will undoubtedly remain a critical tool in the medicinal chemist's arsenal.

References

  • Optimization of a Dihydropyrrolopyrazole Series of Transforming Growth Factor-β Type I Receptor Kinase Domain Inhibitors. ACS Publications.[Link]

  • Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. PMC.[Link]

  • Discovery of Pyrroloaminopyrazoles as Novel PAK Inhibitors. ACS Publications.[Link]

  • Targeting the TGF-β RI kinase with LY2157299: A PK/PD-driven drug discovery and clinical development program. AACR Journals.[Link]

  • Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor. Oncotarget. [Link]

  • HYL001, a new potent TGFβ signaling inhibitor that is efficacious against microsatellite stable CRC metastasis in combination with immune checkpoint therapy in mice. bioRxiv.[Link]

  • A patent review of cyclin-dependent kinase 7 (CDK7) inhibitors (2018-2022). Taylor & Francis.[Link]

Sources

A Technical Guide to the Physicochemical Characterization of Novel Pyrrolopyrazole Ethanone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: A Senior Application Scientist

Foreword: The Pyrrolopyrazole Ethanone Core and the Imperative of Early-Stage Characterization

In the landscape of modern medicinal chemistry, the discovery of novel heterocyclic scaffolds is a cornerstone of therapeutic innovation. The pyrrolopyrazole ethanone core, a fused bicyclic system, represents a promising frontier with a unique three-dimensional architecture conducive to exploring new chemical space and interacting with complex biological targets.[1][2][3] The journey from a promising "hit" compound to a viable clinical candidate, however, is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Failures in drug development are often attributed to poor pharmacokinetics and toxicity, which are intrinsically linked to a molecule's fundamental characteristics.[4][5]

This guide provides a comprehensive framework for the systematic physicochemical evaluation of novel pyrrolopyrazole ethanone derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the strategic rationale behind them. By adopting a "fail early, fail fast" philosophy grounded in rigorous physicochemical profiling, research organizations can de-risk their discovery pipelines, optimize resource allocation, and increase the probability of success for this promising class of compounds.

Synthesis and Structural Verification of the Pyrrolopyrazole Ethanone Scaffold

The journey begins with the synthesis and unequivocal structural confirmation of the target molecules. A common and effective route to pyrazole derivatives involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[1][2] For the pyrrolopyrazole ethanone core, a plausible synthetic strategy is outlined below.

Generalized Synthetic Pathway

A representative synthesis could involve the reaction of a substituted chalcone (an α,β-unsaturated ketone) with hydrazine hydrate, which upon cyclization, forms the pyrazole ring.[6] The subsequent steps would focus on the construction of the fused pyrrole ring system.

Synthetic_Pathway Chalcone Substituted Chalcone Pyrazoline Pyrazoline Intermediate Chalcone->Pyrazoline Cyclocondensation Hydrazine Hydrazine Hydrate Hydrazine->Pyrazoline Pyrrolopyrazole Pyrrolopyrazole Ethanone Pyrazoline->Pyrrolopyrazole Oxidation & Annulation

Caption: Generalized synthesis of a pyrrolopyrazole ethanone.

Protocol: Structural Elucidation

Absolute certainty of the chemical structure is non-negotiable. A multi-pronged analytical approach is required to confirm identity and purity before committing resources to further characterization.

Step 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR provides the definitive connectivity map of the molecule. ¹H NMR confirms the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms. 2D techniques like COSY and HSQC establish proton-proton and proton-carbon correlations, respectively, confirming the fused ring structure.

  • Procedure:

    • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Acquire ¹H, ¹³C, COSY, and HSQC spectra on a 400 MHz or higher spectrometer.

    • Analyze the spectra to confirm the expected shifts, coupling constants, and correlations consistent with the target pyrrolopyrazole ethanone structure.[3][7]

Step 2: Mass Spectrometry (MS)

  • Rationale: MS provides the molecular weight of the compound, offering a primary confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

  • Procedure:

    • Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • Analyze using an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a TOF (Time-of-Flight) or Orbitrap mass analyzer.

    • Confirm that the observed m/z value for the molecular ion ([M+H]⁺ or [M-H]⁻) matches the calculated exact mass.[7]

Step 3: Purity Assessment via Chromatography

  • Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a drug candidate.

  • Procedure:

    • Develop a suitable reversed-phase HPLC method (e.g., C18 column).

    • Run the sample under gradient elution conditions.

    • Integrate the peak area of the main component and any impurities. The compound should exhibit >95% purity before proceeding.

The Core Physicochemical Profile: Properties that Dictate Performance

A molecule's journey through the body is governed by its physicochemical properties. Understanding these parameters early allows for the rational design of molecules with improved drug-like characteristics.[8][9] The four pillars of this profile are solubility, lipophilicity, ionization state, and thermal stability.

ADME_Properties cluster_0 Physicochemical Properties cluster_1 Pharmacokinetic Profile (ADME) Solubility Aqueous Solubility (logS) Absorption Absorption Solubility->Absorption influences Lipophilicity Lipophilicity (logP/logD) Lipophilicity->Absorption influences Distribution Distribution Lipophilicity->Distribution influences Metabolism Metabolism Lipophilicity->Metabolism influences pKa Ionization (pKa) pKa->Absorption governs Excretion Excretion pKa->Excretion governs Stability Thermal Stability (Tm) Stability->Distribution impacts formulation

Caption: Influence of core physicochemical properties on ADME.

Experimental Workflows for Physicochemical Characterization

Aqueous Thermodynamic Solubility

Scientific Rationale: Solubility is the measure of a compound's ability to dissolve in a solvent, a prerequisite for absorption into systemic circulation.[10] Poor aqueous solubility is a major hurdle in drug development. The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility, as it measures the true saturation point of the compound.[11][12][13]

Solubility_Workflow start Add excess solid to buffer equilibrate Equilibrate for 48-72h (constant agitation & temp) start->equilibrate Step 1 separate Separate Phases (Centrifugation/Filtration) equilibrate->separate Step 2 analyze Analyze Supernatant (HPLC with calibration curve) separate->analyze Step 3 result Report as μg/mL or μM analyze->result Step 4

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of the solid pyrrolopyrazole ethanone (enough to ensure undissolved solid remains) to a glass vial containing a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the system to equilibrate for at least 48 hours.

    • Causality: A 48-72 hour period is necessary to ensure that the dissolution process has reached a true thermodynamic equilibrium, especially for compounds with slow dissolution kinetics or stable crystal lattices.[13]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove all particulate matter.

    • Causality: Filtration is critical to ensure that only the dissolved compound is being measured. Centrifugation prior to filtration can help prevent filter clogging.[11]

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated HPLC method with a UV detector. Quantify the concentration against a standard calibration curve prepared with known concentrations of the compound.[14]

  • Reporting: Express the solubility in mg/mL or µM.

Lipophilicity (LogP and LogD)

Scientific Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of membrane permeability, plasma protein binding, and metabolic clearance.[10] It is expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH. The shake-flask method using n-octanol and water is a reliable, albeit low-throughput, method for direct measurement.[15]

LogP_Workflow start Dissolve compound in pre-saturated n-octanol mix Add pre-saturated buffer (pH 7.4) and mix thoroughly (e.g., 1h) start->mix Step 1 separate Separate Phases (Centrifugation) mix->separate Step 2 analyze Analyze concentration in BOTH aqueous and octanol phases separate->analyze Step 3 calculate Calculate LogD = log([C]octanol / [C]aqueous) analyze->calculate Step 4

Caption: Workflow for LogD Determination.

Experimental Protocol: Shake-Flask Method for LogD₇.₄

  • Solvent Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate overnight.

  • Partitioning: Prepare a stock solution of the pyrrolopyrazole ethanone in the pre-saturated n-octanol. Add a known volume of this solution to an equal volume of pre-saturated PBS (pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and mix vigorously for 1 hour to facilitate partitioning between the two phases.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm for 15 minutes) to ensure a clean separation of the octanol and aqueous layers.[15]

  • Quantification: Carefully sample both the upper (octanol) and lower (aqueous) phases. Determine the concentration of the compound in each phase using HPLC.

  • Calculation: Calculate the LogD at pH 7.4 using the formula: LogD = log₁₀ (Concentration in Octanol / Concentration in Aqueous Phase).

Ionization Constant (pKa)

Scientific Rationale: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. Since most drugs are weak acids or bases, their ionization state at physiological pH (approx. 7.4) dramatically affects their solubility, permeability, and target binding.[16][17] Potentiometric titration is a highly accurate method for pKa determination, especially for compounds with adequate solubility.[18]

pKa_Workflow start Dissolve compound in aqueous or co-solvent system titrate Titrate with standardized acid or base, recording pH vs. volume of titrant start->titrate Step 1 plot Plot pH vs. volume of titrant to generate titration curve titrate->plot Step 2 determine Determine inflection point of the sigmoid curve plot->determine Step 3 result pKa = pH at half-equivalence point determine->result Step 4

Caption: Workflow for pKa Determination via Potentiometric Titration.

Experimental Protocol: Potentiometric Titration

  • Preparation: Accurately weigh and dissolve the pyrrolopyrazole ethanone in a known volume of water or a water/co-solvent mixture (if solubility is low).[17]

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse a calibrated combined pH electrode.

  • Titration: Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic compound).[18] Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-equivalence point.[19]

Thermal Stability and Melting Point

Scientific Rationale: The melting point (Tm) and thermal stability are indicators of a compound's crystal lattice energy and purity.[20] A sharp melting point is characteristic of a pure crystalline solid. Differential Scanning Calorimetry (DSC) is a powerful technique that measures the heat flow into or out of a sample as a function of temperature, providing precise data on melting, crystallization, and other thermal events.[21][22]

DSC_Workflow start Accurately weigh 1-5 mg of sample into DSC pan seal Hermetically seal the pan start->seal load Place sample and empty reference pan into the DSC instrument seal->load heat Heat at a constant rate (e.g., 10°C/min) under inert atmosphere (N₂) load->heat analyze Analyze the resulting thermogram for endothermic peaks heat->analyze result Melting Point (Tm) = Onset of melt peak Decomposition = Above Tm analyze->result

Caption: Workflow for Melting Point Determination using DSC.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 1-5 mg of the dry, powdered pyrrolopyrazole ethanone into an aluminum DSC pan.

  • Instrument Setup: Hermetically seal the pan and place it in the DSC sample holder. Place an empty, sealed aluminum pan in the reference holder.

  • Thermal Scan: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere. The temperature range should be sufficient to encompass the melting event (e.g., from 25 °C to 300 °C).[23][24]

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting event is observed as a sharp endothermic peak. The melting point (Tm) is typically reported as the onset temperature of this peak.[20] The enthalpy of fusion (ΔHfus) can be calculated from the peak area.

Data Synthesis and Interpretation

The true power of this characterization lies in integrating the individual data points to build a holistic profile of each compound. This allows for direct comparison and prioritization of candidates within a chemical series.

Table 1: Hypothetical Physicochemical Data for a Series of Novel Pyrrolopyrazole Ethanones

Compound IDR-GroupMW ( g/mol )Tm (°C)Solubility (µg/mL, pH 7.4)LogD (pH 7.4)pKa (Basic)
PPE-001 -H250.2185.4502.14.5
PPE-002 -Cl284.7201.2152.84.1
PPE-003 -OCH₃280.3179.8451.94.6
PPE-004 -N(CH₃)₂293.4165.11501.55.8

Interpretation:

  • PPE-002 , with its chloro-substituent, shows increased lipophilicity (higher LogD) and a corresponding decrease in aqueous solubility, a common trade-off in medicinal chemistry.[10]

  • PPE-004 , containing a basic dimethylamino group, exhibits a higher pKa, leading to greater protonation and significantly improved aqueous solubility at pH 7.4. This highlights the power of introducing ionizable groups to modulate properties.

  • The high melting points across the series suggest good crystalline packing and thermal stability.[24]

Conclusion

The systematic physicochemical characterization of novel pyrrolopyrazole ethanones is not merely a data collection exercise; it is a fundamental component of a rational, modern drug discovery strategy. By employing robust, validated methods such as those outlined in this guide, research teams can gain critical insights into the drug-like potential of their compounds at an early stage. This knowledge enables data-driven decisions, facilitates the optimization of lead candidates, and ultimately paves the way for the successful development of this promising class of therapeutic agents.

References

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFd2dOiK5gnSP7d-8oTO6boreqtz7KbgvmQaJWTwjmJAqjL4WINoWUIF-rHWdq9HuavSFf-kX6YRKHv2dkXA4Lgjj9_9m1Gs5W5ISmuosOn1BmcmuhvJUx7z-092QnGpS--2aD]
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Sygnature Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhFZIw5L5EfI6BrDLW5dQy2VJmZ5qhNZrGmt9EIr41EvnuRvYfJGXM_UnfMivw42cTxOysrQvkztl5AiLTD7zrVZ2l-crWQGdfrkAPhFiEYo1WENnFR5x4WK0wehZG-vVYoQN347crAGRnYVNbp8ExJkX_OX_SDl0qdr_QBmVkO7wA7-lPb0u-pWBamNALoCsCoylBl2bHHYsbNbYKh3KkJPgw54E77sI=]
  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFScjfqnUg6Wz8Zyti8KDNVa6UDlLROzz3pCEpDCRFe04xqNZAaejz9xFB8gt8J93fgt7cCJHCIaxk_tbX5tSiM1MvdRNloLEv5LextnHuT4v8w7xHyJ_YO8adYHWbOS6GE_jAEk_b3bUZsRAwGuz5ROPjPRPWxoo4=]
  • Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015). Research Article Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC-Gzy9l0sm_34VnJFKczPAD_X7k_j9N9GaHp-4TSNkY-ODgRvC8f-m4HiAKf_gp5gUaiLPPEaWMRqtLvaqUmfT42LNFxMBZNU3mnVkWrw4RsLVM0guNCFghO7jNU5s3U6GAMDmlzaqr7RTYdseDQ888Ukovo=]
  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025). Pharmaguidances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeghygcpGna9aPCmscegYARLQ7V9f8nfIVLIGIiFltKP-9U6kadsecxT3Z2EQ-QDSJyeVurR-rhksrhSpmS45kRIqkwOByaQgPpmHnLdaUD8-EjF-7AOr13ACfcS5SjcmwVDqmmbc6OtW6jLdIcb_022C_hlqnruA0T9tGMos=]
  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). InfinityQS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4k2GkfZZYjoxPM7ofLsJdVJh-RHsKl5cqbRbxEBdvOkoAOH0J-1n8HYvBrq-lMUXL1YAaDUU06Fmv9HcvVkFdGEfg-jAVrvyLUX3kqcDb9NXB0gbDIedPT4QgePwj0OYKFOZc9LHxQynghqwfFk1V45D4lwx1Ib-_X1Dah59Y4jr7u7K0pU7xutLbl5g=]
  • pKa Determination of Pharmaceutical Active Agents: The Analytical Method of Choice. (2018). Medwin Publishers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9g5SogvOyFhOie1mvucN7COJLuTuQDR5Pyq2230CDt6fgmeBi4gBfGDrAn_OZDqel0PpUCs1RjSv5KHzeJWFyou1uHqyXTLhEPt6IYSIcKeBiF-hDvJFeI_2Lp5kwWTJbp-c5hO3r7zmnGPrGu5M=]
  • Novel Methods for the Prediction of logP, pKa, and logD. (2002). ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcENLZJWNCoyPblgAglrFAlENpP9neCCHSZ50KrDrwM5C1wUs9LtSos093aJBSsyYRBVyqJeGLyme29dW6YyDMrDy2JVm28_PbJulEScvv4KfivEWnolbcpoXe7FDgQLfaajcbXQ==]
  • Differential Scanning Calorimeter (DSC/DTA). (2026). NETZSCH Analyzing & Testing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4nB2wU0BJ0i2zcjYC6PqKi3W6t-Y5dUmH9YAb0_rIFaMUo7Fv-dzjtEbZI7NvzuJg3M5UPmiUlbi6VrAUMh3rf_Hqg7ceJTYvv3ZZIBhN4k0maSe7jjm3WUPGO1fxn1Ys4LHekJ_pNPKOPxhEG9yImt2i4YLww2-Kejuqy1HRa-6E78Fi3gNr_7rqCDwN7v76Pv4eFmZC-WXfXXHLLzvnxITeUINDvJzMoJ1ovlKgBx9MllI=]
  • The role of physicochemical and topological parameters in drug design. (2024). Frontiers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjviugzElwIN85vSqUQImXGJ6xstivKksvtMaWTeAQ8GtVZa3ADITlFn_qQ6cmKCxPbjCPmGAlyKRm235_zMIJQvZh58mibee_ApBhQv3plvCbkGn6Hguyi-JwRPefwRPT1jARYwGujWSCh_ZyGRats7R3-sCJ3ETi4PMxpHqdWsy6waDu3yMNUNx21REIiqYQYJ06-1Ff]
  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2011). Chemical Research in Toxicology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4_PqIWpNdmjI9a6_gZDrrE4g9G6Q1redPaZOHQ-16XhZ9JDwE60mv25aoB3zTcOxqhqlLwybXXi3oQUePy8WbcEkaTSj4yNbwScZqcExSvEL7PBqfdFcQpK8wX8qKmGBtCOnxDti4qAo=]
  • MST|[DSC] Differential Scanning Calorimetry. (n.d.). Molsis Inc.. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVaw_-z1cxEuyV9kpDaf_hKh5OV2EBqXudWYZqc7kzr9YJcCSdi1kp6NTXikgZ52-RxcnuQUYRTvuLBCfcoGD15qLKZAR38EyFVvqMvB6HTk8pXJsVqwtlt6ZXosMRV2oDBTJZ5YKvccw=]
  • Differential Scanning Calorimetry (DSC). (n.d.). Mechanical Testing and Thermal Characterisation Laboratory. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNQnXK80st2nUGun7i7ohb0ofrw7bV_ZdXDPPtylsnZFwdqWJeSt1sflBFNO83gI-9qEXpf-gl0ehCo5xQMKLPkJbFfVn8dRUmxHyhMyJ5mqNmqnA1zyFJL2tkfVS0zh6YpRkH4w58B8FDZ_WU8NLaxrMMTQKgU1eE_ehgEaZPRQhhQFWUBW8DvA0z]
  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. (n.d.). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjqRZW0ltp-v_z2PytTiEHn98rnHkr8gToqGzS1NLVkUxAPw_qqZ-JOeKf7OQClTuBO86QS3VyNzTKxuudeewuTMFrwrca_GM21F3PD0zzu7hLU8LCo2r97biFkEboXDNRmuBaF_XejGPZMJc=]
  • Development of Methods for the Determination of pKa Values. (n.d.). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLlEwa7SQ6i1cY3tbs0XTwLFnsy9iQa4owEg483JIhJtoFtcNlV38bU-b1z6rfJKhbJ9Yzvwbnz2Hjl9p5a5eZWWqOp7fsweOX3zX_aC6LXAU-cejz0gmVPohmqsLTArvefW2uBHFViBcO7BE=]
  • General Experimental Protocol for Determining Solubility. (n.d.). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLMb2HUUCe0p-Melmw4Ot7TZIPnYEZKfkIWYq9H8APKMnDrpV-d5VaenTfY5k8jJZ_1tdfRGOsh3x1JnpVcS6MJg7Mfwh5pd52vQC7zbJ7yWy5xy82X68dPg1JG9PJm6AoHC8Nf7_Esya5zAskWo8671Ns71w3KrbXm-mPKojBzoO50ZEoGbrIS0W1TbNYbhz74IT2nA==]
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXLfDmIMwxC1MRKjJCMeJgF6t6W9P4TTWwN1tIujnxDcXzlnX7kXmmUariKP4gDG68xsdyhNOoMlYVRUHRpBGklilKwEXckab-Lg6XhoQEM4jasJ3cSP93llSQ_Ojv0tMFbNjJrplkOfhzty7nLhLveAr2QQ==]
  • Compound solubility measurements for early drug discovery. (2022). Computational Chemistry, Chem-space.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFXfrfVj2LYztMzpFZu79ETHI7wgw4UqZC4WuLFIidyiHzNPVJD2olNC2FbRmwj7YRCyq73T6p70h7_63ezUlHEDRFee_KQo3ggIN287uN1wRFEI4_gMaoU-nDSCeRxo9XOzNBqQsewzPnUUzZ67cfCKGj1x2lQuKIaYnCMDEUNPRId8qGd6CXatZEvvGowU_vG1ck53vSle3FmTErZJ7s1b2rs9Ucq6iiRmWu1ul-]
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGzX9GM2Jou29q-QamOh23UjSfFqBVOMW8dqHp7kMrEz4k8-6QvK9g3xYkK7olO-6yEibRvzH_agwLZNPu5TdFzu6e1_WNwrIa3i3q1ylidZUeYfOS3Rp2tjIolDFSxGAArX9X_ERHN3EqpF2644cLuB5RXMd2AQimDJ4gizcwLStkIi1sUcz3WaWy1hEv38QBpVTIgILe1ia3aWxC1aFayoYWvX51ThVSb2fG9XrWe4N5]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH63sl2l-8vjLAtePT2IKOdCSDZGFWO3cR5ucbOTeZuVHZzO1HsSVXJqUDfLtF3cTetDwMGtdbvYarDo9ntdtG4kyaZyjh8CmGH55AFOw0LZgKL4n2lFTW2bIubICCwCw26jWOr4llm628v5-o=]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEccDXR61lGiVx71TSG3_-Am1xl_Hu51TOi0ZxEj7J93Auzu1dEzbT_oZ7-JM7pmJzxolbhCs24wB2QSF_Psv4Zwp2YtCqAz-fsp85rmklYukkAeD5R3t6sgDtJ-5qD5yj3fw==]
  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKL9ECoDXoA52cKQyc8U1FKNudxeYQFbiFpmcBlHUZNfV9VGBrr9ZNYEJVoXP_muq4aWg47XkkEM8FMS64hsxORnxWG2pErbq58a7HroDq4Q2Fe4xTC4wRFPjCRAXVVCcoGSHFZ4wZEU5Ig6M=]
  • Annex 4. (n.d.). World Health Organization (WHO). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_RZHqVDcOuJO1Ic3xxpOwP-KkDG6k9EpekSfXhkEvQ0rzyMxerGHq1gaEN1mOp8MlzyNnoDC3K6EnCxfHIsqsoE6MeLJktG1YG3bZzppLM15lEMhkS_jV9jmukJncp23UwSpHQewzk7NJwrCON52sPlZC2zku7SRYCagqRljJMhD2eu6Li4hxfwcweUFxPEYH4u4d-di6e0fQtbiElcccAzwCfsP1214kFgnlXYYqPvvE7ovTi9wysap4eX2sO9G01-2yAY59mDHKzX_tTmykWScsMA21qpnKu9IEcL8EjOJPQq_rhJzYSjEScUBR3JFgE6_OhiYB_XqGkgdPShf_f7FImtrRnrs0PERW2Roc-j7l]
  • Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance. (2006). Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8N2wdytzLlI5tFSmeB4WAgV_biMNt34pHrDClftClQ7hdR2sieV9DUEMQFiNPsWTcBb_ljNJDs1m3yr2HjqHuIW2hFF9Q4b3GBGFzvSokiHiurMgmzTbqoqBAnYgvuCULnwm7IWVvstcmmcclVK_P6O337_ibdiw=]
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024). Longdom Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExuRQB0kGYvPoHFg61eqD-kr5i1a3-Ju8WBIWzkTPXkDWGwxgVVmEzZRz4FlU0rIDNEVDwmOacE_PKlPhwiTst5Hq-BqSX_yLgTLweEdXqW7Ni2MUbTZMGE1XFOhqSh8Icm3aoE-48qBe1xvOtuRu5rRkWHx2In9zn_veTEDNucXelqs-P4pdDYKy5O7HKBjpCnkni5RVV5KMmFvFPh98dYH0Meur-W0S6OSObtaKN1rZWYsbzPgY85OC4_BJrnDU=]
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2Q6AE9OSUlUKjzzEMrXtmEovH7DE4b_k-zFn9-bD4dEM0gd862uKwOWlff6IO7YcUjr3a1CVgEXhJNDzWSxM8CC32m3dS59vlgVy7IkiLWx5-OdKGuYEcwy3zwd8oP86RBh6PB9XR1ZMDRfBtVqaZ8_CTLJaFBbZSPMPvIIV9]
  • Novel Methods for the Prediction of logP, pKa, and logD. (2002). Journal of Chemical Information and Modeling. [https://vertexaisearch.cloud.google.
  • Proposed mechanism for the formation of pyrazole‐ethanone. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSBCS9_QybYWizferZsunQAmmiPnQ1R8ZCNMJccK-_gbfobvnx4gP28oqPl3qGQzol7CqV2cqHX5J7l715p9jGybe9pmRMjpa25T8uJgCe0gMeimHKGMyqbfqdoYf-HsW6-YdU52xbMsxdPmKufdXYK1t5yIEKIM_0-Gvj2NQNb5RpE1Oc5YXip7sMwruSnLAuOJDXKgt4S8CdQRQu4dWVsvPj9TkZ9w==]
  • Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. (2026). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMKhDescBX64AD75ktUa5wSqe7td6aWpBBhr2b1hUM1psx9DZuWFr_jFdRkbdKucz3txKEvhAcDXKiPGvGY-WN0XEGDcXBhe6V0C0bunokx1ChFChZwHaFnGZhAMt_RoaRADxEZkd54cmQq6za]
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTRAwe3PwSBS2W2LuhI1keEDlpMYXGnWaouzcWA3CLuL-YA0Le_TP9V6xJbde8HYfzipclcc_NLsPbrveaWoPdU9XRdmby79mH16MTFxvNQNi-dKDLsgl9LiFuU1jijeYbUss=]
  • Step 2 Synthesis of pyrazole Derivative. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFukAY1sRYckOzckpOfgyz2m-W__xjz38qVnFTNOkBkmsGhhDkRcyWEE0z48d84UG-_e5JJZpNoJQNvChIDN5oZXfUxpKUi-ZmtzrUBnOy-0aJjJH121gvQDHRozsK0VEHbCE6B0UbrAPbwO1f6dr980emY8Nyvrxlf4M5YzfOM7yUHoNBeavixOwgRDoVo9l88-h18PA==]
  • Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. (n.d.). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFopBKxl9ETnHixB5OpdHKv5ePDS6GJTf-wd47hs26m_1LDQnFs3ixwaRa5ipvNgyzj62Qr7DXBytyYprRR0c36gyXJ9Rrrh-R4XtFCYachq3OslGCpS2yEXrd1qLuIk51J1RcyyyiXO60eCU=]
  • (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2025). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOqSrWenSBmlSEFIR0TXFv6iXluPxdG8IUP9S2Nk96tklMxHUpGMH58syUdCH12VD9a4zkrf8JOEpSiwkLSGGJWaTCINFPcDIZBAX5hb8E_gyxPxFnUJm3H8Uts_56O_crYnzRHksyYeGtn9u0qckHtJyvoW9pjdNE53A_7DwuXmkcIinI6lIUZaBKwryOaAeRhWEgBT9lOtDhDQDr7tXk2PhS0-BVtlENMFB3fWnGWkkoO7Wh5lcQgNAAYwRIYiIlqNjATw4_Kr91CtNB9W4aYfcUuqNmNqjbHHl4HzNa9N2xj94sSD3Ls6l9qJNtGWg7ZW88JfVNP_cAJSF2vIm0pKz61UWFBu2EdLziUQRA_Y_1d0a]
  • Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (n.d.). ijpsr.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSUHdtBADBhKMK1goKDc5JMXNMoQXoMuL9-0atBL-5cVW37DdbK41hZb2-yEI3UL70HR_ooPRj4pnY3gbFj-xHvKjK2K4yZK1KxWjSnjS31HcW4GoYVPKi17W_Bp71awJBBvm4laZr325Sm0TqsEUIdXgIoqAfUmhP5eD2Qvhv5T56W0bd9bYjxsM2d3VAUFCe-OSWtJncgg2FU1Yyf39MxCLGLkeNc-x9Ehte5YiF3ci9JY4uQ96Aw68RXV7xytW_KYUrxXRjQg==]

Sources

Spectroscopic data for 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone

Introduction: Elucidating the Molecular Architecture

In the landscape of modern medicinal chemistry and drug discovery, the precise characterization of novel heterocyclic compounds is a cornerstone of successful research and development. The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold represents a privileged heterocyclic motif, appearing in various compounds investigated for their therapeutic potential, including as inhibitors of key cellular kinases[1]. The title compound, 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone, is a functionalized derivative of this core structure. Its unambiguous structural confirmation is paramount for understanding its chemical reactivity, structure-activity relationships (SAR), and potential as a synthetic building block.

Molecular Structure and Spectroscopic Implications

To logically predict the spectroscopic output, we must first deconstruct the molecule into its constituent parts. The numbering convention used in this guide for spectral assignment is illustrated below.

Caption: Numbering of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone.

The key structural features influencing the spectra are:

  • Aromatic Pyrazole Ring : This electron-rich system contains one proton (H3) whose chemical shift will be indicative of its aromatic character.

  • Saturated Pyrrolidine Ring : The three methylene groups (C4, C5, C6) will appear in the aliphatic region of the NMR spectra. Their diastereotopic nature and coupling patterns will be key identifiers.

  • Acetyl Group : This introduces a carbonyl carbon (C8) and a methyl group (C9), which will have characteristic signals in both NMR and IR spectra.

¹H NMR Spectroscopy: Proton Environment Mapping

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules. The predicted spectrum for the title compound is based on the distinct electronic environments of each proton.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Position Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H3 ~6.5 - 7.0 Singlet (s) 1H Located on the electron-rich pyrazole ring, deshielded relative to typical alkenes. No adjacent protons for coupling.
H6 ~4.0 - 4.3 Triplet (t) 2H Methylene protons adjacent to a nitrogen atom (N1), leading to significant deshielding. Coupled to H5.
H4 ~2.9 - 3.2 Triplet (t) 2H Methylene protons adjacent to the pyrazole ring (C7). Coupled to H5.
H5 ~2.2 - 2.5 Quintet (or m) 2H Methylene protons coupled to both H4 and H6. The multiplicity will be a multiplet resulting from coupling to two adjacent CH₂ groups.

| H9 | ~2.4 | Singlet (s) | 3H | Methyl protons of the acetyl group. No adjacent protons, hence a singlet. Its position is deshielded by the adjacent carbonyl group. |

Expertise & Causality: The choice of a high-field instrument (500 MHz) is deliberate to achieve better signal dispersion, which is crucial for resolving the multiplets of the aliphatic protons (H4, H5, H6). The predicted downfield shift of H6 is a direct consequence of the inductive effect of the adjacent nitrogen atom. The singlet nature of H3 and H9 are definitive identifiers for their respective positions on the pyrazole ring and acetyl group.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR provides a map of the carbon framework of the molecule. With proton decoupling, each unique carbon atom appears as a single line, simplifying spectral analysis.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Position Predicted Chemical Shift (δ, ppm) Carbon Type Rationale
C8 ~190 - 195 C=O Carbonyl carbon of a ketone, highly deshielded.
C7 ~145 - 150 C (quat.) Quaternary carbon of the pyrazole ring, part of a C=N bond.
C3a ~135 - 140 C (quat.) Bridgehead quaternary carbon, part of the aromatic system.
C3 ~110 - 115 CH Aromatic CH carbon, shielded by the nitrogen atoms.
C6 ~50 - 55 CH₂ Aliphatic carbon bonded to nitrogen, deshielded.
C4 ~28 - 33 CH₂ Aliphatic carbon in the five-membered ring.
C9 ~25 - 30 CH₃ Methyl carbon of the acetyl group.

| C5 | ~22 - 26 | CH₂ | Aliphatic carbon, typically the most shielded of the ring methylenes. |

Trustworthiness through Technique: The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) is essential for validating these assignments. A DEPT-90 experiment will show a positive signal only for the CH carbon (C3), while a DEPT-135 experiment will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. This provides an unambiguous method for differentiating the carbon types.[2]

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key is to look for characteristic absorption bands.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
~3100 - 3150 Medium C-H Stretch Aromatic C-H (Pyrazole)
~2850 - 2960 Medium C-H Stretch Aliphatic C-H (CH₂, CH₃)
~1660 - 1680 Strong C=O Stretch Ketone (Acetyl group)
~1580 - 1620 Medium C=N Stretch Pyrazole ring

| ~1450 - 1550 | Medium-Strong | C=C Stretch | Pyrazole ring |

Authoritative Grounding: The most prominent and diagnostic peak will be the strong C=O stretch of the ketone. Its position below 1700 cm⁻¹ is indicative of conjugation with the electron-rich pyrazole ring, which lowers the bond order and thus the stretching frequency. This is a well-established principle in IR spectroscopy.[3]

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, offering further structural confirmation.

Predicted Mass Spectrometry Data

  • Molecular Formula : C₉H₁₀N₂O

  • Exact Mass : 162.0793 g/mol

  • Molecular Ion (M⁺) : A prominent peak is expected at m/z = 162.

  • Key Fragmentation Pattern : The most likely initial fragmentation is the loss of the acetyl group via alpha-cleavage, a characteristic fragmentation pathway for ketones.

    • Loss of a methyl radical (•CH₃) : [M - 15]⁺ → m/z = 147

    • Loss of a ketene (CH₂=C=O) via McLafferty rearrangement (if sterically possible) or loss of the acetyl radical (•COCH₃) : [M - 43]⁺ → m/z = 119. This fragment corresponds to the stable 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole cation.

MS_Fragmentation M [C₉H₁₀N₂O]⁺˙ m/z = 162 M_minus_15 [M - CH₃]⁺ m/z = 147 M->M_minus_15 - •CH₃ M_minus_43 [M - COCH₃]⁺ m/z = 119 M->M_minus_43 - •COCH₃ (Alpha Cleavage)

Caption: Predicted major fragmentation pathway for the title compound.

Experimental Methodologies

The following are standardized protocols for acquiring the spectroscopic data discussed.

Protocol 1: NMR Spectroscopy (¹H, ¹³C, DEPT)
  • Sample Preparation : Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation : Utilize a 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire data with a 90° pulse width.

    • Set a spectral width of ~16 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire with proton decoupling.

    • Set a spectral width of ~240 ppm.

    • Use a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • DEPT-135/90 Acquisition : Run standard DEPT-135 and DEPT-90 pulse programs to differentiate CH, CH₂, and CH₃ signals.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan : Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan : Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing : Perform ATR correction and baseline correction on the resulting spectrum.

Protocol 3: Mass Spectrometry (Electron Ionization)
  • Sample Introduction : Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via direct infusion or through a Gas Chromatography (GC-MS) interface if the compound is sufficiently volatile and thermally stable.

  • Ionization : Use standard Electron Ionization (EI) at 70 eV. This energy level is standard and provides reproducible fragmentation patterns.[4]

  • Mass Analysis : Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure. For high-resolution mass spectrometry (HRMS), compare the measured exact mass to the calculated value to confirm the elemental composition.

Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (EI, HRMS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Confirmation Final Structural Confirmation Structure_Elucidation->Confirmation Purity_Assessment->Confirmation

Caption: General workflow for the spectroscopic characterization of a novel compound.

Conclusion

This guide outlines the predicted comprehensive spectroscopic profile of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone. By leveraging the fundamental principles of NMR, IR, and MS, we have constructed a detailed and predictive dataset that serves as a valuable reference for the structural verification of this compound. The combination of ¹H NMR for proton mapping, ¹³C and DEPT NMR for the carbon backbone, IR for functional group identification, and MS for molecular weight and fragmentation analysis provides a multi-faceted and robust approach to structural elucidation. The methodologies presented herein represent best practices in the field, ensuring the generation of high-quality, reliable data for advancing chemical and pharmaceutical research.

References

  • ACG Publications. (n.d.). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies.
  • Rapid synthetic approaches to libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. (n.d.).
  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. (n.d.).
  • NextSDS. (n.d.). Ethanone, 1-(5,6-dihydro-2-methyl-4H-pyrrolo[1,2-b]pyrazol-3-yl)- (9CI). Retrieved from [Link]

  • RSC. (n.d.). ¹H and ¹³C NMR Spectra. Retrieved from [Link]

  • Sawyer, J. S., et al. (2004). Synthesis and activity of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain. Bioorganic & Medicinal Chemistry Letters, 14(13), 3581-4. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(1H-pyrrol-2-yl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Diana, P., et al. (2009). Pyrido[2',3':4,5]pyrrolo[2,1-d][5][6][7][8]tetrazine-4(3H)-ones, a new class of temozolomide heteroanalogues. ARKIVOC.

  • SYNTHESIS OF (5,6-DIHYDRO-4H-PYRROLO[1,2-b]PYRAZOL-3-YL)METHANAMINE. (2017). HETEROCYCLES, 94(10).
  • University of Wisconsin, ACS Division of Organic Chemistry. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]

  • NFDI4Chem. (2023). mass spectrometry (MS) - Dataset. NFDI4Chem Search Service. Retrieved from [Link]

  • NFDI4Chem. (n.d.). infrared absorption spectroscopy (IR) - Dataset. NFDI4Chem Search Service. Retrieved from [Link]

  • MDPI. (2023). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Retrieved from [Link]

  • Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. (n.d.).
  • ResearchGate. (n.d.). Table 1 ¹H and ¹³C NMR data of pyrenocines I, A and B (in CDCl₃; ¹...). Retrieved from [Link]

  • BMRB. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-acetyl-1-pyrroline ethanone, 1-(3,4-dihydro-2H-pyrrol-5-yl)-. Retrieved from [Link]

  • PubChem. (n.d.). 1-[3-(2,4-Dihydroxy-phenyl)-5-o-tolyl-4,5-dihydro-pyrazol-1-yl]-ethanone. Retrieved from [Link]

  • NextSDS. (n.d.). 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole — Chemical Substance Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

Sources

A Methodological Framework for the Characterization of Solubility and Stability of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive methodological framework for characterizing the aqueous/organic solubility and chemical stability of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone, a member of a promising class of heterocyclic compounds.[1][2] Pre-formulation studies, such as those detailed herein, are the cornerstone of rational drug development, directly influencing formulation design, manufacturing processes, storage conditions, and regulatory outcomes.[3][4][5] This document is structured to provide researchers, scientists, and drug development professionals with not only step-by-step experimental protocols but also the underlying scientific rationale, ensuring that the data generated is robust, reliable, and directly applicable to critical development decisions.

Introduction to the Molecule and the Imperative of Pre-formulation

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity as potent enzyme inhibitors.[1] The specific molecule of interest, 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone, combines this bicyclic system with an ethanone group, presenting a unique physicochemical profile that must be systematically evaluated.

The pre-formulation phase serves as the crucial interface between drug discovery and development.[6] It is at this stage that we build a foundational understanding of the molecule's intrinsic properties.[5][7] Neglecting this phase can lead to costly failures in later stages, such as poor bioavailability or unexpected product instability.[8] This guide focuses on two of the most critical pre-formulation pillars: solubility and stability.

Solubility Profiling: The Gateway to Bioavailability and Formulation

Solubility is a primary determinant of a drug's absorption and bioavailability.[9] A comprehensive understanding of a compound's dissolution characteristics in various media is essential for developing effective oral, parenteral, and other dosage forms.

Theoretical Considerations and Structural Insights

The structure of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone suggests several key solubility characteristics:

  • Pyrazole Ring: The pyrazole moiety is weakly basic and can be protonated in acidic media to form more soluble salts.[10][11]

  • Fused Ring System: The overall structure is largely rigid and contains hydrophobic hydrocarbon regions, which may limit aqueous solubility.

  • Ethanone Group: The ketone functional group can act as a hydrogen bond acceptor, potentially offering a slight enhancement to aqueous solubility compared to an unsubstituted analogue.

Based on these features, we can hypothesize that the compound will exhibit poor aqueous solubility at neutral pH but improved solubility in acidic conditions. Pyrazole derivatives are also generally known to have good solubility in common organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[12][13]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method, which measures the saturation concentration of the most stable crystalline form of the compound in a given medium.[14]

Caption: Workflow for Thermodynamic Solubility Determination.

  • Preparation: Add an excess amount of solid 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone to a series of glass vials. The amount should be sufficient to ensure undissolved solid remains at equilibrium.[12]

  • Solvent Addition: To each vial, add a precise volume of the desired aqueous medium (e.g., deionized water, 0.1 N HCl, Phosphate-Buffered Saline pH 7.4).

  • Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a period sufficient to reach equilibrium (typically 24 to 72 hours).

  • Sampling: After agitation, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Separation: Carefully withdraw an aliquot of the supernatant. Immediately filter the sample through a low-binding syringe filter (e.g., 0.22 µm PVDF) into a clean vial to remove any undissolved particles.[14]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a pre-validated and stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • Confirmation (Self-Validation): Analyze the remaining solid material using a technique like X-ray Powder Diffraction (XRPD) to confirm that no polymorphic transformation or solvation has occurred during the experiment.

Data Presentation and Interpretation

Solubility data should be compiled into a clear, concise table. This allows for rapid assessment and comparison across different conditions, which is vital for selecting appropriate solvents for synthesis workups and for designing formulations.

Table 1: Hypothetical Solubility Profile of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone at 25°C

Solvent/MediumSolubility (µg/mL)Qualitative DescriptorImplications for Development
Deionized Water< 10Very Poorly SolubleOral formulation will likely require enhancement (e.g., salt, amorphous dispersion).
0.1 N HCl (pH ~1)500Slightly SolublePotential for improved dissolution in the stomach; salt formation is a viable strategy.
PBS (pH 7.4)< 15Very Poorly SolubleBioavailability may be limited by dissolution rate in the intestine.
Ethanol> 10,000Freely SolubleGood solvent for processing; potential co-solvent for liquid formulations.
DMSO> 20,000Freely SolubleExcellent stock solution solvent for in-vitro assays.[12]
FaSSIF*45Low SolubilityIndicates that bile salts and phospholipids offer only a modest solubilization effect.[14]

*Fasted State Simulated Intestinal Fluid

Chemical Stability Assessment and Forced Degradation

Stability testing is a non-negotiable component of drug development mandated by regulatory agencies like the FDA and ICH.[15] Its purpose is to understand how the quality and purity of a drug substance change over time under the influence of environmental factors, thereby informing storage conditions, shelf-life, and packaging.[16][17]

The Rationale for Forced Degradation

Forced degradation, or stress testing, involves subjecting the drug to conditions more severe than those used for accelerated stability testing.[15][16] The primary goals are:

  • To identify likely degradation products and establish degradation pathways.[18]

  • To demonstrate the specificity of the analytical method, proving it can separate the intact drug from its degradants (a "stability-indicating" method).[15][19]

  • To gain insight into the intrinsic stability of the molecule, which helps in formulation and packaging development.[16]

A target degradation of 5-20% is generally considered optimal, as this is sufficient to generate and detect degradation products without completely destroying the sample.[18]

Caption: Overview of a Forced Degradation Study Workflow.

Protocols for Stress Testing

The following protocols are designed to be starting points and should be adjusted based on the observed stability of the molecule.

  • Acidic: Dissolve the compound in a solution of 0.1 N HCl to a concentration of ~1 mg/mL. Store at 60°C.

  • Basic: Dissolve the compound in a solution of 0.1 N NaOH to a concentration of ~1 mg/mL. Store at 60°C.

  • Neutral: Dissolve the compound in deionized water to its solubility limit or with a co-solvent if necessary. Store at 60°C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 6, 24, 48 hours). Neutralize the acid/base samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

  • Preparation: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide to achieve a final concentration of ~3% H₂O₂.

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling & Analysis: Sample at various time points and analyze by HPLC.

  • Thermal (Solid State): Place a thin layer of the solid compound in a vial and store it in an oven at an elevated temperature (e.g., 80°C).

  • Photostability (Solid State): Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be protected from light.

  • Analysis: At the end of the study, dissolve the samples and analyze by HPLC.

Stability-Indicating Method Development

A stability-indicating HPLC method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[19][20][21]

Key Development Steps:

  • Column and Mobile Phase Screening: A reversed-phase C18 column is a common starting point. Mobile phases typically consist of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).[19] Both isocratic and gradient elution should be explored to achieve adequate separation.

  • Wavelength Selection: Use a photodiode array (PDA) detector to examine the UV spectra of the parent compound and all degradants generated during forced degradation. Select a wavelength that provides a good response for the parent drug and as many degradants as possible.

  • Method Optimization: Fine-tune parameters like mobile phase pH, gradient slope, and column temperature to achieve optimal resolution (>2) between the parent peak and the closest eluting degradant peak.

  • Validation: The final method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Stability Data Presentation

Results from the forced degradation study should be clearly tabulated to show the extent of degradation under each stress condition and to identify the major degradation products.

Table 2: Hypothetical Forced Degradation Results for 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone

Stress ConditionDuration% Assay LostMajor Degradant Peak (RT, min)Observations
0.1 N HCl, 60°C24 h12.54.8 minSignificant degradation.
0.1 N NaOH, 60°C24 h18.23.5 min, 6.1 minMost significant degradation; multiple products suggest hydrolytic cleavage.
3% H₂O₂, RT24 h6.87.2 minModerate sensitivity to oxidation.
Thermal (Solid), 80°C7 days< 1.0N/ACompound is thermally stable in the solid state.
Photolytic (ICH Q1B)7 days4.55.5 minMinor sensitivity to light; may require protective packaging.

Conclusion: A Foundation for Rational Development

This guide has outlined a systematic and scientifically grounded approach to characterizing the solubility and stability of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone. By executing the described protocols, development teams can generate the critical data necessary to navigate the complexities of formulation, establish appropriate storage and handling procedures, and build a robust data package for regulatory submissions. The insights gained from these pre-formulation studies provide the essential foundation upon which a successful, safe, and effective pharmaceutical product is built.

References

  • Sharma, G., & Saini, V. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved March 21, 2026, from [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved March 21, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. Retrieved March 21, 2026, from [Link]

  • Pouliot, M., et al. (2013). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. Retrieved March 21, 2026, from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved March 21, 2026, from [Link]

  • Kawakami, K. (2012). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis. Retrieved March 21, 2026, from [Link]

  • Pion. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved March 21, 2026, from [Link]

  • Basile, V., et al. (2022). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. International Journal of Molecular Sciences. Retrieved March 21, 2026, from [Link]

  • Jermain, S. V., et al. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Retrieved March 21, 2026, from [Link]

  • Purkh, M. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. Retrieved March 21, 2026, from [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved March 21, 2026, from [Link]

  • Jin, J., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. Retrieved March 21, 2026, from [Link]

  • IJARSCT. (2026). Synthesis and Biological Evaluation of Some Pyrazole Derivatives. Retrieved March 21, 2026, from [Link]

  • Ali, O. M., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved March 21, 2026, from [Link]

  • Talaviya, R., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Retrieved March 21, 2026, from [Link]

  • NextSDS. (n.d.). Ethanone, 1-(5,6-dihydro-2-methyl-4H-pyrrolo[1,2-b]pyrazol-3-yl)- (9CI). Retrieved March 21, 2026, from [Link]

  • Research Journal of Pharmacy and Technology. (2019). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Retrieved March 21, 2026, from [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved March 21, 2026, from [Link]

  • Majumdar, S., et al. (2006). Preformulation Studies of a Prodrug of Δ9-Tetrahydrocannabinol. AAPS PharmSciTech. Retrieved March 21, 2026, from [Link]

  • Pharma Focus Europe. (2025). Pre-Formulation Studies and Analytical Techniques. Retrieved March 21, 2026, from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. Retrieved March 21, 2026, from [Link]

  • IntechOpen. (2023). Preformulation Studies: A Versatile Tool in Formulation Design. Retrieved March 21, 2026, from [Link]

  • ResearchGate. (2019). AN OVERVIEW ON PREFORMULATION STUDIES. Retrieved March 21, 2026, from [Link]

  • Patel, P. (n.d.). Preformulation Studies: An Integral Part of Formulation Design. SciSpace. Retrieved March 21, 2026, from [Link]

  • Journal of Medicinal and Organic Chemistry. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Retrieved March 21, 2026, from [Link]

  • International Journal of Trend in Scientific Research and Development. (2020). Stability Indicating Analytic Method Devlompent & Validation of Hplc. Retrieved March 21, 2026, from [Link]

  • Ahmed, R. B., et al. (2019). Development and validation of stability indicating HPLC method for quantification of tinidazole. European Journal of Chemistry. Retrieved March 21, 2026, from [Link]

  • FooDB. (2010). Showing Compound Pyrrol-2-methylketone (FDB004573). Retrieved March 21, 2026, from [Link]

  • Sawyer, J. S., et al. (2004). Synthesis and activity of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain. Bioorganic & Medicinal Chemistry Letters. Retrieved March 21, 2026, from [Link]

  • Al-Zoubi, R. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. Molecules. Retrieved March 21, 2026, from [Link]

  • NextSDS. (n.d.). 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole. Retrieved March 21, 2026, from [Link]

  • Semantic Scholar. (2017). SYNTHESIS OF (5,6-DIHYDRO-4H-PYRROLO[1,2-b]PYRAZOL-3-YL)METHANAMINE. Retrieved March 21, 2026, from [https://www.semanticscholar.org/paper/SYNTHESIS-OF-(5%2C6-DIHYDRO-4H-PYRROLO-%5B1%2C2-b-%5D-PYRAZOL-3-Sun-Wang/f31154c01f6002f231e34e2c0747477380907d47]([Link]

  • PubChem. (n.d.). 5,6-Dihydro-4H-pyrrolo(1,2-b)pyrazole. Retrieved March 21, 2026, from [Link]

  • The Journal of Organic Chemistry. (n.d.). Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. Retrieved March 21, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole. Retrieved March 21, 2026, from [Link]

Sources

Methodological & Application

1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone as a TGF-beta type I receptor kinase inhibitor.

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Characterization of TGF-β Type I Receptor Kinase Inhibitors

Foreword: This document provides a comprehensive framework for the preclinical evaluation of inhibitors targeting the Transforming Growth Factor-β (TGF-β) type I receptor kinase (TGFβRI), also known as Activin receptor-like kinase 5 (ALK5). While the query specified 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone, this compound is not extensively characterized in publicly available literature. Therefore, to ensure scientific accuracy and provide actionable protocols, this guide will use the well-documented and potent ALK5 inhibitor, GW788388 , as a representative molecule from a related pyrazole class of inhibitors. The principles, methodologies, and workflows detailed herein are directly applicable to the characterization of novel compounds like the one specified, providing researchers with a robust template for their investigations.

Introduction: The Rationale for Targeting TGF-βRI (ALK5)

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[1][2] While essential for normal development and tissue homeostasis, aberrant TGF-β signaling is a key driver in the pathogenesis of multiple diseases.[3] Overactivation of this pathway is strongly implicated in promoting fibrosis in organs such as the kidney, liver, and heart, and in advanced cancers, it facilitates tumor progression, invasion, and metastasis.[4][5][6]

The signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[7][8] This phosphorylation event activates the ALK5 kinase domain, which in turn phosphorylates the downstream effector proteins, SMAD2 and SMAD3.[7] These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[2][3]

Given its pivotal role as the gatekeeper for downstream signaling, the ALK5 kinase is a prime therapeutic target. Small molecule inhibitors that block the ATP-binding site of ALK5 can effectively halt the entire cascade, offering significant potential for treating fibrotic diseases and cancer.[5][9] GW788388 is a potent, selective, and orally active inhibitor of ALK5 that serves as an excellent tool compound for studying the effects of TGF-βRI inhibition.[4][10]

Mechanism of Action: How ALK5 Inhibitors Work

ALK5 inhibitors, including GW788388, are ATP-competitive inhibitors. They bind to the kinase domain of the ALK5 receptor, occupying the same pocket that ATP would normally bind to. This steric hindrance prevents the transfer of the gamma-phosphate from ATP to the serine residues on SMAD2 and SMAD3, thereby blocking their activation and subsequent nuclear translocation.[5][7] The result is a complete shutdown of the canonical TGF-β signaling pathway downstream of the receptor complex.

TGF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TBRII TβRII ALK5 TβRI (ALK5) TBRII->ALK5 2. Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 3. Phosphorylation pSMAD23 p-SMAD2/3 SMAD_Complex SMAD2/3/4 Complex pSMAD23->SMAD_Complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_Complex Gene Target Gene Transcription SMAD_Complex->Gene 5. Nuclear Translocation TGF_ligand TGF-β Ligand TGF_ligand->TBRII 1. Binding Inhibitor GW788388 (Inhibitor) Inhibitor->ALK5 BLOCKS ATP Site

Caption: Canonical TGF-β/SMAD signaling pathway and point of inhibition.

Compound Profile: GW788388

This table summarizes the key properties of the representative inhibitor, GW788388. When characterizing a novel compound, the goal of the subsequent protocols is to generate similar high-quality data.

PropertyValueReference
IUPAC Name 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide[10]
Synonyms GW-788388[11]
Target TGF-β Type I Receptor (ALK5)[10][12]
IC₅₀ (ALK5 binding) 18 nM[10][12]
IC₅₀ (TGF-β cellular assay) 93 nM[10]
Molecular Formula C₂₅H₂₃N₅O₂[10]
Molecular Weight 425.48 g/mol [10]
CAS Number 452342-67-5[10]

Protocol 1: Biochemical Kinase Inhibition Assay

Objective: To determine the potency (IC₅₀) of a test compound against purified, recombinant ALK5 kinase domain in a cell-free system.

Principle: This protocol utilizes a luminescence-based assay (e.g., Promega's ADP-Glo™) that quantifies the amount of ADP produced during the kinase reaction.[13] Kinase activity is directly proportional to ADP production. An effective inhibitor will reduce the amount of ADP produced, resulting in a lower luminescent signal. The signal is inversely proportional to inhibitor potency.[14]

Biochem_Workflow A 1. Reagent Preparation (Buffer, ALK5, ATP, Substrate) C 3. Plate Compound & Controls (384-well plate) A->C B 2. Compound Serial Dilution (11-point, 3-fold dilution) B->C D 4. Add ALK5 Enzyme (Pre-incubate with compound) C->D E 5. Initiate Kinase Reaction (Add ATP/Substrate Mix) D->E F 6. Incubate at RT (e.g., 60 minutes) E->F G 7. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) F->G H 8. Convert ADP to ATP (Add Kinase Detection Reagent) G->H I 9. Measure Luminescence (Plate Reader) H->I J 10. Data Analysis (Calculate % Inhibition, Plot Curve, Determine IC₅₀) I->J

Caption: Workflow for the in vitro biochemical kinase inhibition assay.

Materials:

  • Recombinant human TGFβRI/ALK5 kinase domain

  • Kinase substrate (e.g., generic peptide substrate or purified SMAD2/3)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • Test Compound (e.g., GW788388 as a positive control) and DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform an 11-point serial dilution (e.g., 1:3) in DMSO to create a concentration gradient. The highest concentration should be chosen to achieve full inhibition (e.g., starting at 100 µM). Include a DMSO-only control (0% inhibition).

  • Assay Plating:

    • Add 1 µL of each compound dilution (or DMSO) to the wells of a 384-well plate.

    • Prepare a "no enzyme" control by adding 1 µL of DMSO to separate wells. This will serve as the 100% inhibition control.

  • Enzyme Addition:

    • Dilute the ALK5 enzyme to the desired working concentration (e.g., 2.5 ng/µL) in kinase buffer.

    • Add 2 µL of the diluted enzyme to each well, except for the "no enzyme" control wells. For those, add 2 µL of kinase buffer.

    • Incubate the plate at room temperature for 15-20 minutes to allow the compound to bind to the kinase.

  • Kinase Reaction Initiation:

    • Prepare a 2X substrate/ATP mix in kinase buffer. The final concentrations should be at the Kₘ for ATP (if known, typically 10-50 µM) and an appropriate substrate concentration.

    • Add 2 µL of the substrate/ATP mix to all wells to start the reaction. The total reaction volume is now 5 µL.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection (as per ADP-Glo™ protocol): [13]

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated into ATP, which then drives the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_100%_Inhib) / (Signal_0%_Inhib - Signal_100%_Inhib))

    • Plot the % Inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Phospho-SMAD2/3 Inhibition Assay

Objective: To confirm the compound's ability to inhibit TGF-βRI kinase activity in a cellular context by measuring the phosphorylation of its direct downstream target, SMAD2/3.

Principle: Cells are treated with the test compound prior to stimulation with TGF-β1 ligand. TGF-β1 stimulation robustly induces the phosphorylation of SMAD2 and SMAD3.[15] An effective inhibitor will block this phosphorylation. The levels of phosphorylated SMAD2/3 (pSMAD2/3) and total SMAD2/3 are then quantified by Western Blot or a quantitative ELISA, allowing for a dose-dependent measurement of target engagement.[16][17][18]

Cellular_Workflow A 1. Seed Cells (e.g., HaCaT, A549) in plates B 2. Serum Starve Overnight (To reduce basal signaling) A->B C 3. Pre-treat with Compound (Varying concentrations, 1 hour) B->C D 4. Stimulate with TGF-β1 (e.g., 5 ng/mL for 30-60 min) C->D E 5. Lyse Cells (Ice-cold buffer with phosphatase/protease inhibitors) D->E F 6. Protein Quantification (BCA or Bradford Assay) E->F G 7. Western Blot Analysis (Separate proteins by SDS-PAGE, transfer, probe with antibodies) F->G H 8. Imaging & Densitometry (Quantify pSMAD2/3 and Total SMAD2/3 bands) G->H I 9. Data Analysis (Normalize pSMAD to Total SMAD, plot vs. concentration, determine IC₅₀) H->I

Caption: Workflow for the cell-based pSMAD2/3 inhibition assay.

Materials:

  • A suitable cell line responsive to TGF-β (e.g., HaCaT keratinocytes, A549 lung carcinoma cells, NIH/3T3 fibroblasts).[17]

  • Cell culture medium and serum.

  • Recombinant Human TGF-β1.

  • Test Compound and DMSO.

  • Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer system, and related reagents.

  • Primary antibodies: Rabbit anti-phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425), Rabbit anti-SMAD2/3, and a loading control antibody (e.g., anti-GAPDH or anti-β-Actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system for chemiluminescence.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

    • Allow cells to adhere overnight.

  • Serum Starvation:

    • The next day, wash the cells with PBS and replace the growth medium with serum-free or low-serum (0.5%) medium.

    • Incubate for 18-24 hours. This crucial step reduces basal phosphorylation of SMADs and sensitizes the cells to TGF-β1 stimulation.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of your test compound in serum-free medium. Include a vehicle control (DMSO) and an unstimulated control.

    • Pre-treat the cells with the compound dilutions for 1 hour.

    • Following the pre-treatment, add TGF-β1 to a final concentration of 2-10 ng/mL to all wells except the unstimulated control.

    • Incubate for 30-60 minutes at 37°C. This is the optimal time frame for peak SMAD2/3 phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and sonicate briefly to shear nuclear contents.[17]

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations for all samples. Prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against pSMAD2/3 overnight at 4°C.

    • Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, then apply ECL substrate and image the blot.

    • To normalize, strip the membrane and re-probe for Total SMAD2/3 and then for a loading control like GAPDH.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • For each sample, calculate the ratio of pSMAD2/3 signal to Total SMAD2/3 signal to normalize for any variations in protein loading.

    • Plot the normalized pSMAD2/3 signal against the log of the compound concentration and fit the curve to determine the cellular IC₅₀.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Biochemical Assay: High Variability - Inaccurate pipetting.- Reagents not mixed properly.- Edge effects on the plate.- Use calibrated pipettes.- Ensure all reagents are at room temperature and vortexed before use.- Avoid using the outer wells of the plate or fill them with buffer.
Biochemical Assay: No Inhibition by Control Compound - Inactive enzyme or control compound.- Incorrect ATP concentration (too high).- Verify enzyme activity with a fresh lot.- Use a fresh, validated stock of the control inhibitor.- Titrate ATP concentration; run the assay at or below the Kₘ for ATP.
Cellular Assay: No pSMAD Signal After TGF-β Stimulation - Cells are not responsive.- Inactive TGF-β1 ligand.- Lysis buffer lacks phosphatase inhibitors.- Test a different cell line known to be responsive.- Use a new, validated lot of TGF-β1.- Always use freshly prepared lysis buffer with phosphatase inhibitors.
Cellular Assay: High Basal pSMAD Signal - Incomplete serum starvation.- Autocrine TGF-β signaling in cells.- Ensure starvation is for at least 18 hours.- Consider adding a neutralizing TGF-β antibody during starvation for certain cell lines.

References

  • Petersen, M., et al. (2008). Oral administration of GW788388, an inhibitor of TGF-beta type I and II receptor kinases, decreases renal fibrosis. Kidney International, 73(6), 705-715. [Link]

  • Wikipedia. (2023). TGF beta signaling pathway. [Link]

  • Derynck, R., & Budi, E. H. (2019). TGF-β Signaling. Cold Spring Harbor Perspectives in Biology, 11(5), a034860. [Link]

  • Neuzillet, C., et al. (2015). Targeting the TGFβ pathway for cancer therapy. Pharmacology & Therapeutics, 147, 22-31. [Link]

  • JoVE. (2023). Video: TGF-β Signaling Pathway. [Link]

  • Wikipedia. (2023). GW-788388. [Link]

  • Inxight Drugs. (n.d.). GW-788388. [Link]

  • ResearchGate. (n.d.). Schematic representation of the inhibitory actions of GW788388 in vitro. [Link]

  • Yoon, J. H., et al. (2021). Effects of TGF-β1 Receptor Inhibitor GW788388 on the Epithelial to Mesenchymal Transition of Peritoneal Mesothelial Cells. International Journal of Molecular Sciences, 22(9), 4699. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Yoon, J. H., et al. (2021). Effects of TGF-β1 Receptor Inhibitor GW788388 on the Epithelial to Mesenchymal Transition of Peritoneal Mesothelial Cells. PMC. [Link]

  • Onodera, T., et al. (2021). Discovery of Selective Transforming Growth Factor β Type II Receptor Inhibitors as Antifibrosis Agents. ACS Medicinal Chemistry Letters, 12(5), 834-841. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Synexa Life Sciences. (n.d.). Measurement of phosphorylated SMAD-2/3. [Link]

  • Matsuzaki, K. (2005). Acceleration of Smad2 and Smad3 Phosphorylation via c-Jun NH2-Terminal Kinase during Human Colorectal Carcinogenesis. Cancer Research, 65(1), 196-204. [Link]

  • Kim, D. K., et al. (2004). Novel and potent transforming growth factor beta type I receptor kinase domain inhibitor: 7-amino 4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)-quinolines. Bioorganic & Medicinal Chemistry Letters, 14(13), 3585-3588. [Link]

  • McMillin, M., et al. (2019). The TGFβ1 Receptor Antagonist GW788388 Reduces JNK Activation and Protects Against Acetaminophen Hepatotoxicity in Mice. Toxicological Sciences, 170(2), 549-561. [Link]

  • Onodera, T., et al. (2021). Discovery of Selective Transforming Growth Factor β Type II Receptor Inhibitors as Antifibrosis Agents. ACS Medicinal Chemistry Letters. [Link]

  • DePue, P. L., et al. (2004). Synthesis and activity of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain. Bioorganic & Medicinal Chemistry Letters, 14(13), 3581-3584. [Link]

  • Wang, G., et al. (2019). The phosphorylation of the Smad2/3 linker region by nemo-like kinase regulates TGF-β signaling. Journal of Biological Chemistry, 294(19), 7766-7777. [Link]

  • Akhurst, R. J., & Hata, A. (2012). Targeting the TGFβ signalling pathway in disease. Nature Reviews Drug Discovery, 11(10), 790-811. [Link]

  • BindingDB.org. (n.d.). Ki Summary for TGF-beta receptor type-1. [Link]

  • Al-Sanea, M. M., et al. (2024). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 29(10), 2269. [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Privileged Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically approved drugs.[1][2] Pyrazole-containing molecules exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[3][4] Many of these activities arise from the targeted inhibition of cellular kinases, which are critical regulators of cell signaling.

This guide focuses on 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone , a novel compound built upon the pyrrolo[1,2-b]pyrazole core. This specific scaffold has been previously identified in the development of potent kinase inhibitors.[5] Notably, derivatives of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole have demonstrated inhibitory activity against the Transforming Growth Factor-beta (TGF-β) type I receptor kinase (TβR-I or ALK5), a key mediator of cell proliferation, differentiation, and immune response.[6][7]

Given this background, it is hypothesized that 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone (hereafter referred to as Cmpd-PPY ) functions as a kinase inhibitor. This document provides a systematic, multi-step framework for researchers to characterize the cellular activity of Cmpd-PPY, moving from broad phenotypic effects to specific mechanistic insights. The protocols herein are designed to be self-validating, providing a robust workflow for drug discovery and development professionals.

Compound Profile

  • Compound Name: 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone (Cmpd-PPY)

  • Core Scaffold: 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole[8][9]

  • Hypothesized Target Class: Protein Kinases (e.g., TGF-β Receptor, MAP Kinases).[6]

  • Physicochemical Considerations:

    • Solubility: The first critical step is to determine the solubility of Cmpd-PPY in a biocompatible solvent, typically dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions into aqueous cell culture media should ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

    • Stability: Assess the stability of the compound in your stock solution and in culture media under standard incubation conditions (37°C, 5% CO₂). Stability can be checked by analytical methods such as HPLC-MS over a time course (e.g., 0, 2, 8, 24 hours).

Part 1: Foundational Analysis - Determining Cellular Bioactivity

Rationale: The initial objective is to ascertain whether Cmpd-PPY exerts any biological effect on whole cells and to define the concentration range at which these effects occur. A dose-response cytotoxicity assay is the industry standard for this purpose. It provides the half-maximal inhibitory concentration (IC50), a critical parameter for designing all subsequent, more targeted experiments.

Protocol 1: Cell Viability and Cytotoxicity Assessment using a Luminescent ATP-based Assay

This protocol measures the quantity of ATP, an indicator of metabolically active cells. A decrease in ATP is proportional to the degree of cytotoxicity or cytostatic effects induced by the compound.

Materials:

  • Cell line of interest (e.g., A549 human lung carcinoma, which is TGF-β responsive)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Cmpd-PPY (10 mM stock in DMSO)

  • Staurosporine (1 µM stock in DMSO, positive control for cell death)

  • DMSO (vehicle control)

  • White, flat-bottom 96-well cell culture plates

  • Luminescent cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2-fold serial dilution series of Cmpd-PPY in complete medium from the highest desired concentration (e.g., starting at 100 µM). Also prepare wells with medium containing staurosporine (positive control) and DMSO at the same final concentration as the Cmpd-PPY wells (vehicle control).

  • Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a relevant duration, typically 48 or 72 hours, at 37°C, 5% CO₂.

  • Assay Measurement:

    • Equilibrate the plate and the luminescent assay reagent to room temperature (~30 minutes).

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data: % Viability = (Luminescence_Sample - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background) * 100.

    • Plot % Viability against the log concentration of Cmpd-PPY.

    • Use a non-linear regression model (sigmoidal dose-response, variable slope) to calculate the IC50 value.

Data Presentation: Interpreting IC50 Values

IC50 Value RangePotency LevelImplications for Further Assays
< 1 µMHighPotent compound. Use concentrations ranging from 0.1x to 10x IC50 for mechanistic studies.
1 - 10 µMModerateGood starting point. Further optimization may be needed. Use a similar range around the IC50.
10 - 50 µMLowMay indicate weak activity or a need for scaffold optimization.
> 50 µMInactiveThe compound is likely inactive or non-toxic in this cell line under these conditions.

Part 2: Mechanistic Elucidation - Pathway-Specific Activity

Rationale: With a defined bioactive concentration range, the next step is to test the primary hypothesis: does Cmpd-PPY inhibit the TGF-β signaling pathway? A luciferase reporter assay provides a highly sensitive and specific readout of pathway-dependent transcriptional activity.

The TGF-β Signaling Pathway

The TGF-β signaling cascade is initiated by ligand binding, leading to the phosphorylation of SMAD proteins by the TβR-I (ALK5) kinase. Phosphorylated SMADs then translocate to the nucleus and drive the expression of target genes. An inhibitor of TβR-I would block this entire downstream process.

TGF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TBR2 TGF-β RII TBR1 TβR-I (ALK5) (Hypothesized Target) TBR2->TBR1 Phosphorylates SMAD23 SMAD2/3 TBR1->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_Complex SMAD Complex pSMAD23->SMAD_Complex Binds SMAD4 SMAD4 SMAD4->SMAD_Complex Binds CAGA CAGA Promoter SMAD_Complex->CAGA Translocates & Binds Luciferase Luciferase Gene CAGA->Luciferase Drives Transcription Transcription Luciferase->Transcription TGFB TGF-β Ligand TGFB->TBR2 Binds Cmpd_PPY Cmpd-PPY Cmpd_PPY->TBR1 Inhibits

Caption: Hypothesized inhibition of the TGF-β pathway by Cmpd-PPY.

Protocol 2: TGF-β-Responsive CAGA-Luciferase Reporter Assay

Materials:

  • HEK293T or A549 cells

  • CAGA-luciferase reporter plasmid

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • Recombinant Human TGF-β1

  • Cmpd-PPY and DMSO

  • White, clear-bottom 96-well plates

  • Luciferase assay system (e.g., ONE-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells in a 96-well plate with the CAGA-luciferase reporter plasmid according to the manufacturer's protocol. Incubate for 24 hours.

  • Pre-treatment: Replace the medium with serum-free medium containing serial dilutions of Cmpd-PPY or DMSO vehicle control. Incubate for 1 hour.

  • Stimulation: Add TGF-β1 ligand to a final concentration of 5 ng/mL to all wells except the "unstimulated" control.

  • Incubation: Incubate for 16-24 hours at 37°C, 5% CO₂.

  • Lysis and Measurement: Lyse the cells and measure luciferase activity according to the assay manufacturer's instructions using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to a co-transfected control plasmid (e.g., Renilla) if used.

    • Calculate the percentage of inhibition relative to the stimulated (TGF-β1 + DMSO) and unstimulated controls.

    • Plot % Inhibition vs. log concentration and calculate the IC50 for pathway inhibition.

Part 3: Target Engagement and Downstream Validation

Rationale: A positive result in the reporter assay strongly suggests pathway inhibition. The final step is to confirm direct engagement with the hypothesized target (TβR-I) by observing its immediate downstream effect: the phosphorylation of SMAD2. Western blotting is the gold-standard technique for this purpose.

Experimental Workflow: A Comprehensive Characterization Cascade

Workflow start Start: Novel Compound (Cmpd-PPY) viability Protocol 1: Cell Viability Assay start->viability get_ic50 Determine IC50 viability->get_ic50 reporter Protocol 2: TGF-β Reporter Assay get_ic50->reporter Use IC50 to set concentration range apoptosis Protocol 4: Apoptosis Assay (if cytotoxic) get_ic50->apoptosis If IC50 is low pathway_ic50 Determine Pathway IC50 reporter->pathway_ic50 western Protocol 3: Western Blot for p-SMAD2 pathway_ic50->western Confirm with downstream target end Conclusion: Characterized Kinase Inhibitor western->end apoptosis->end

Caption: Logical workflow for the cellular characterization of Cmpd-PPY.

Protocol 3: Western Blot Analysis of SMAD2 Phosphorylation

Materials:

  • A549 cells (or other TGF-β responsive line)

  • 6-well plates

  • Cmpd-PPY, DMSO, and Recombinant Human TGF-β1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-SMAD2 (Ser465/467), Rabbit anti-total-SMAD2

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture and Treatment: Seed A549 cells in 6-well plates. Once they reach ~80% confluency, serum-starve them overnight.

  • Inhibition: Pre-treat cells with Cmpd-PPY at various concentrations (e.g., 0.1x, 1x, 10x the reporter assay IC50) or DMSO for 1-2 hours.

  • Stimulation: Add TGF-β1 (5 ng/mL) to the wells for 30-60 minutes. Include an unstimulated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer. Scrape, collect, and centrifuge to pellet debris.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary anti-phospho-SMAD2 antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly.

  • Detection: Apply ECL substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total SMAD2 or a housekeeping protein like GAPDH.

Expected Outcome: A dose-dependent decrease in the phospho-SMAD2 band intensity in Cmpd-PPY-treated lanes compared to the TGF-β1 stimulated control would provide strong evidence of target engagement.

References

  • Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. (2023). ACS Publications. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing. [Link]

  • Proposed mechanism for the formation of pyrazole-ethanone. (2025). ResearchGate. [Link]

  • Synthesis and activity of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain. (2004). PubMed. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). MDPI. [Link]

  • Ethanone, 1-(5,6-dihydro-2-methyl-4H-pyrrolo[1,2-b]pyrazol-3-yl)- (9CI). (n.d.). NextSDS. [Link]

  • 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • 5,6-Dihydro-4H-pyrrolo(1,2-b)pyrazole. (n.d.). PubChem. [Link]

  • Novel and potent transforming growth factor beta type I receptor kinase domain inhibitor: 7-amino 4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)-quinolines. (2004). PubMed. [Link]

  • Discovery of Pyrazolo[1,5,4-de]quinoxalin-2(3 H)-one Derivatives as Highly Potent and Selective PARP1 Inhibitors. (2024). PubMed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Semantic Scholar. [Link]

  • Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. (2023). MDPI. [Link]

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. (2023). MDPI. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. (2022). MDPI. [Link]

Sources

Application Note: Comprehensive Protocol for the Evaluation of Anti-Inflammatory Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Pyrazole Scaffold in Anti-Inflammatory Drug Design

The pyrazole ring is a privileged scaffold in medicinal chemistry, particularly for anti-inflammatory applications. The causality behind its success lies in its structural geometry: the vicinal diarylheterocycle template of pyrazole derivatives is perfectly suited to insert into the hydrophobic side pocket of the cyclooxygenase-2 (COX-2) enzyme[1]. This side pocket is significantly larger in COX-2 than in COX-1 due to the substitution of an isoleucine residue with a smaller valine residue at position 523[1]. By exploiting this structural nuance, pyrazole derivatives (such as the gold-standard drug Celecoxib) achieve selective COX-2 inhibition, effectively halting prostaglandin synthesis without triggering the severe gastrointestinal ulceration associated with non-selective NSAIDs.

To rigorously assess novel pyrazole derivatives, a self-validating, multi-tiered screening protocol is required. A compound might exhibit potent COX-2 inhibition in a cell-free biochemical assay but fail to penetrate cell membranes, or it might reduce inflammatory mediators in vitro simply because it is cytotoxic[2]. The following protocols establish a hierarchical workflow designed to filter out false positives and validate true anti-inflammatory efficacy.

Workflow Start Synthesized Pyrazole Derivatives InVitro In Vitro Screening (COX-1/COX-2 Assay) Start->InVitro CellBased Cell-Based Assay (RAW 264.7 Macrophages) InVitro->CellBased Selectivity Index > 50 InVivo In Vivo Efficacy (Carrageenan Paw Edema) CellBased->InVivo Low IC50 for PGE2/NO Tox Toxicity & Histopathology (Gastric Ulcerogenicity) InVivo->Tox High % Edema Inhibition Lead Lead Candidate Selection Tox->Lead High Safety Margin

Fig 1. Hierarchical screening workflow for pyrazole-based anti-inflammatory candidates.

Protocol 1: In Vitro Target Validation (COX-1/COX-2 Inhibition)

Rationale & Causality : Cell-free enzymatic assays isolate the direct binding affinity of the pyrazole derivative to the COX isoforms. By calculating the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2), researchers can predict the gastrointestinal safety profile of the candidate before advancing to complex biological models[3].

Self-Validating Controls :

  • Positive Controls : Celecoxib (validates selective COX-2 inhibition) and Indomethacin (validates non-selective inhibition).

  • Vehicle Control : 100% enzyme activity baseline (validates that the solvent, typically DMSO, does not independently inhibit the enzyme).

Step-by-Step Methodology :

  • Reagent Preparation : Prepare COX-1 (ovine) and COX-2 (human recombinant) enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA. Hematin is crucial as it acts as a cofactor for the peroxidase activity of COX.

  • Compound Dilution : Dissolve pyrazole derivatives in DMSO. Prepare a serial dilution to achieve final well concentrations ranging from 0.01 µM to 100 µM. Ensure final DMSO concentration remains below 1% to prevent solvent-induced protein denaturation.

  • Incubation : Add 10 µL of the test compound to 150 µL of the enzyme-buffer mixture in a 96-well plate. Incubate at 37°C for 15 minutes. This pre-incubation allows time-dependent, slow-binding inhibitors (characteristic of many pyrazoles) to complex with the enzyme[4].

  • Reaction Initiation : Add 10 µL of arachidonic acid (substrate) and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) to initiate the reaction.

  • Readout : Measure the appearance of oxidized TMPD colorimetrically at 590 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis.

Protocol 2: Cell-Based Mechanistic Assay (RAW 264.7 Macrophages)

Rationale & Causality : RAW 264.7 is a murine macrophage cell line that, upon stimulation with Lipopolysaccharide (LPS), activates the TLR4/NF-κB signaling cascade[2]. This leads to the robust downstream expression of inducible Nitric Oxide Synthase (iNOS) and COX-2. This assay is vital because it confirms that the pyrazole compound can successfully cross the phospholipid bilayer and exert its effect in a complex intracellular environment.

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Genes Pro-inflammatory Genes (COX-2, iNOS) NFkB->Genes Mediators PGE2 & NO Production Genes->Mediators Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->Genes Inhibits Expression/Activity

Fig 2. LPS-induced TLR4/NF-κB inflammatory signaling and pyrazole intervention points.

Self-Validating Controls : An MTT cell viability assay must be run in parallel. If a compound reduces Prostaglandin E2 (PGE2) or Nitric Oxide (NO) levels but also drops cell viability below 90%, the perceived "anti-inflammatory" effect is merely an artifact of cytotoxicity[2].

Step-by-Step Methodology :

  • Cell Seeding : Seed RAW 264.7 cells in 96-well plates at a density of 5 × 10^4 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2 to allow adherence.

  • Pre-treatment : Aspirate the media and replace it with serum-free DMEM containing the pyrazole derivatives at non-cytotoxic concentrations (e.g., 1, 5, 10 µM). Incubate for 2 hours.

  • LPS Stimulation : Add LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL. Incubate for an additional 24 hours.

  • NO Measurement (Griess Assay) : Transfer 100 µL of the culture supernatant to a new plate. Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine in 5% phosphoric acid). Read absorbance at 540 nm to quantify nitrite (a stable metabolite of NO).

  • PGE2 Measurement : Use a commercial competitive ELISA kit on the remaining supernatant to quantify PGE2 levels.

  • MTT Viability Validation : Add 10 µL of MTT solution (5 mg/mL) to the original cells. Incubate for 4 hours, dissolve the formazan crystals in DMSO, and read absorbance at 570 nm to confirm cell viability remains >90%[2].

Protocol 3: In Vivo Efficacy (Carrageenan-Induced Paw Edema)

Rationale & Causality : The carrageenan-induced rat paw edema model is the gold standard for evaluating acute in vivo inflammation. The physiological response to carrageenan is biphasic: the early phase (0–2 hours) is mediated by the release of histamine and serotonin, while the late phase (3–5 hours) is driven by the overproduction of prostaglandins via COX-2[4]. Pyrazole derivatives selectively targeting COX-2 will characteristically exhibit peak edema inhibition during this late phase.

Self-Validating Controls :

  • Negative Control : Saline/Vehicle administration (establishes maximum edema volume).

  • Measurement Validation : Plethysmometer calibration must be verified with a standard volume before testing to ensure volumetric accuracy.

Step-by-Step Methodology :

  • Animal Acclimatization : Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment, allowing free access to water. Divide into groups of six (n=6).

  • Dosing : Administer the pyrazole derivatives, Celecoxib (standard), or Vehicle orally via gavage. Dosages typically range from 10 to 50 mg/kg depending on in vitro potency.

  • Induction of Inflammation : One hour post-dosing, inject 0.1 mL of a freshly prepared 1% (w/v) carrageenan suspension in normal saline into the sub-plantar region of the right hind paw.

  • Volumetric Measurement : Measure the paw volume using a mercury or water plethysmometer immediately before injection (V0) and at 1, 2, 3, 4, and 5 hours post-injection (Vt).

  • Data Calculation : Calculate the percentage of edema inhibition using the formula: % Inhibition =[(Vt - V0)control - (Vt - V0)treated] / (Vt - V0)control × 100[4].

Quantitative Data Presentation

To facilitate rapid comparison of drug candidates, all generated data should be consolidated into a standardized matrix. Below is a representative data structure summarizing the evaluation of hypothetical pyrazole derivatives (Pyr-A, Pyr-B) against established standards[3],[4].

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)RAW 264.7 NO Inhibition (%) at 10µMRAW 264.7 Viability (%)Paw Edema Inhibition (%) at 3h
Celecoxib (Standard)14.50 ± 0.80.04 ± 0.01362.568.4 ± 2.198.278.5 ± 3.2
Indomethacin (Standard)0.03 ± 0.010.45 ± 0.050.0655.2 ± 3.495.481.2 ± 2.8
Vehicle (Control)N/AN/AN/A0.0100.00.0
Pyr-A (Candidate)>100.00.08 ± 0.02>1250.072.1 ± 1.897.580.1 ± 2.5
Pyr-B (Candidate)45.20 ± 1.51.20 ± 0.1037.640.5 ± 4.296.145.3 ± 4.1

Note: Pyr-A demonstrates an optimal profile, acting as a highly selective COX-2 inhibitor with potent in vivo efficacy and no cellular toxicity, making it a prime candidate for further pharmacokinetic evaluation.

References

  • Title : Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking Source : niscpr.res.in URL : Link

  • Title : Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE 2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages Source : mdpi.com URL : 2

  • Title : COX-1/COX-2 inhibition assays and histopathological study of the new designed anti-inflammatory agent with a pyrazolopyrimidine core Source : nih.gov URL : 3

  • Title : Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues Source : nih.gov URL : 4

  • Title : Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source : acs.org URL : 1

Sources

Experimental procedures for the N-alkylation of pyrrolopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Procedures for the Regioselective N-Alkylation of Pyrrolopyrazoles

Introduction

Pyrrolopyrazoles, particularly the 1, are privileged bicyclic scaffolds in modern drug discovery[1]. They frequently serve as core pharmacophores in the design of potent 2[2]. A critical, yet challenging, late-stage functionalization step in synthesizing these bioactive molecules is the regioselective N-alkylation of the pyrazole ring. Because the pyrrolopyrazole core contains multiple nucleophilic nitrogen atoms (the pyrrole NH and the pyrazole N1/N2), achieving high regiocontrol requires a deep mechanistic understanding of the reaction conditions and the3[3].

Mechanistic Insights & Causality

The regioselectivity of N-alkylation in unsymmetrically substituted pyrazoles is dictated by the careful selection of base, solvent, and temperature, which collectively determine whether the reaction proceeds via kinetic or thermodynamic control.

  • Chemoselectivity (Pyrrole vs. Pyrazole): The pyrazole NH proton is significantly more acidic (pKa ~14) than the pyrrole NH proton (pKa ~16.5). By utilizing mild-to-moderate bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃),4, leaving the pyrrole nitrogen unreacted[4].

  • Kinetic vs. Thermodynamic Control: When alkylating the pyrazole ring, the reaction can yield a mixture of N1 and N2 isomers.

    • Kinetic Control: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent (THF or DMF) at low temperatures (0 °C) drives the reaction via kinetic control, typically 3[3].

    • Thermodynamic Control: Employing a milder base (Cs₂CO₃) at elevated temperatures (80 °C) allows the system to equilibrate, 5[5]. The thermodynamic product minimizes dipole moments and steric clashes with adjacent substituents on the bicyclic core.

  • Mitsunobu Alkylation: For substrates containing base-sensitive functional groups, the Mitsunobu reaction provides a mild alternative. This protocol utilizes an alcohol, triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD) to drive alkylation. The reaction proceeds via an alkoxyphosphonium intermediate and typically exhibits6[6].

G Start Pyrrolopyrazole Core (Multiple N-H Sites) Base Select Reaction Conditions Start->Base Kinetic NaH / THF (0 °C) Kinetic Control Base->Kinetic Strong base, low temp Thermo Cs2CO3 / DMF (80 °C) Thermodynamic Control Base->Thermo Mild base, high temp Mitsunobu DIAD / PPh3 / THF Mitsunobu Reaction Base->Mitsunobu Primary/Secondary Alcohols N2 Major: N2-Alkylated (Less Sterically Hindered) Kinetic->N2 N1 Major: N1-Alkylated (Thermodynamically Stable) Thermo->N1 Acidic Major: Pyrazole-N Alkylated (Chemoselective) Mitsunobu->Acidic

Decision tree for selecting N-alkylation conditions based on desired regioselectivity.

Quantitative Data: Reaction Optimization Summary

The following table summarizes typical reaction conditions and their quantitative impact on the regioselectivity of pyrrolopyrazole N-alkylation workflows.

Alkylating AgentBase / ReagentsSolventTemp (°C)Primary SiteTypical YieldRegiomeric Ratio (N1:N2)
Methyl Iodide (MeI)NaH (1.2 eq)THF0 to 25N2 (Kinetic)75-85%1:4
Benzyl Bromide (BnBr)Cs₂CO₃ (2.0 eq)DMF80N1 (Thermodynamic)80-90%5:1
Primary Alcohol (ROH)DIAD / PPh₃THF25N1/N2 Mixture65-80%Substrate Dependent
Trityl Chloride (TrCl)Et₃N (1.5 eq)CH₂Cl₂25N1 (Steric Control)70-85%>99:1

Experimental Protocols

Protocol A: Base-Mediated Direct N-Alkylation (Thermodynamic Control) This protocol is designed to favor the thermodynamically stable N1-alkylated regioisomer using mild basic conditions and elevated temperatures.

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the pyrrolopyrazole substrate (1.0 mmol) and anhydrous DMF (10 mL) under an inert argon atmosphere.

  • Base Addition: Add finely powdered, anhydrous Cs₂CO₃ (2.0 mmol, 2.0 eq) to the solution. Stir the suspension at room temperature for 15 minutes to allow for pre-equilibration and deprotonation of the acidic pyrazole NH.

  • Alkylation: Slowly add the alkyl halide (e.g., benzyl bromide, 1.1 mmol, 1.1 eq) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Monitor the reaction progress via LC-MS (typically complete within 4-6 hours).

  • Workup: Cool the mixture to room temperature and quench with distilled water (20 mL). Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine (3 × 15 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure N1-alkylated product.

Protocol B: Mitsunobu-Type N-Alkylation This protocol is ideal for coupling complex primary or secondary alcohols while avoiding harsh basic conditions.

  • Preparation: In a flame-dried flask under argon, dissolve the pyrrolopyrazole (1.0 mmol), the desired alcohol (1.2 mmol, 1.2 eq), and triphenylphosphine (PPh₃, 1.5 mmol, 1.5 eq) in anhydrous THF (15 mL).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 mmol, 1.5 eq) dropwise over 10 minutes. The solution will typically turn pale yellow.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring by LC-MS.

  • Workup & Purification: Concentrate the reaction mixture directly under reduced pressure. Purify the crude material via automated flash chromatography. (Note: Triphenylphosphine oxide (TPPO) and reduced DIAD byproducts can be challenging to separate; utilizing a specialized scavenger resin or precipitating TPPO in cold ether prior to chromatography is highly recommended for high-purity isolation).

Structural Validation via 2D NMR (Trustworthiness)

Due to the structural similarities of N1 and N2 regioisomers, 1D ¹H NMR is often insufficient for unambiguous assignment. A self-validating analytical workflow utilizing 2D NMR techniques (HMBC and NOESY/ROESY) is mandatory to3[3].

  • NOESY (Through-Space): Look for spatial proximity between the protons of the newly introduced alkyl group (e.g., the -CH₂- of a benzyl group) and the adjacent protons on the pyrrolopyrazole core. An NOE cross-peak to the C5-H indicates N1 alkylation, whereas a cross-peak to the C3-H indicates N2 alkylation.

  • HMBC (Through-Bond): Heteronuclear Multiple Bond Correlation provides definitive proof by showing 2-bond or 3-bond J-couplings between the alkyl protons and the quaternary carbons of the pyrazole ring.

NMR Isolate Isolated Alkylated Product Proton 1H NMR & 13C NMR Isolate->Proton NOESY 2D NOESY / ROESY (Through-Space) Proton->NOESY HMBC 2D HMBC (Through-Bond) Proton->HMBC N1_Confirm N1-Alkyl Confirmed NOE to C5-H HMBC to C5 NOESY->N1_Confirm Spatial proximity to C5-H N2_Confirm N2-Alkyl Confirmed NOE to C3-H HMBC to C3 NOESY->N2_Confirm Spatial proximity to C3-H HMBC->N1_Confirm 3J coupling to C5 HMBC->N2_Confirm 3J coupling to C3

2D NMR workflow for the unambiguous structural validation of N-alkylation regiochemistry.

References

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC. Source: nih.gov. URL: 4

  • 5-(Methylthio)tetrazoles as Versatile Synthons in the Stereoselective Synthesis of Polycyclic Pyrazolines via Photoinduced Intra. Source: rsc.org. URL: 6

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Source: mdpi.com. URL: 5

  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC. Source: nih.gov. URL: 1

  • 3-Bromo-1H-pyrazole|Building Block for R&D - Benchchem. Source: benchchem.com. URL: 3

  • 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | 330792-70-6 | Benchchem. Source: benchchem.com. URL: 2

Sources

Application Note: High-Throughput Screening Assays for TGF-βR1 Kinase Inhibitors Using the 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The discovery of selective kinase inhibitors requires starting scaffolds that balance deep pocket engagement with versatile synthetic vectors. The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole bicyclic system is a highly privileged pharmacophore for ATP-competitive kinase inhibitors, most notably targeting the Transforming Growth Factor-β Type I Receptor (TGF-βR1, also known as ALK5) .

This application note details the utilization of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone as a foundational building block for High-Throughput Screening (HTS).

Why this specific scaffold? Crystallographic evidence (e.g., PDB: 1PY5) demonstrates that the dihydropyrrolopyrazole core inserts deeply into the ALK5 ATP-binding pocket, establishing critical hydrogen bonds with the hinge region (specifically His283) . The ethanone (acetyl) group at the 2-position provides an ideal, highly reactive synthetic handle. Through simple aldol condensations, this ethanone moiety can be rapidly converted into chalcones, which are subsequently cyclized into pyrimidines, pyridines, or substituted pyrazoles. This allows medicinal chemists to rapidly generate dense, focused libraries that probe the solvent-exposed and selectivity-pocket regions of the kinase, a critical step for engineering out off-target liabilities like p38α MAPK .

Target Biology & Intervention Logic

TGF-βR1 (ALK5) is a transmembrane serine/threonine kinase. Upon activation by the TGF-β ligand and TGF-βRII, ALK5 phosphorylates downstream effector proteins Smad2 and Smad3. Overactivation of this pathway is a primary driver of tissue fibrosis, tumor microenvironment immunosuppression, and epithelial-mesenchymal transition (EMT) in oncology.

Pathway TGFB TGF-β Ligand TGFBR2 TGF-βRII TGFB->TGFBR2 TGFBR1 TGF-βRI (ALK5) TGFBR2->TGFBR1 Recruits & Activates SMAD Smad2/3 Phosphorylation TGFBR1->SMAD Kinase Activity TRANS Gene Transcription (Fibrosis/Oncogenesis) SMAD->TRANS INHIB Dihydropyrrolopyrazole Inhibitor INHIB->TGFBR1 ATP-competitive Inhibition

Fig 1. TGF-βR1 signaling and ATP-competitive inhibition by the target scaffold.

High-Throughput Screening (HTS) Workflow

To isolate true target modulators from the synthesized library, the screening cascade must be self-validating. We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay as the primary screen.

Causality of Assay Selection: TR-FRET is chosen over luminescence-based ATP-depletion assays (e.g., Kinase-Glo) because dense heterocyclic libraries often contain auto-fluorescent compounds or luciferase inhibitors. TR-FRET utilizes a europium chelate with a long emission half-life; by introducing a time delay before measurement, transient background fluorescence decays, yielding an exceptionally high signal-to-noise ratio.

HTS Lib Focused Library (2-ethanone scaffold) Disp Acoustic Dispensing (384-well Echo) Lib->Disp TRFRET TR-FRET ALK5 Assay (Primary Screen) Disp->TRFRET Hits Hit Triage (Z' > 0.65) TRFRET->Hits Counter p38α MAPK Counter-screen Hits->Counter Cell In-Cell Western (p-Smad2/3) Counter->Cell

Fig 2. HTS triage cascade for dihydropyrrolopyrazole compound libraries.

Detailed Experimental Protocols

Protocol A: Primary TR-FRET ALK5 Biochemical Assay

This protocol is designed for 384-well microplates and utilizes a self-validating Z'-factor threshold to ensure data integrity.

Reagents & Buffers:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT.

  • Enzyme: Recombinant human ALK5 kinase domain (aa 200-503).

  • Substrate: ULight™-labeled Smad3-derived peptide.

  • Detection: Europium-anti-phospho-Smad3 antibody.

Step-by-Step Methodology:

  • Compound Transfer: Using an Echo® 550 Acoustic Liquid Handler, transfer 10 nL of library compounds (in 100% DMSO) into a white 384-well ProxiPlate. Include DMSO-only wells (Negative Control, 0% inhibition) and a reference ALK5 inhibitor (e.g., SB-431542 at 10 µM; Positive Control, 100% inhibition).

  • Enzyme/Substrate Addition: Add 5 µL of a 2X ALK5/ULight-Smad3 mixture in Kinase Buffer to all wells. Centrifuge at 1000 x g for 1 minute.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (final ATP concentration should be at the empirical Km​ of 5 µM to sensitize the assay to ATP-competitive dihydropyrrolopyrazole derivatives).

  • Incubation: Seal the plate and incubate at room temperature (22°C) for 60 minutes in the dark.

  • Termination & Detection: Add 10 µL of Stop/Detection Mix containing 20 mM EDTA (to chelate Mg²⁺ and halt kinase activity) and 2 nM Europium-anti-phospho-Smad3 antibody.

  • Readout: Incubate for 60 minutes. Read the plate on an EnVision Multilabel Reader using TR-FRET settings (Excitation: 320 nm; Emission 1: 665 nm; Emission 2: 615 nm).

  • System Validation: Calculate the Z'-factor for the plate using the formula:

    Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

    Data is only accepted if the Z'-factor is > 0.65, proving the assay is robust enough to distinguish true hits from assay noise.

Protocol B: Orthogonal Cellular Target Engagement (In-Cell Western)

Biochemical potency does not guarantee cellular efficacy due to membrane permeability. This assay validates target engagement inside living cells.

  • Cell Seeding: Seed NIH-3T3 fibroblasts in 96-well black, clear-bottom plates at 20,000 cells/well in DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Starvation & Treatment: Wash cells and replace with serum-free DMEM for 4 hours. Add serial dilutions of hit compounds and incubate for 1 hour.

  • Stimulation: Stimulate cells with 5 ng/mL recombinant human TGF-β1 for 30 minutes to induce Smad2 phosphorylation.

  • Fixation: Remove media, add 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature. Wash 3x with PBS + 0.1% Triton X-100.

  • Staining: Block with Intercept® Blocking Buffer for 1 hour. Incubate with primary antibodies (Rabbit anti-p-Smad2 and Mouse anti-total-Smad2) overnight at 4°C.

  • Detection: Wash 3x. Add secondary antibodies (IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse) for 1 hour.

  • Quantification: Scan the plate on a LI-COR Odyssey imager. Normalize the p-Smad2 (800 nm) signal to the total-Smad2 (680 nm) signal to control for cell number variations.

Quantitative Data Presentation

The table below summarizes expected HTS metrics and structure-activity relationship (SAR) data when derivatizing the 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone scaffold. Notice that modifications to the R-group dictate the selectivity window against the primary off-target, p38α MAPK.

Compound OriginR-Group Modification (via Ethanone handle)ALK5 IC₅₀ (nM)p38α IC₅₀ (nM)Selectivity Index (p38/ALK5)Cellular p-Smad2 IC₅₀ (nM)
Base Scaffold Unmodified Ethanone>10,000>10,000N/A>10,000
Derivative A Pyridin-2-yl1245037.5x85
Derivative B 6-Methylpyridin-2-yl41,200300.0x22
Derivative C Quinolin-4-yl8151.8x45

Note: The introduction of a methyl group at the 6-position of the pyridine ring (Derivative B) creates a steric clash in the p38α binding pocket while being perfectly tolerated in the ALK5 pocket, drastically improving the selectivity index.

References

  • Sawyer, J.S., Beight, D.W., Britt, K.S., Anderson, B.D., Campbell, R.M., Goodson, T., Herron, D.K., Li, H.Y., McMillen, W.T., Mort, N., Parsons, S., Smith, E.C., Wagner, J.R., Yan, L., Zhang, F., & Yingling, J.M. (2004). Synthesis and activity of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain. Bioorganic & Medicinal Chemistry Letters, 14(13), 3581-3584. URL:[Link]

  • Zhang, F., & Sawyer, J.S. (2004). Crystal Structure of TGF-beta receptor I kinase with inhibitor (PDB ID: 1PY5). RCSB Protein Data Bank. URL: [Link]

  • Yan, L., Anderson, B.D., Britt, K.S., Campbell, R.M., Clawson, D.K., Herron, D.K., ... & Li, H.Y. (2008). Optimization of a Dihydropyrrolopyrazole Series of Transforming Growth Factor-β Type I Receptor Kinase Domain Inhibitors. Journal of Medicinal Chemistry, 51(4), 934-947. URL:[Link]

Advanced Kinase Selectivity Profiling Using the 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Prepared for Researchers, Medicinal Chemists, and Drug Development Professionals

Scientific Rationale & Scaffold Causality

The development of highly selective ATP-competitive kinase inhibitors requires core scaffolds that not only satisfy the thermodynamic demands of the kinase hinge region but also provide synthetic vectors to probe non-conserved binding pockets. The compound 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone represents a privileged building block in modern fragment-based drug discovery (FBDD).

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole bicyclic core acts as an exceptional hinge-binder. Historically, this core has been heavily utilized in the development of inhibitors targeting the Transforming Growth Factor-β Type I Receptor (TGF-βRI, also known as ALK5) and p38 Mitogen-Activated Protein Kinase (p38α MAPK)[1]. The critical mechanistic advantage of the ethanone (acetyl) derivative at the 2-position lies in its dual utility:

  • Hinge Interaction: The nitrogen atoms of the pyrazole ring form robust, bidentate hydrogen bonds with the backbone amide of key hinge residues (e.g., His283 in ALK5)[2].

  • Vectorial Trajectory: The ethanone moiety acts as a highly reactive synthetic handle (via aldol condensations, reductive aminations, or cross-coupling) directing substituents precisely toward the solvent-exposed channel or the hydrophobic selectivity pocket[3].

Because the ATP-binding sites of ALK5 and p38α share structural homologies, achieving a high Selectivity Index (SI) is the primary hurdle. Utilizing the ethanone vector allows medicinal chemists to systematically break this homology by exploiting the unique steric constraints of the ALK5 selectivity pocket[2].

Experimental Workflow & Pathway Visualization

To validate derivatives synthesized from the 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone scaffold, a tiered, self-validating profiling strategy is required.

G A Scaffold Functionalization (1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone) B Primary TR-FRET Assay (ALK5 & p38α) A->B Library Gen C Hit Triage (Selectivity Index > 50) B->C IC50 Det. D Broad Kinase Profiling (50+ Kinase Panel) C->D Lead Selection E Cell-Based Validation (Smad2/3 Phosphorylation) D->E In vitro to In vivo

Fig 1. High-throughput kinase profiling workflow for pyrrolopyrazole derivatives.

The ultimate goal of targeting ALK5 is the suppression of the Smad-mediated transcription pathway, which is heavily implicated in fibrotic diseases and tumor microenvironment immunosuppression[4].

Pathway TGFB TGF-β Ligand TGFR2 TGF-β RII TGFB->TGFR2 ALK5 ALK5 (TGF-β RI) TGFR2->ALK5 Activates SMAD23 Smad2/3 (Phosphorylation) ALK5->SMAD23 Kinase Activity INH Pyrrolopyrazole Inhibitor INH->ALK5 ATP Competition SMAD4 Smad4 Complex SMAD23->SMAD4 NUC Gene Transcription (Fibrosis/Tumorigenesis) SMAD4->NUC Translocation

Fig 2. Mechanism of ALK5 inhibition by pyrrolopyrazole derivatives in the TGF-β pathway.

Quantitative Data Presentation

The table below summarizes representative profiling data demonstrating how functionalization of the ethanone moiety shifts the selectivity profile from a dual ALK5/p38α binder to a highly selective ALK5 inhibitor.

Compound OriginALK5 IC₅₀ (nM)p38α IC₅₀ (nM)Selectivity Index (p38/ALK5)Cellular Smad2/3 pIC₅₀
Unmodified Core Scaffold 1,2508500.68N/A
Derivative A (Small Alkyl) 451,20026.66.1
Derivative B (Bulky Aryl) 12>10,000>833.07.4
Galunisertib (Reference) 654,00061.56.8
BIRB 796 (Reference) >10,00018<0.001N/A

Note: The introduction of bulky aryl groups via the ethanone vector (Derivative B) creates steric clashes in the p38α ATP-binding pocket while perfectly occupying the ALK5 selectivity pocket.

Detailed Methodologies & Protocols

Protocol 1: Self-Validating TR-FRET Kinase Selectivity Assay

Causality Focus: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard radiometric assays because heterocyclic pyrrolopyrazole libraries often contain auto-fluorescent compounds. The time-delay in TR-FRET eliminates this background noise, ensuring high-fidelity IC₅₀ calculations.

Materials:

  • Recombinant ALK5 and p38α kinases (purified).

  • Europium-labeled anti-phospho antibodies (Donor) and ULight-labeled substrate peptides (Acceptor).

  • ATP (at the Km​ value specific to each kinase to ensure competitive inhibition kinetics).

  • 384-well low-volume white microplates.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone derivatives in 100% DMSO.

  • Assay Master Mix: Dilute compounds 1:100 into the kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT) to achieve a final DMSO concentration of 1% (v/v). Crucial Step: 1% DMSO must be maintained across all wells, including controls, to prevent solvent-induced shifts in kinase conformation.

  • Enzyme Addition: Add 2 µL of the respective kinase (ALK5 or p38α) to the assay plate. Incubate with the compound for 15 minutes at room temperature. Causality: This pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium before ATP competition begins.

  • Reaction Initiation: Add 2 µL of the ATP/Substrate mix. The ATP concentration must be strictly equal to the apparent Km​ of the respective kinase (e.g., ~5 µM for ALK5).

  • Incubation & Termination: Incubate for 60 minutes at 25°C. Stop the reaction by adding 4 µL of EDTA (final concentration 20 mM) to chelate Mg²⁺ and halt catalytic activity.

  • Detection: Add 4 µL of the Europium-labeled antibody. Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Self-Validation (QC): Calculate the Z'-factor using the DMSO vehicle (high signal) and a pan-kinase inhibitor like Staurosporine (low signal). The assay is only valid if Z' > 0.65 .

Protocol 2: Cellular Target Engagement (Smad2/3 Phosphorylation)

Causality Focus: Biochemical potency does not guarantee cellular efficacy due to cell membrane permeability and intracellular ATP concentrations (which are in the millimolar range, far higher than the biochemical assay). This protocol validates the biological translation of the synthesized derivatives.

Step-by-Step Procedure:

  • Cell Seeding: Seed HaCaT cells (human keratinocytes, highly responsive to TGF-β) at 20,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Serum Starvation: Wash cells twice with PBS and replace media with serum-free DMEM for 12 hours. Causality: Serum contains endogenous growth factors that elevate basal Smad phosphorylation, masking the specific TGF-β response.

  • Compound Treatment: Treat cells with the pyrrolopyrazole derivatives (0.1 nM to 10 µM) for 1 hour. Include Galunisertib as a positive control.

  • Ligand Stimulation: Stimulate cells with 2 ng/mL recombinant human TGF-β1 for exactly 45 minutes. Causality: 45 minutes represents the peak transient phosphorylation wave of Smad2/3 before negative feedback loops (e.g., Smad7) initiate receptor degradation.

  • Lysis & Detection: Aspirate media, wash with ice-cold PBS, and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify p-Smad2 (Ser465/467) using a sandwich ELISA or AlphaLISA kit.

  • Data Normalization: Normalize p-Smad2 signals to total protein concentration (BCA assay) to account for any compound-induced cytotoxicity.

Sources

Application Note: Advanced Synthetic Methodologies for Substituted 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold is a privileged bicyclic pharmacophore embedded in numerous bioactive natural products (e.g., withasomnine plant alkaloids) and synthetic therapeutics[1]. Derivatives of this core have demonstrated profound biological activity, most notably as potent inhibitors of the transforming growth factor-beta type I receptor kinase (ALK5)[2][3][4]. Because ALK5 plays a critical role in pathological states including fibrosis, asthma, and cancer, the efficient construction and derivatization of the pyrrolo[1,2-b]pyrazole core is of paramount importance to drug development professionals.

This technical guide outlines field-proven, high-efficiency protocols for synthesizing and functionalizing this scaffold, bridging de novo multicomponent cyclizations with late-stage functionalization (LSF) techniques.

Strategic Approaches and Mechanistic Rationale

Constructing the fused 5/5-heteroaromatic system requires overcoming the inherent instability of pyrazole-derived intermediates and their pronounced susceptibility toward N–N bond cleavage[5]. We highlight three distinct, self-validating synthetic strategies:

Approach A: Microwave-Assisted [3+2] Cycloaddition

Historically, generating the pyrrolo[1,2-b]pyrazole core via conventional photoreactions suffered from low yields (often <20%) and limited substrate scope[1]. The modern, highly atom-economical approach utilizes microwave (MW) irradiation of 2-alkynyl-5-substituted tetrazoles.

  • Causality of the Method: MW heating rapidly overcomes the activation energy required for nitrogen extrusion from the tetrazole ring. This generates a highly reactive transient nitrile-imine dipole, which immediately undergoes an intramolecular[3+2] cycloaddition with the tethered alkyne[1][6]. This strictly intramolecular trapping prevents the dipole from undergoing undesired intermolecular dimerization.

Approach B: Stepwise Annulation via Directed Lithiation

For targets requiring specific substitution patterns that are inaccessible via cycloaddition, a stepwise annulation of 1H-pyrazole is preferred[7].

  • Causality of the Method: The critical step is the N-protection of pyrazole using a 2-(trimethylsilyl)ethoxymethyl (SEM) group. The SEM group serves a dual purpose: it prevents unwanted N-alkylation, and its oxygen atoms coordinate with lithium during subsequent n -BuLi treatment, strictly directing lithiation to the C-5 position. Trapping the lithiated species with 1-bromo-3-chloropropane provides the necessary carbon tether. Following SEM deprotection, an intramolecular substitution (S N​ 2) closes the pyrroline ring[7].

Approach C: Late-Stage Functionalization via Pd-Catalyzed C-H Activation

To generate diverse libraries of ALK5 inhibitors (e.g., 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles), pre-functionalization of the core is synthetically exhausting. Instead, palladium(II)-catalyzed C-H activation at the C-3 position allows for direct arylation[3].

  • Causality of the Method: When installing pyridyl groups (common in ALK5 inhibitors), the basic pyridine nitrogen strongly coordinates to and poisons the Pd catalyst. Pre-oxidizing the pyridine to an N-oxide is a necessary causal step to prevent catalyst deactivation, ensuring high catalytic turnover and enabling the synthesis of otherwise inaccessible heteroarylated products[3].

Quantitative Comparison of Synthetic Routes

To aid in route selection, the following table summarizes the operational metrics of the three primary methodologies discussed.

Synthetic StrategyKey Reagents / CatalystsStep CountAvg. Overall YieldPrimary Utility & Scope
MW [3+2] Cycloaddition [6]2-alkynyltetrazole, MW (150 °C)1 (from tetrazole)65 - 85%Rapid construction of 2-substituted cores; total synthesis of withasomnines.
Stepwise Annulation [7]SEM-Cl, n -BuLi, 1-bromo-3-chloropropane, NaH4 (from pyrazole)40 - 60%Access to unsubstituted or specifically C-3 halogenated/formylated cores.
Pd-Catalyzed C-H Arylation [3]Pd(OAc) 2​ , Aryl-Br, Ligand, Base1 (Late-Stage)70 - 92%Library generation; installation of complex heteroaryls (e.g., pyridines) at C-3.

Mechanistic Workflows & Pathway Visualizations

G A 2-Alkynyltetrazole Precursor B Microwave Irradiation (Thermal Activation) A->B C N2 Extrusion B->C D Nitrile-Imine Dipole Intermediate C->D E Intramolecular[3+2] Cycloaddition D->E F Pyrrolo[1,2-b]pyrazole Scaffold E->F

Mechanism of microwave-induced intramolecular nitrile-imine [3+2] cycloaddition.

G Step1 1H-Pyrazole Step2 N-SEM Protection (NaH, SEM-Cl) Step1->Step2 Step3 C-5 Lithiation & Alkylation (n-BuLi, 1-bromo-3-chloropropane) Step2->Step3 Step4 SEM Deprotection (Acidic Cleavage) Step3->Step4 Step5 Intramolecular Cyclization (NaH, DMF) Step4->Step5 Step6 Bicyclic Core Formed Step5->Step6

Stepwise annulation workflow for constructing the pyrrolo[1,2-b]pyrazole core.

Detailed Experimental Protocols

Protocol 1: Microwave-Induced Intramolecular Cycloaddition[1][6]

Objective: Synthesis of 2-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles from 2-alkynyltetrazoles.

  • Preparation: Dissolve the 5-substituted 2-(4-pentynyl)tetrazole precursor (1.0 mmol) in anhydrous mesitylene (5.0 mL) in a microwave-safe vial. Rationale: Mesitylene is chosen for its high boiling point and microwave transparency, allowing the reaction to reach the high temperatures required for N 2​ extrusion without solvent degradation.

  • Irradiation: Seal the vial and subject the mixture to microwave irradiation at 150 °C for 30–45 minutes.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active tetrazole starting material and the evolution of nitrogen gas (pressure buildup in the vial) validate the formation of the nitrile-imine intermediate.

  • Workup: Cool the vial to room temperature. Concentrate the solvent strictly under reduced pressure.

  • Purification & Validation: Purify the crude residue via silica gel flash chromatography. Validate the product via 1 H NMR; the appearance of a distinct singlet around δ 5.9–6.2 ppm confirms the isolated pyrazole C-3 proton, verifying successful ring closure.

Protocol 2: Stepwise Synthesis of the Pyrrolo[1,2-b]pyrazole Core[7]

Objective: De novo synthesis of the unsubstituted bicyclic core via directed C-5 alkylation.

  • SEM Protection: To a stirred solution of NaH (1.05 equiv) in THF at 0 °C, add 1H-pyrazole (1.0 equiv). Stir for 30 min, then add SEM-Cl (1.05 equiv) dropwise. Warm to room temperature and stir overnight. Validate by LC-MS (M+1 = 199.1).

  • Directed Alkylation: Cool the 1-SEM-pyrazole solution in anhydrous THF to -78 °C. Add n -BuLi (1.1 equiv) dropwise. Critical Step: Maintain -78 °C to prevent non-specific metalation. Stir for 1 hour, then add 1-bromo-3-chloropropane (1.2 equiv). Slowly warm to room temperature.

  • Deprotection: Quench with saturated NH 4​ Cl, extract with EtOAc, and concentrate. Treat the crude intermediate with TBAF or HCl/MeOH to cleave the SEM group. Validate the deprotection via the disappearance of the trimethylsilyl protons ( δ 0.0 ppm) in 1 H NMR.

  • Intramolecular Cyclization: Dissolve the deprotected intermediate in anhydrous DMF. Cool to 0 °C and add NaH (1.1 equiv) in portions. The base deprotonates the pyrazole nitrogen, which subsequently displaces the primary chloride via an S N​ 2 mechanism. Stir overnight under N 2​ .

  • Isolation: Quench with water, extract with DCM, dry over Na 2​ SO 4​ , and purify via chromatography to yield the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core.

Protocol 3: Pd-Catalyzed C-H Arylation at C-3[3]

Objective: Late-stage functionalization to yield ALK5 kinase inhibitors.

  • Reaction Setup: In an oven-dried Schlenk tube, combine 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (1.0 equiv), the desired aryl bromide or pyridine N-oxide bromide (1.2 equiv), Pd(OAc) 2​ (5 mol%), a phosphine ligand (e.g., PCy 3​ , 10 mol%), and K 2​ CO 3​ (2.0 equiv).

  • Solvent & Degassing: Add anhydrous DMA (N,N-Dimethylacetamide). Degas the mixture via three freeze-pump-thaw cycles. Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand and the premature termination of the Pd(0)/Pd(II) catalytic cycle.

  • Heating: Stir the mixture at 110 °C for 12–16 hours.

  • Workup & Validation: Dilute with EtOAc and filter through a pad of Celite to remove the palladium black. Wash the filtrate with brine to remove DMA. Concentrate and purify via column chromatography. Validate the C-3 substitution via 1 H NMR by observing the disappearance of the characteristic C-3 pyrazole singlet ( δ ~6.0 ppm) and the appearance of the new aryl multiplet.

References

  • Yoneyama, H., et al. (2022). Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles and Homologs from 5-Substituted 2-(Alkynyl)tetrazoles via Microwave-Induced Intramolecular Nitrile-Imine–Alkyne 1,3-Dipolar Cycloaddition. Thieme / ResearchGate. URL:[Link]

  • Potacek, M., Tenora, L., Galeta, J. (2019). Synthesis of ALK5 kinase inhibitors based on substituted homoallenyl aldehyde. Longdom. URL:[Link]

  • Tenora, L., et al. (2016). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Heterocycles Authors. (2017). SYNTHESIS OF (5,6-DIHYDRO-4H-PYRROLO[1,2-b]PYRAZOL-3-YL)METHANAMINE. Semantic Scholar. URL:[Link]

  • Sawyer, J. S., et al. (2004). Synthesis and activity of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain. Bioorg Med Chem Lett / PubMed. URL:[Link]

  • RSC Authors. (2026). Pyrazolium-ylide [3 + 2] cycloaddition/oxidative aromatization for the construction of 1H-pyrrolo[1,2-b]pyrazoles. Organic Chemistry Frontiers. URL:[Link]

Sources

In Vitro Enzyme Inhibition Assay for Pyrazole Compounds: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quest for novel therapeutic agents frequently centers on the inhibition of specific enzymes implicated in disease pathways. In vitro enzyme inhibition assays represent a foundational tool in drug discovery, providing a direct measure of a compound's potency against a purified enzyme target. The pyrazole ring is a prominent five-membered heterocycle that has earned the status of a "privileged scaffold" in medicinal chemistry.[1] Its synthetic accessibility, favorable drug-like properties, and versatile nature have led to its incorporation into numerous FDA-approved drugs, particularly as protein kinase inhibitors.[1] Many pyrazole-based compounds function as ATP-competitive inhibitors, making them a critical area of research in oncology and beyond.[1][2]

This guide provides a comprehensive, field-tested protocol for determining the half-maximal inhibitory concentration (IC50) of novel pyrazole compounds. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple list of steps to explain the causality behind experimental choices, ensuring a self-validating and robust assay system.

Scientific Principles of the Assay

Enzyme Kinetics and the IC50 Value

The activity of an enzyme is typically described by the Michaelis-Menten model, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]).[3][4] Two key parameters, Vmax (maximal velocity) and Km (the Michaelis constant, representing the substrate concentration at half-maximal velocity), define an enzyme's catalytic behavior.[3]

The potency of an inhibitor is commonly quantified by its IC50 value. The IC50 is the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[5][6] It is a crucial metric for comparing the functional strength of different compounds in the early stages of drug discovery.[5][7] However, it is important to recognize that the IC50 value is not an absolute constant; it is highly dependent on assay conditions such as enzyme concentration, substrate concentration, and temperature.[5][8][9] For competitive inhibitors, the IC50 value will increase as the substrate concentration increases.[4][5] Therefore, for screening competitive inhibitors, it is essential to run the reaction with a substrate concentration at or below the Km value to ensure maximum sensitivity.[4][10]

Mechanism of Inhibition

Pyrazole scaffolds are often designed to interact with the active site of enzymes. For instance, in protein kinases, the pyrazole moiety can form critical hydrogen bonds with the hinge region of the ATP-binding pocket, mimicking the interactions of adenine.[1][2] This is a classic example of competitive inhibition, where the inhibitor and the natural substrate (e.g., ATP) compete for the same binding site on the enzyme. Understanding the likely mechanism of action is crucial for proper assay design and data interpretation.

Experimental Workflow Overview

The overall process for determining the IC50 of a pyrazole compound involves systematic preparation, controlled enzymatic reaction, and rigorous data analysis.

G prep Reagent Preparation (Buffer, Enzyme, Substrate, Pyrazole Stocks) dilute Serial Dilution of Pyrazole Compound prep->dilute plate Assay Plating (Enzyme + Inhibitor/Controls) dilute->plate preinc Pre-incubation (Allows for E-I Binding) plate->preinc initiate Reaction Initiation (Substrate Addition) preinc->initiate react Enzymatic Reaction (Controlled Time & Temp) initiate->react detect Signal Detection (e.g., Absorbance, Fluorescence) react->detect analyze Data Analysis (% Inhibition, Dose-Response Curve, IC50) detect->analyze

Caption: General experimental workflow for an in vitro enzyme inhibition assay.

Detailed Protocol: IC50 Determination

This protocol is designed for a 96-well microplate format, which is suitable for medium-throughput screening. It assumes a generic enzyme that produces a colorimetric or fluorescent signal.

Materials and Reagents
  • Enzyme: Purified target enzyme of known concentration.

  • Substrate: Specific substrate for the target enzyme.

  • Pyrazole Compounds: Test compounds dissolved in 100% Dimethyl Sulfoxide (DMSO).

  • Assay Buffer: Buffer optimized for enzyme activity (e.g., Tris-HCl, HEPES) with appropriate pH and ionic strength. May contain cofactors (e.g., MgCl₂) or additives (e.g., DTT, BSA).

  • Stop Solution (optional): Solution to quench the enzymatic reaction (e.g., strong acid/base, chelating agent).

  • Detection Reagent: Reagent to measure product formation.

  • Microplates: 96-well, clear flat-bottom plates for colorimetric assays or black plates for fluorescence assays.

  • Instrumentation: Microplate reader capable of measuring absorbance or fluorescence.

Reagent Preparation

Proper preparation of solutions is critical for assay reproducibility.

ReagentStock ConcentrationWorking Concentration (1X)Storage Conditions
Assay Buffer 5X or 10X50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT4°C
Enzyme 100X (e.g., 10 µM)100 nM (or optimized concentration)-80°C in aliquots
Substrate 50X (e.g., 10 mM)200 µM (or optimized concentration, ideally ≤ Km)-20°C or -80°C
Pyrazole Compound 10 mM in 100% DMSOVaries (serial dilution from e.g., 100 µM)-20°C
Positive Control 1 mM in 100% DMSOVaries (known inhibitor for the target enzyme)-20°C
Principle of Competitive Inhibition

The following diagram illustrates the fundamental principle of competitive inhibition, a common mechanism for pyrazole-based inhibitors.

G cluster_0 Normal Reaction cluster_1 Competitive Inhibition E Enzyme (Active Site) ES Enzyme-Substrate Complex S Substrate S->E P Product ES->P E_out Enzyme ES->E_out E2 Enzyme (Active Site) EI Enzyme-Inhibitor Complex (Inactive) S2 Substrate S2->E2 Blocked I Pyrazole Inhibitor I->E2 Binds to Active Site

Caption: A pyrazole inhibitor competes with the substrate for the enzyme's active site.

Step-by-Step Assay Procedure

(Assuming a final assay volume of 100 µL)

  • Compound Serial Dilution:

    • Prepare a 10-point, 3-fold serial dilution of your pyrazole compound stock in 100% DMSO.

    • In a separate 96-well plate (the "compound plate"), dilute these DMSO stocks into assay buffer to create a 4X working concentration. This intermediate step minimizes the final DMSO concentration. For example, add 2 µL of each DMSO concentration to 48 µL of assay buffer.

  • Assay Plating:

    • Add 25 µL of the 4X pyrazole compound dilutions to the corresponding wells of the final assay plate.

    • Add 25 µL of assay buffer containing 4% DMSO to the "100% Activity" control wells.

    • Add 25 µL of assay buffer containing a high concentration of a known inhibitor to the "0% Activity" control wells.

  • Enzyme Addition and Pre-incubation:

    • Prepare a 2X enzyme solution in assay buffer (e.g., 200 nM).

    • Add 50 µL of the 2X enzyme solution to all wells except the "No Enzyme" (background) controls. Add 50 µL of assay buffer to the background wells.

    • The total volume is now 75 µL.

    • Gently mix the plate and incubate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation:

    • Prepare a 4X substrate solution in assay buffer (e.g., 400 µM).

    • To start the reaction, add 25 µL of the 4X substrate solution to all wells.

    • The final volume in each well is now 100 µL. All components (enzyme, inhibitor, substrate) are at their final 1X concentration. The final DMSO concentration is constant across all wells (e.g., 1%).

  • Reaction and Detection:

    • Immediately mix the plate and begin monitoring the signal (e.g., absorbance at 450 nm) using a microplate reader in kinetic mode for 10-20 minutes. Alternatively, for an endpoint assay, incubate the plate for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C), then add a stop solution and read the final signal.[11]

    • Crucially, ensure the reaction progress for the "100% Activity" control is linear during the measurement period to validate that you are measuring the initial velocity. [8]

Sample 96-Well Plate Layout
1 2 3 4 5 6 7 8 9 10 11 12
A Cmpd 1Cmpd 1Cmpd 1Cmpd 1Cmpd 1Cmpd 1Cmpd 1Cmpd 1Cmpd 1Cmpd 1100%0%
B Cmpd 2Cmpd 2Cmpd 2Cmpd 2Cmpd 2Cmpd 2Cmpd 2Cmpd 2Cmpd 2Cmpd 2100%0%
C Cmpd 3Cmpd 3Cmpd 3Cmpd 3Cmpd 3Cmpd 3Cmpd 3Cmpd 3Cmpd 3Cmpd 3100%0%
D Cmpd 4Cmpd 4Cmpd 4Cmpd 4Cmpd 4Cmpd 4Cmpd 4Cmpd 4Cmpd 4Cmpd 4100%0%
E Cmpd 5Cmpd 5Cmpd 5Cmpd 5Cmpd 5Cmpd 5Cmpd 5Cmpd 5Cmpd 5Cmpd 5100%0%
F Cmpd 6Cmpd 6Cmpd 6Cmpd 6Cmpd 6Cmpd 6Cmpd 6Cmpd 6Cmpd 6Cmpd 6100%0%
G Cmpd 7Cmpd 7Cmpd 7Cmpd 7Cmpd 7Cmpd 7Cmpd 7Cmpd 7Cmpd 7Cmpd 7100%0%
H Pos CtlPos CtlPos CtlPos CtlPos CtlPos CtlPos CtlPos CtlPos CtlPos Ctl100%Bkg
Columns 1-10 represent a 10-point serial dilution of the test compound. 100% = 100% Activity Control, 0% = 0% Activity Control, Bkg = Background/No Enzyme Control, Pos Ctl = Positive Control Inhibitor.

Data Analysis and Interpretation

  • Calculate Initial Velocity: For kinetic assays, determine the reaction rate (V₀) for each well by calculating the slope of the linear portion of the signal vs. time curve (e.g., mOD/min). For endpoint assays, use the final signal value.

  • Correct for Background: Subtract the average signal from the "No Enzyme" (Bkg) wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula for each pyrazole compound concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor)) Where V_inhibitor is the rate in the presence of the test compound and V_no_inhibitor is the average rate of the "100% Activity" control.

  • Generate Dose-Response Curve and Determine IC50:

    • Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data using a non-linear regression model, typically a four-parameter logistic equation (sigmoidal dose-response).[4]

    • The IC50 is the concentration of the inhibitor that corresponds to 50% on the fitted curve.

Sample Data Presentation
Pyrazole Conc. (µM)Log [Pyrazole]% Inhibition (Observed)
100.0002.0098.5
33.3331.5295.1
11.1111.0589.3
3.7040.5775.6
1.2350.0951.2
0.412-0.3924.8
0.137-0.8610.1
0.046-1.344.5
0.015-1.821.2
0.000-0.0
Result: From the curve fit, the calculated IC50 = 1.21 µM .

Conclusion

This application note provides a robust framework for the in vitro characterization of pyrazole-based enzyme inhibitors. By understanding the underlying kinetic principles and adhering to a protocol with integrated controls, researchers can generate reliable and reproducible IC50 data. This information is fundamental for establishing structure-activity relationships (SAR) and advancing promising compounds through the drug discovery pipeline. For a more profound understanding of the inhibitor's binding affinity, further studies to determine the inhibition constant (Ki) are recommended, as the Ki is an absolute value independent of assay conditions.[12]

References

  • IC50 - Wikipedia. (n.d.). Retrieved March 21, 2026, from [Link]

  • Oh, I., et al. (2015). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry.
  • Cismas, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules.
  • El-Damasy, A., et al. (2020). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules.
  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology.
  • Adesina, K., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules.
  • Khan, I., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances.
  • Hassan, A., et al. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances.
  • Krištůvková, Z., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
  • Dahlin, J. L., & Walters, M. A. (2014). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. Journal of Medicinal Chemistry.
  • Da-Ta Biotech. (2024). Enzyme Kinetics: Factors & Inhibitor Effects. Retrieved March 21, 2026, from [Link]

  • Amrhein, J., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.
  • Edmondson, D. E., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews.
  • Aledo, J. C. (n.d.). Data analysis - Kinetic Mechanisms of Enzyme Inhibition and Activation. Retrieved March 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
  • El-Gazzar, M., et al. (2025).
  • Hassan, A., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega.
  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays? Retrieved March 21, 2026, from [Link]

  • ResearchGate. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? Retrieved March 21, 2026, from [Link]

  • Wadsö, I. (2010). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Journal of the American Chemical Society.
  • Lee, S., et al. (2025).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this heterocyclic ketone.

Introduction

1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone is a bicyclic heterocyclic compound containing a pyrazole ring fused to a pyrrolidine ring, with an acetyl group at the 2-position. The purification of such molecules is critical to ensure the removal of starting materials, byproducts, and other impurities, which is essential for accurate biological evaluation and further synthetic transformations. This guide provides practical, experience-driven advice to overcome common purification challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone.

Issue 1: Poor Separation During Column Chromatography

Question: I am having difficulty separating my target compound from a closely-eluting impurity using silica gel column chromatography. What can I do to improve the separation?

Answer:

Poor separation on a silica gel column is a common issue, often stemming from an inappropriate solvent system or suboptimal column parameters. Here’s a systematic approach to troubleshoot this problem:

  • Optimize the Solvent System:

    • TLC Analysis is Key: Before running a column, always perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems. The goal is to find a solvent system that provides a retention factor (Rf) of 0.2-0.3 for the target compound and maximizes the difference in Rf (ΔRf) between your product and the impurity.

    • Solvent Polarity: For N-heterocycles like this, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone) is a good starting point.[1]

    • Modifier Addition: Sometimes, adding a small amount of a third solvent can significantly improve separation. For basic compounds, adding a small percentage of triethylamine (e.g., 0.1-1%) to the mobile phase can reduce tailing and improve peak shape by neutralizing acidic sites on the silica gel. Conversely, if your impurities are acidic, a small amount of acetic acid might be beneficial.

  • Column Parameters:

    • Silica Gel to Compound Ratio: Ensure you are using an adequate amount of silica gel. A general rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude product by weight for difficult separations.

    • Column Dimensions: A long, thin column will provide better separation than a short, wide column for a given amount of silica gel.

    • Packing and Loading: A well-packed column is crucial. Ensure there are no air bubbles or cracks. Dry loading the crude product onto a small amount of silica gel and then adding it to the top of the column can often provide better resolution than wet loading.

  • Alternative Chromatographic Techniques:

    • Reversed-Phase Chromatography: If silica gel (normal-phase) fails, consider reversed-phase chromatography (e.g., C18 silica). This technique separates compounds based on hydrophobicity and can be very effective for polar compounds that are difficult to separate on silica.[2][3] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.

Issue 2: Product "Oiling Out" During Recrystallization

Question: I'm trying to recrystallize my compound, but it's forming an oil instead of crystals. How can I induce crystallization?

Answer:

"Oiling out" occurs when the solute is insoluble in the solvent at a high temperature and separates as a liquid phase. This is a common problem with many organic compounds. Here are several strategies to overcome this:

  • Solvent Selection is Critical:

    • The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5]

    • Experiment with a range of single solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) and mixed solvent systems.

    • For pyrazole derivatives, a common and effective technique is to dissolve the compound in a hot solvent in which it is highly soluble (e.g., ethanol or methanol) and then add a hot "anti-solvent" (a solvent in which the compound is poorly soluble, like water or hexanes) dropwise until the solution becomes slightly turbid. Then, allow the solution to cool slowly.[4]

  • Control the Cooling Rate:

    • Slow Cooling is Key: Rapid cooling often promotes oil formation. Allow the solution to cool to room temperature slowly on the benchtop before placing it in an ice bath. Insulating the flask can help slow the cooling process.[4]

  • Mechanical Intervention:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Concentration Adjustment:

    • If the solution is too concentrated, the compound may precipitate out too quickly as an oil. Try using a slightly larger volume of solvent. Conversely, if the solution is too dilute, you may need to evaporate some of the solvent to achieve a supersaturated solution.

Issue 3: Compound Appears Unstable on Silica Gel

Question: My compound seems to be degrading on the silica gel column, as I'm seeing multiple new spots on TLC after chromatography. What could be the cause and how can I prevent this?

Answer:

Degradation on silica gel can be attributed to the acidic nature of the silica or prolonged exposure to the stationary phase. The pyrazole ring system can be sensitive under certain conditions.[6]

  • Neutralize the Silica Gel:

    • The acidic nature of silica gel can cause degradation of acid-sensitive compounds. You can neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (typically 1% in the eluent), before packing the column.

  • Minimize Contact Time:

    • Use Flash Chromatography: This technique uses pressure (from a pump or inert gas) to force the solvent through the column more quickly, reducing the time the compound spends in contact with the silica gel.

    • Optimize the Solvent System: A well-chosen solvent system that allows for efficient elution of the product will minimize the run time.

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): For compounds that are sensitive to acid, alumina can be a good alternative to silica gel. It is available in acidic, neutral, and basic forms. For a basic compound like a pyrazole derivative, basic or neutral alumina would be appropriate.

    • Florisil®: This is a magnesium silicate adsorbent that is less acidic than silica gel and can be a good alternative for some applications.

  • Consider Non-Chromatographic Purification:

    • If the compound is highly unstable on stationary phases, consider alternative purification methods such as recrystallization, distillation (if the compound is volatile and thermally stable), or an acid-base extraction if the compound has a suitable handle for this. For ketones, a bisulfite extraction can sometimes be used to separate them from other non-carbonyl compounds.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for column chromatography of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone?

A1: A good starting point for many N-heterocyclic compounds of moderate polarity is a mixture of hexanes and ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., 4:1, 2:1, 1:1) while monitoring the elution profile by TLC. For more polar compounds, dichloromethane and methanol mixtures are also a common choice.[9]

Q2: How can I confirm the purity of my final product?

A2: Purity should be assessed by multiple analytical techniques.

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple solvent systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful tools for assessing purity. The spectra should be clean, with all peaks assignable to the target structure and no significant impurity peaks.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for determining purity. A pure compound should give a single, sharp peak.[9]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

Q3: My compound is a solid. Is recrystallization always better than column chromatography?

A3: Not necessarily. The choice between recrystallization and column chromatography depends on the nature of the impurities.

  • Recrystallization is highly effective for removing small amounts of impurities that have different solubility profiles from your product. It is often a more scalable and cost-effective method for final purification.[4][5]

  • Column chromatography is generally better for separating mixtures with multiple components or for removing impurities with similar solubility to the product. It is often used for initial purification of a crude reaction mixture.

Q4: Can I use an acid addition salt to purify my compound?

A4: Yes, forming an acid addition salt can be an excellent purification strategy, especially if the free base is an oil or difficult to crystallize.[10] The general procedure involves dissolving the crude pyrazole derivative in a suitable organic solvent (e.g., ethanol, acetone) and adding at least an equimolar amount of an acid (e.g., hydrochloric acid, sulfuric acid).[5][10] The resulting salt will often precipitate and can be collected by filtration. The pure free base can then be regenerated by neutralizing the salt with a base and extracting it into an organic solvent.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone using flash column chromatography.

Materials:

  • Crude 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Glass column with a stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Determine the Optimal Solvent System:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate and develop it in various mixtures of hexanes and ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1).

    • Visualize the spots under a UV lamp (254 nm).

    • The ideal solvent system will give your product an Rf of approximately 0.2-0.3 and provide good separation from impurities.

  • Prepare the Column:

    • Secure the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 0.5 cm).

    • Prepare a slurry of silica gel in the chosen eluent (the least polar mixture you will use).

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing.

    • Allow the silica to settle, and then add another thin layer of sand on top.

    • Drain the solvent until it is just level with the top of the sand.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the column.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (e.g., with a hand pump or nitrogen line) to achieve a flow rate of about 2 inches/minute.

    • Collect fractions in test tubes.

    • Monitor the elution of the compounds by TLC.

  • Combine and Evaporate:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

This protocol provides a general procedure for recrystallizing 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone.

Materials:

  • Crude 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone

  • Recrystallization solvent(s) (e.g., ethanol, water, ethyl acetate, hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Select the Solvent:

    • Place a small amount of the crude product in a test tube.

    • Add a few drops of the solvent and see if it dissolves at room temperature. An ideal solvent will not dissolve the compound at room temperature.

    • Heat the mixture. The ideal solvent will dissolve the compound when hot.

    • Allow the solution to cool. The compound should crystallize out.

  • Dissolve the Crude Product:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of hot recrystallization solvent needed to completely dissolve the compound.

  • Cool and Crystallize:

    • Allow the flask to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolate the Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Dry the Crystals:

    • Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum.

Visualization

Troubleshooting Workflow for Purification

Purification_Troubleshooting start Crude Product is_solid Is the product a solid? start->is_solid column_chromatography Perform Column Chromatography is_solid->column_chromatography No/Impure recrystallization Attempt Recrystallization is_solid->recrystallization Yes poor_separation Poor separation? column_chromatography->poor_separation oiling_out Product oils out? recrystallization->oiling_out change_solvent Change solvent/cooling rate oiling_out->change_solvent Yes pure_solid Pure Crystalline Solid oiling_out->pure_solid No change_solvent->recrystallization optimize_eluent Optimize eluent/column poor_separation->optimize_eluent Yes degradation Degradation on column? poor_separation->degradation No optimize_eluent->column_chromatography pure_fractions Pure Fractions Collected degradation->pure_fractions No alt_method Use alternative stationary phase or non-chromatographic method degradation->alt_method Yes alt_method->start

Caption: A decision tree for troubleshooting the purification of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone.

References

  • BenchChem. Recrystallization techniques for purifying pyrazole compounds. BenchChem Technical Support.
  • New Journal of Chemistry. Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. RSC Publishing.
  • BenchChem. Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. BenchChem Technical Support.
  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available from: [Link]

  • ResearchGate. Substances yield after recrystallization from different solvents. ResearchGate. Available from: [Link]

  • Journal of Chromatographic Science. Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Oxford Academic. Available from: [Link]

  • Journal of Visualized Experiments. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Available from: [Link]

  • ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available from: [Link]

  • ResearchGate. Optimization of a Dihydropyrrolopyrazole Series of Transforming Growth Factor-β Type I Receptor Kinase Domain Inhibitors: Discovery of an Orally Bioavailable Transforming Growth Factor-β Receptor Type I Inhibitor as Antitumor Agent. ResearchGate. Available from: [Link]

  • RSC Publishing. Separation, recovery and reuse of N-heterocyclic carbene catalysts in transesterification reactions Supporting information. RSC.org. Available from: [Link]

  • Google Patents. Method for purifying pyrazoles. Google Patents.
  • Scite. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Scite. Available from: [Link]

Sources

Common side reactions in the synthesis of pyrrolo[1,2-b]pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of pyrrolo[1,2-b]pyrazoles . As a Senior Application Scientist, I have designed this guide to address the most pervasive bottlenecks researchers face when constructing and functionalizing this unique 10π aromatic, 5/5-fused N-heteroaromatic system.

Due to the electron-rich nature of the pyrrole ring and the specific basicity of the pyrazole nitrogens, this scaffold is highly susceptible to regiochemical mismatches, over-reduction, and spontaneous ring-opening. This guide bypasses generic advice, focusing strictly on the causality of these side reactions and providing field-validated protocols to ensure your synthetic pathways are robust and reproducible.

I. Troubleshooting FAQs: Core Construction & Functionalization

Q1: I'm attempting a pyrazolium-ylide [3+2] cycloaddition with an alkyne, but NMR shows mostly ring-opened linear byproducts instead of the fused pyrrolo[1,2-b]pyrazole. How do I force aromatization?

The Causality: The initial [3+2] cycloaddition between a pyrazolium ylide and an alkyne generates a highly unstable cycloadduct intermediate. Because the system lacks the thermodynamic driving force to spontaneously eliminate hydrogen and aromatize, the intermediate rapidly undergoes C–N bond cleavage to relieve ring strain, yielding undesired linear species. Without intervention, the yield of the desired fused system can be as low as 5% [1]. The Solution: You must trap the unstable cycloadduct before it ring-opens by introducing a mild oxidant. The addition of Manganese(IV) oxide (MnO₂) directly to the reaction mixture facilitates rapid oxidative aromatization, effectively suppressing the ring-opening pathway and driving the yield above 80% [1].

Q2: During the catalytic hydrogenation of an oxime intermediate to yield a (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine, I am isolating significant amounts of secondary amine dimers.

The Causality: This is a classic reductive amination side reaction exacerbated by the electron-rich pyrrolo-pyrazole core. As the oxime reduces to an imine, the newly formed primary amine product acts as a nucleophile, attacking the unreacted imine intermediate. Subsequent reduction of this coupled intermediate yields the secondary amine dimer [2]. The Solution: Run the Raney-Nickel catalyzed hydrogenation in the presence of excess ammonia (NH₃). Ammonia outcompetes the primary amine product for the imine intermediate, completely suppressing dimer formation and ensuring high purity of the primary methanamine[2].

Q3: I am scaling up a lithiation/borylation of a 3-bromo-pyrrolo[1,2-b]pyrazole to make a cross-coupling building block, but I am seeing up to 50% of a des-bromo (hydrodehalogenated) byproduct.

The Causality: Halogen-metal exchange using n-BuLi is extremely fast, but the resulting lithiated pyrrolo[1,2-b]pyrazole is highly basic. If the electrophilic quench (triisopropyl borate) is not perfectly optimized, or if there is localized warming during the addition, the lithiated species will abstract protons from the solvent (THF) or the borate reagent itself, leading to hydrodehalogenation [3]. The Solution: Strict cryogenic control (–70 °C) must be maintained not just during lithiation, but throughout the entire triisopropyl borate addition. Furthermore, reverse quenching (adding the lithiated species to the borate) or adjusting the equivalents of the borate can mitigate localized protonation [3].

Q4: When performing high-temperature catalytic hydrogenations or Wolff-Kishner reductions on pyrrolo[1,2-b]pyrazole ketones, my pyrazole ring is degrading.

The Causality: While the pyrrolo[1,2-b]pyrazole core is aromatic, the pyrazole N–N bond is susceptible to hydrogenolysis under forcing conditions. At temperatures exceeding 120 °C, highly active catalysts (like Pd/C) will begin to sinter and lose selectivity, leading to the cleavage of the pyrazole ring and complete destruction of the scaffold [3]. The Solution: Cap your reaction temperature at 120 °C. If conversion is low, do not increase the temperature; instead, tune the water concentration in the solvent system (e.g., reducing from 33.3 rel vol H₂O to 10 rel vol H₂O), which has been shown to push conversion >90% while keeping pyrazole cleavage byproducts below 5% [3].

II. Quantitative Data Summary

The following table summarizes the critical side reactions, their impact on yield, and the results of the optimized interventions discussed above.

Reaction TypeTarget ScaffoldMajor Side Reaction / ByproductUnoptimized YieldOptimized YieldKey Intervention
[3+2] Cycloaddition 1H-pyrrolo[1,2-b]pyrazoleRing-opened linear adduct~5%>80%Addition of MnO₂ for oxidative aromatization
Oxime Hydrogenation Primary methanamineSecondary dimer aminesComplex Mixture29.4% (Over 8 steps)Addition of NH₃ to suppress imine trapping
Lithiation / Borylation Boronate building blockHydrodehalogenated core~50%>85%Cryogenic control & Triisopropylborate quench tuning
Ketone Hydrogenation Alkyl pyrrolo[1,2-b]pyrazolePyrazole N-N bond cleavage<50%>90%Temp cap at 120 °C & H₂O concentration tuning

III. Mechanistic & Troubleshooting Visualizations

G Ylide Pyrazolium Ylide + Alkyne Cyclo [3+2] Cycloaddition (Mild Conditions) Ylide->Cyclo Intermediate Unstable Cycloadduct (Intermediate) Cyclo->Intermediate RingOpen Ring-Opened Byproduct (Undesired) Intermediate->RingOpen Spontaneous (No Oxidant) Product 1H-Pyrrolo[1,2-b]pyrazole (Desired) Intermediate->Product MnO2 (Oxidative Aromatization)

Mechanistic divergence in[3+2] cycloadditions of pyrazolium ylides.

G Start Reduction of Pyrrolo[1,2-b]pyrazole Intermediates Issue1 Issue: Secondary Amine Dimers Formed Start->Issue1 Oxime Reduction Issue2 Issue: Pyrazole Ring Cleavage / Over-reduction Start->Issue2 High-Temp Hydrogenation Sol1 Action: Add Ammonia (NH3) to suppress imine trapping Issue1->Sol1 Sol2 Action: Lower Temp (<120°C) & Tune H2O concentration Issue2->Sol2

Troubleshooting logic tree for catalytic hydrogenation side reactions.

IV. Standardized Experimental Protocols

Protocol A: Oxidative [3+2] Cycloaddition to 1H-pyrrolo[1,2-b]pyrazoles

This self-validating protocol utilizes in-situ oxidation to prevent the isolation of unstable intermediates.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the 1-substituted pyrazolium ylide precursor (1.0 mmol) and the target alkyne (1.2 mmol) in anhydrous dichloromethane (10 mL).

  • Cycloaddition: Add a mild base (e.g., triethylamine, 1.5 mmol) dropwise at room temperature to generate the ylide in situ. Stir the reaction mixture for 2 hours. Monitor the disappearance of the ylide via TLC.

  • Oxidative Aromatization (Critical Step): Once the intermediate cycloadduct has formed, immediately add activated Manganese(IV) oxide (MnO₂, 5.0 mmol) in one portion.

  • Completion: Stir the heterogeneous mixture vigorously at room temperature for an additional 24 hours. The dark suspension will indicate the oxidative process.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove manganese salts, washing the pad thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield the highly pure 1H-pyrrolo[1,2-b]pyrazole [1].

Protocol B: Dimer-Free Oxime Reduction to Methanamine

This protocol utilizes ammonia to competitively inhibit dimer formation during reductive amination.

  • Preparation: Dissolve the pyrrolo[1,2-b]pyrazole oxime intermediate (5.0 mmol) in a solution of 7M ammonia in methanol (20 mL). Note: The presence of ammonia is non-negotiable to prevent dimerization.

  • Catalyst Addition: Carefully add an aqueous slurry of Raney-Nickel (approx. 10% w/w relative to the substrate). Safety: Raney-Ni is highly pyrophoric; never allow the catalyst to dry in air.

  • Hydrogenation: Purge the reaction vessel with nitrogen three times, followed by hydrogen gas three times. Maintain the reaction under a hydrogen atmosphere (balloon pressure or 1 atm) at room temperature.

  • Monitoring: Stir vigorously for 12–16 hours. Monitor the reduction via LC-MS, looking for the complete disappearance of the oxime mass and the absence of the dimer mass (approx. 2x product mass - NH₃).

  • Workup: Purge the vessel with nitrogen. Carefully filter the catalyst through a pad of Celite under a blanket of nitrogen (keep the pad wet). Concentrate the filtrate in vacuo to afford the primary (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine [2].

V. References

  • Pyrazolium-ylide [3 + 2] cycloaddition/oxidative aromatization for the construction of 1H-pyrrolo[1,2-b]pyrazoles. Organic Chemistry Frontiers (RSC Publishing).[Link]

  • SYNTHESIS OF (5,6-DIHYDRO-4H-PYRROLO[1,2-b]PYRAZOL-3-YL)METHANAMINE. Semantic Scholar.[Link]

  • From Milligram to Kilogram Manufacture of AZD4573: Making It Possible by Application of Enzyme-, Iridium-, and Palladium-Catalyzed Key Transformations. ACS Publications.[Link]

  • Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. The Journal of Organic Chemistry (ACS Publications).[Link]

Technical Support Center: Stability of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in aqueous solutions. Please note that while specific stability data for this exact molecule is not extensively available in published literature, the following guidance is based on established principles of heterocyclic chemistry, the known reactivity of pyrazole derivatives, and extensive experience with similar small molecules in a drug discovery context.

I. Frequently Asked Questions (FAQs) on Compound Stability

This section addresses common questions regarding the handling and stability of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone in aqueous experimental settings.

Q1: My assay results are inconsistent when using aqueous solutions of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone. What could be the cause?

A1: Inconsistent assay results are often an indication of compound instability in the aqueous buffer. Several factors could be at play:

  • Hydrolysis: The compound may be susceptible to pH-dependent hydrolysis. The fused pyrrolo-pyrazole ring system and the acetyl group could be labile under strongly acidic or basic conditions.

  • Oxidation: The heterocyclic rings may be prone to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or oxidizing agents in your buffer.

  • Photodegradation: Many heterocyclic compounds are sensitive to light. Exposure of your aqueous solution to ambient or UV light could lead to degradation.[1]

  • Temperature Effects: Elevated temperatures used in some experimental protocols can accelerate degradation reactions.

We recommend performing a forced degradation study to identify the specific cause of instability in your experimental conditions (see Section III for a detailed protocol).

Q2: What is the expected stability of the acetyl group on the pyrazole ring?

A2: The acetyl group, being an electron-withdrawing group, can influence the electronic properties and reactivity of the pyrazole ring.[2][3][4] While the carbon-carbon bond of the ketone is generally stable, the acetyl group can make the pyrazole ring more susceptible to certain reactions. Under harsh oxidative conditions, cleavage of the acetyl group or oxidation of the adjacent ring carbon is a possibility.[5][6]

Q3: Are there any specific buffer components I should avoid when working with this compound?

A3: Yes, certain buffer components can promote degradation:

  • Strong Acids and Bases: Avoid prolonged exposure to solutions with a pH below 4 or above 9, as these conditions are likely to promote hydrolysis of the heterocyclic core.

  • Oxidizing Agents: Buffers containing components like hydrogen peroxide or other peroxides should be used with caution, as they can lead to oxidative degradation.

  • Metal Ions: Trace metal contaminants can catalyze oxidation. Using high-purity water and chelating agents like EDTA in your buffers can mitigate this risk.

Q4: How should I prepare and store aqueous stock solutions of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone?

A4: For optimal stability:

  • Solvent: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol, where the compound is likely more stable.

  • Aqueous Dilutions: Prepare fresh aqueous working solutions for each experiment by diluting the organic stock solution.

  • pH: Use a neutral or slightly acidic buffer (pH 6-7.5) for your aqueous dilutions.

  • Temperature: Store stock solutions at -20°C or -80°C. Keep aqueous working solutions on ice and use them promptly.

  • Light Protection: Protect all solutions from light by using amber vials or wrapping containers in aluminum foil.

II. Troubleshooting Guide: Investigating Compound Degradation

This troubleshooting guide is designed to help you systematically identify and resolve stability issues with 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone.

Observed Problem Potential Cause Troubleshooting Steps
Loss of compound concentration over time in aqueous solution (confirmed by HPLC). Hydrolysis, oxidation, or photodegradation.1. pH Study: Prepare solutions in buffers of varying pH (e.g., 3, 5, 7, 9, 11) and monitor the concentration over time by HPLC. This will identify pH-dependent hydrolysis. 2. Oxidation Study: Sparge your buffer with nitrogen or argon to remove dissolved oxygen. Compare the stability to a solution prepared under normal atmospheric conditions. Add a known oxidizing agent (e.g., a low concentration of H₂O₂) to another sample to see if degradation is accelerated. 3. Photostability Study: Prepare two sets of solutions. Expose one set to your typical laboratory lighting and keep the other in the dark. Analyze both sets by HPLC at various time points.
Appearance of new peaks in the HPLC chromatogram of an aged aqueous solution. Formation of degradation products.1. Characterize Degradants: Use HPLC-MS to determine the mass of the new peaks. This can provide clues about the degradation pathway (e.g., a mass increase of 16 Da suggests oxidation). 2. Forced Degradation: Perform a forced degradation study (see Section III) to intentionally generate degradation products. This can help confirm if the new peaks in your experimental samples correspond to specific degradation pathways.
Variability between freshly prepared and frozen-and-thawed aqueous solutions. Freeze-thaw instability.1. Freeze-Thaw Cycling: Subject your aqueous solution to several freeze-thaw cycles (e.g., freeze at -20°C, thaw at room temperature) and analyze by HPLC after each cycle. 2. Storage in Organic Solvent: If freeze-thaw instability is confirmed, store the compound as a stock solution in an organic solvent and prepare fresh aqueous dilutions for each experiment.

III. Experimental Protocols

This section provides detailed protocols for assessing the stability of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone.

Protocol 1: Development of a Stability-Indicating RP-HPLC Method

A stability-indicating method is crucial for separating the parent compound from any potential degradation products.

1. Materials:

  • 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone reference standard

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or formic acid

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound). A photodiode array (PDA) detector is recommended to assess peak purity.

3. Method Validation:

  • Inject a solution of the parent compound to determine its retention time.

  • Perform a forced degradation study (Protocol 2) and inject the stressed samples to ensure that all degradation products are well-resolved from the parent peak and from each other.[7]

Protocol 2: Forced Degradation Study

This study will help identify the degradation pathways of your compound under various stress conditions.

1. Sample Preparation:

  • Prepare a stock solution of the compound in acetonitrile or methanol at 1 mg/mL.

  • For each condition, dilute the stock solution in the respective stress medium to a final concentration of approximately 100 µg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours, then dissolve in the mobile phase.

  • Photodegradation: Expose a solution of the compound to a light source (as per ICH Q1B guidelines) for a defined period. Keep a control sample in the dark.

3. Analysis:

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before injection.

  • Analyze all samples by the developed stability-indicating HPLC method.

  • Calculate the percentage of degradation and identify any major degradation products.

IV. Visualization of Workflows and Potential Degradation

Workflow for Investigating Compound Instability

G start Inconsistent Assay Results check_purity Check Purity of Starting Material start->check_purity prep_fresh Prepare Fresh Aqueous Solution check_purity->prep_fresh run_assay Run Assay Immediately prep_fresh->run_assay consistent Results Consistent? run_assay->consistent instability Suspect Aqueous Instability consistent->instability No end Stable Experimental Conditions Achieved consistent->end Yes forced_degradation Perform Forced Degradation Study (Protocol 2) instability->forced_degradation hplc_analysis Analyze by Stability-Indicating HPLC (Protocol 1) forced_degradation->hplc_analysis identify_cause Identify Degradation Cause(s) (pH, Light, Oxidation, Temp.) hplc_analysis->identify_cause mitigate Mitigate Instability (Adjust pH, Protect from Light, Use Antioxidants, etc.) identify_cause->mitigate mitigate->end

Caption: Workflow for troubleshooting compound instability.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photo Photodegradation (UV/Vis Light) parent 1-(5,6-dihydro-4H-pyrrolo [1,2-b]pyrazol-2-yl)ethanone hydrolysis_product Ring-Opened Products parent->hydrolysis_product H⁺ or OH⁻ n_oxide N-Oxide Derivatives parent->n_oxide [O] ring_hydroxylated Ring-Hydroxylated Products parent->ring_hydroxylated [O] side_chain_ox Side-Chain Oxidation Products parent->side_chain_ox [O] rearranged Rearranged Isomers parent->rearranged photodimers Photodimers parent->photodimers

Caption: Potential degradation pathways for the compound.

V. References

  • IJCPA. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. PMC. [Link]

  • Synthesis and photochemistry of heterocyclic norbornenyl ketones. Journal of Organic Chemistry. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • Carboxylic Acids Produced Through Oxidative Cleavage of Aromatic Rings During Degradation of Lignin in Spruce Wood by Phanerochaete Chrysosporium. Taylor & Francis Online. [Link]

  • Synthesis and activity of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain. PubMed. [Link]

  • Separation of 1H-Pyrazole, 1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications. [Link]

  • IJCPA. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]

  • Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. PMC. [Link]

  • Photo-NHC Catalysis: Accessing Ketone Photochemistry with Carboxylic Acid Derivatives. ResearchGate. [Link]

  • New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. ACS Publications. [Link]

  • Oxidative opening of the aromatic ring: Tracing the natural history of a large superfamily of dioxygenase domains and their relatives. PMC. [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

  • 5,6-Dihydro-4H-pyrrolo(1,2-b)pyrazole. PubChem. [Link]

  • Influence of Donor/Withdrawing Groups in an 3,5-Aryl-Substituted Pyrazole Organocatalyst for the Chemical Fixation of CO2. ACS Omega. [Link]

  • 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole — Chemical Substance Information. NextSDS. [Link]

  • Formation and photostability of N-heterocycles in space: I. The effect of nitrogen on the photostability of small aromatic molecules. ResearchGate. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • SYNTHESIS OF (5,6-DIHYDRO-4H-PYRROLO[1,2-b]PYRAZOL-3-YL)METHANAMINE. Semantic Scholar. [https://www.semanticscholar.org/paper/SYNTHESIS-OF-(5%2C6-DIHYDRO-4H-PYRROLO-%5B1%2C2-b-%5D-PYRAZOL-3-Wang-Zhang/e8c2d58066f199b5a83a45c79532585292728516]([Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. ScienceDirect. [Link]

  • Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]

  • 12.8: Reactions of Aldehydes and Ketones with Water. Chemistry LibreTexts. [Link]

  • Recent advances in combining photo- and N-heterocyclic carbene catalysis. Royal Society of Chemistry. [Link]

  • DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE PESTICIDES: CASE STUDIES OF BENZOBICYCLON, ACETOCHLOR AND CHLORDANE. Journal of Chemical Society of Nigeria. [Link]

  • 16.9: Oxidation of Aromatic Compounds. Chemistry LibreTexts. [Link]

Sources

Strategies to overcome low solubility of dihydropyrrolopyrazole compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with dihydropyrrolopyrazole compounds. This guide is designed to provide practical, in-depth solutions to common challenges, with a primary focus on overcoming the low aqueous solubility inherent to this chemical class. My aim is to equip you with the knowledge to not only troubleshoot immediate experimental issues but also to proactively design robust formulation strategies.

Troubleshooting Guide: Common Solubility-Related Issues

This section addresses specific problems you might encounter during your experiments, providing both immediate actions and long-term strategic solutions.

Scenario 1: My dihydropyrrolopyrazole compound is precipitating out of my aqueous assay buffer.

Immediate Problem: You've prepared a stock solution of your dihydropyrrolopyrazole compound in an organic solvent like DMSO, and upon dilution into your aqueous assay buffer (e.g., PBS), you observe immediate precipitation or turbidity. This is a frequent issue when the final concentration of the organic solvent is too low to maintain solubility.[1]

Causality: Dihydropyrrolopyrazole compounds are often highly lipophilic, a characteristic common to many kinase inhibitors that target ATP-binding pockets.[2][3] When a DMSO stock is diluted into an aqueous medium, the dramatic shift in solvent polarity causes the compound to crash out as it can no longer be effectively solvated.[1]

Step-by-Step Troubleshooting:

  • Assess the Final DMSO Concentration: Ensure your final DMSO concentration in the assay is at a level that does not impact your biological system (typically ≤0.5-1%). If precipitation still occurs, you cannot simply increase the DMSO.

  • Incorporate a Surfactant: Try adding a non-ionic surfactant like Polysorbate 20 (Tween-20) or Polysorbate 80 to your aqueous buffer at a low concentration (e.g., 0.01% - 0.1%). Surfactants form micelles that can encapsulate the hydrophobic compound, preventing precipitation.[1][4]

  • Consider a Different Co-Solvent: While DMSO is common, other water-miscible organic solvents might offer better solubilizing properties for your specific compound.[5][6] Small-scale trials with ethanol, polyethylene glycol (PEG), or N-methyl-2-pyrrolidone (NMP) may be beneficial. Be sure to test the solvent's compatibility with your assay.[7]

  • pH Adjustment: If your compound has ionizable functional groups (acidic or basic), adjusting the pH of your buffer can significantly alter its solubility.[4][5][8] For a basic compound, lowering the pH will lead to protonation and increased solubility. Conversely, for an acidic compound, increasing the pH will enhance solubility.[8][9]

Long-Term Strategy: For compounds intended for further development, relying solely on high concentrations of organic solvents is not a viable long-term solution. Advanced formulation strategies should be explored.

Scenario 2: I need to prepare a high-concentration stock solution for an in vivo study, but my compound has poor solubility in common pharmaceutical solvents.

Immediate Problem: You need to achieve a specific dose for an animal study, which requires a concentrated stock solution, but your dihydropyrrolopyrazole derivative won't dissolve sufficiently in safe, injectable vehicles.

Causality: The limited solubility of these compounds in both aqueous and lipid-based systems presents a significant hurdle for preclinical and clinical formulation.[10] Many kinase inhibitors fall into the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability.[11]

Strategic Solutions & Methodologies:

  • Co-Solvent Systems: The use of a mixture of solvents is a primary strategy.[12] A common approach for preclinical studies involves a ternary system, for example:

    • Solvent 1 (Primary Solubilizer): DMSO or NMP

    • Solvent 2 (Viscosity/Toxicity Modifier): PEG 300 or PEG 400

    • Solvent 3 (Aqueous Diluent): Saline or 5% Dextrose in Water (D5W)

    A typical formulation might be a 10/40/50 ratio of DMSO/PEG400/Saline. However, the optimal ratio must be determined empirically for each compound.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[13][15][16]

    • Why it works: The hydrophobic dihydropyrrolopyrazole molecule gets encapsulated within the cyclodextrin's non-polar core, while the hydrophilic outer surface of the cyclodextrin interacts with water, rendering the complex soluble.[14]

    • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their improved water solubility and safety profiles compared to native β-cyclodextrin.[13][16]

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range (typically 100-1000 nm).[17][18][19]

    • Why it works: According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area available for dissolution, leading to a faster dissolution rate and an increase in saturation solubility.[20] Nanosuspensions can be stabilized with surfactants or polymers and administered orally or parenterally.[19][21][22]

  • Amorphous Solid Dispersions: This is a powerful technique for oral formulations. It involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[23][24][25]

    • Why it works: The amorphous form of a drug has a higher energy state than its crystalline counterpart, leading to significantly increased aqueous solubility.[1][10] The polymer carrier helps to stabilize this amorphous state and prevent recrystallization.[23][26] Common polymers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[1]

Workflow for Formulation Selection:

G start Low Solubility Issue (Dihydropyrrolopyrazole Cmpd) ph_mod Can pH be modified? (Ionizable groups present) start->ph_mod cosolvent Co-solvent System (e.g., DMSO/PEG/Saline) ph_mod->cosolvent No end_iv Suitable for IV/IP Delivery ph_mod->end_iv Yes cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) cosolvent->cyclodextrin Inadequate Solubility or Toxicity Concerns cosolvent->end_iv Sufficient Solubility nanotech Nanosuspension cyclodextrin->nanotech Complexation Fails cyclodextrin->end_iv Successful asd Amorphous Solid Dispersion (Oral Formulations) nanotech->asd Parenteral Route Not Feasible nanotech->end_iv Successful end_oral Suitable for Oral Delivery asd->end_oral Successful

Caption: A decision-making workflow for selecting a solubility enhancement strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary physicochemical properties of dihydropyrrolopyrazoles that contribute to their low solubility?

Dihydropyrrolopyrazole scaffolds, particularly those developed as kinase inhibitors, often possess characteristics that lead to poor aqueous solubility.[27][28] These include:

  • High Lipophilicity (High logP): The molecular structure is often rich in aromatic and heterocyclic rings designed to fit into hydrophobic binding pockets of kinases, leading to a high octanol-water partition coefficient (logP).[29]

  • Molecular Planarity and Crystal Lattice Energy: The rigid, planar nature of the fused ring system can lead to strong intermolecular packing in the solid state. This high crystal lattice energy requires a significant amount of energy to break apart during dissolution, resulting in low solubility.[30][31]

  • Lack of Ionizable Groups: Many derivatives may lack strongly acidic or basic functional groups, making pH modification an ineffective strategy for solubility enhancement.[5]

Q2: How do I perform a basic solubility assessment for my compound?

A shake-flask method is a standard approach for determining equilibrium solubility.

Experimental Protocol: Equilibrium Solubility Determination

  • Preparation: Add an excess amount of your dihydropyrrolopyrazole compound to a series of vials (ensure solid is visible).

  • Solvent Addition: Add a precise volume of each test solvent (e.g., water, PBS pH 7.4, simulated gastric fluid pH 1.2) to the respective vials.[32]

  • Equilibration: Seal the vials tightly and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Agitation: Agitate the suspensions for 24-48 hours to ensure equilibrium is reached.[1]

  • Separation: After equilibration, centrifuge the samples at high speed to pellet the excess, undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

Q3: My solid dispersion formulation shows high initial solubility but then the compound precipitates over time. What is happening?

This phenomenon is known as "supersaturation followed by precipitation."[1] The amorphous solid dispersion dissolves to create a supersaturated solution, where the drug concentration is higher than the equilibrium solubility of its stable crystalline form.[1] This state is thermodynamically unstable. Over time, drug molecules will self-assemble into the more stable, less soluble crystalline form, causing them to precipitate out of solution.[1] To mitigate this, precipitation inhibitors (polymers like HPMC) are often included in the formulation to maintain the supersaturated state for a longer duration, allowing for absorption in vivo.

Q4: Can I use a hydrotrope to improve the solubility of my compound?

Yes, hydrotropy is a viable option. Hydrotropes are compounds that can enhance the aqueous solubility of poorly soluble solutes.[33][34] Unlike surfactants, they do not form micelles in the traditional sense but are thought to act through a different mechanism, possibly by altering the structure of water or through weak interactions with the solute molecules.[4][35] Common hydrotropes include sodium benzoate, sodium salicylate, and niacinamide.[33][35] This method can be advantageous as it often avoids the use of organic solvents.[33]

Data Summary: Comparison of Solubilization Strategies

StrategyMechanismTypical Fold Increase in SolubilityAdvantagesDisadvantages
pH Adjustment Ionization of functional groups[5]10 - 1,000x (compound dependent)Simple, cost-effectiveOnly applicable to ionizable compounds; risk of precipitation upon pH change
Co-solvents Reduces solvent polarity[12]2 - 500xEasy to prepare for lab scalePotential for in vivo toxicity; risk of precipitation upon dilution[36]
Cyclodextrins Inclusion complex formation[13]10 - 5,000xHigh solubilization potential; good safety profile for derivatives[16]Can be expensive; potential for drug displacement
Solid Dispersions Creates high-energy amorphous form[26]10 - 10,000xSignificant solubility enhancement; improved bioavailability[25][37]Physical instability (recrystallization); complex manufacturing process[24]
Nanosuspension Increases surface area for dissolution[20]5 - 1,000xApplicable to many drugs; enhances dissolution rate[21]Physical instability (particle growth); requires specialized equipment

Note: The "Fold Increase" values are illustrative and highly dependent on the specific compound and formulation components.

References

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Educ
  • Solid Dispersions: an Approach to Enhance Solubility of poorly W
  • Solid Dispersion Techniques Improve Solubility of Poorly W
  • dealing with poor solubility of pyrazole deriv
  • (PDF)
  • Nanosuspension: An emerging trend to improve solubility of poorly w
  • Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin - ResearchG
  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH.
  • Evaluating the Physicochemical Properties–Activity Relationship and Discovering New 1,2-Dihydropyridine Derivatives as Promising Inhibitors for PIM1-Kinase: Evidence from Principal Component Analysis, Molecular Docking, and Molecular Dynamics Studies - MDPI.
  • The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK.
  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly W
  • Nanosuspension: An approach to enhance solubility of drugs - Semantic Scholar.
  • Nanosuspension: A Novel Technology for Drug Delivery - Asian Journal of Research in Pharmaceutical Sciences.
  • Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges - Eurasia.
  • Development of inclusion complex based on cyclodextrin and oxazolidine deriv
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Improving solubility of pyrazole deriv
  • Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions - Pharma Excipients.
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... - PMC.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Inhibiting the Precipitation of Poorly Water-Soluble Drugs
  • YouTube.
  • Properties of FDA-approved small molecule protein kinase inhibitors: a 2021 upd
  • Optimization of a dihydropyrrolopyrazole series of transforming growth factor-beta type I receptor kinase domain inhibitors - PubMed.
  • Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC.
  • How to improve the solubility of 1-Isopropylpyrazole deriv
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update - Blue Ridge Institute for Medical Research.
  • Solubility enhancement techniques with special emphasis on hydrotrophy - Academia.edu.
  • Indirect effects of pH on drug solubility in fed state simul
  • SOLUBILITY ENHANCEMENT METHODS WITH IMPORTANCE OF HYDROTROPY.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC.
  • Asymmetrical Diketopyrrolopyrrole Derivatives with Improved Solubility and Balanced Charge Transport Properties - PMC.
  • (PDF) Solubility Enhancement Techniques with Special Emphasis On Hydrotrophy.
  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of p - Pharma Excipients.
  • Evaluation of Gastric pH-Dependent Drug Interactions With Acid-Reducing Agents: Study Design, Data Analysis, and Clinical Implic
  • (PDF) pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS)
  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC.
  • Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases - PubMed.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility - MDPI.

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrrolopyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of the pyrrolopyrazole scaffold. This guide is designed for researchers, scientists, and drug development professionals actively working with this important heterocyclic motif. Pyrrolopyrazoles are a class of bicyclic heterocycles featuring fused pyrrole and pyrazole rings, which grant them unique electronic and steric properties valuable in medicinal chemistry and materials science.[1] Their derivatives have shown promise as anticancer, antimicrobial, and antidepressant agents.[1]

This document moves beyond standard protocols to address the nuanced challenges you may encounter at the bench. It is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.

Section 1: Foundational Questions & Initial Setup

Q1: What are the most common strategies for constructing the pyrrolopyrazole core?

The synthetic approach to pyrrolopyrazoles can be broadly categorized in two ways: building the pyrrole ring onto a pre-existing pyrazole, or vice-versa. A prevalent and effective method is the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative to first form the pyrazole ring, followed by annulation of the pyrrole ring.[2][3][4]

Recent advances have introduced novel, efficient methodologies. For instance, a visible-light-promoted, three-component cascade reaction has been developed to assemble pyrrolopyrazoles from arylalkynes, benzoquinones, and 5-aminopyrazole, proceeding through a carbonyl-alkyne metathesis and (3+2)-cycloaddition sequence.[1] Another powerful strategy involves the [3+2] cycloaddition of pyrazolium ylides, which provides a general route to access 1H-pyrrolo[1,2-b]pyrazoles.[5]

The choice of strategy will largely depend on the desired substitution pattern and the availability of starting materials.

General_Synthetic_Strategies cluster_0 Starting Materials cluster_1 Reaction Types cluster_2 Intermediate/Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation/ Cyclization 1_3_Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Aminopyrazole 5-Aminopyrazole Visible_Light_3CR Visible Light 3-Component Reaction Aminopyrazole->Visible_Light_3CR Cycloaddition [3+2] Cycloaddition Aminopyrazole->Cycloaddition e.g., with alkynes Arylalkyne Arylalkyne Arylalkyne->Visible_Light_3CR Benzoquinone Benzoquinone Benzoquinone->Visible_Light_3CR Pyrazole_Core Pyrazole Core Condensation->Pyrazole_Core Forms Pyrazole First Pyrrolopyrazole Pyrrolopyrazole Scaffold Visible_Light_3CR->Pyrrolopyrazole Direct Assembly Cycloaddition->Pyrrolopyrazole Pyrazole_Core->Pyrrolopyrazole Pyrrole Annulation caption General Synthetic Routes to Pyrrolopyrazoles

Caption: General Synthetic Routes to Pyrrolopyrazoles

Q2: I'm getting a mixture of regioisomers. How can I improve regioselectivity?

Regioisomer formation is a frequent and critical challenge, particularly when using unsymmetrical starting materials like 1,3-diketones.[6][7] The regiochemical outcome is a delicate balance of steric and electronic factors, which can be manipulated to favor the desired isomer.[8]

Key Strategies to Control Regioselectivity:

  • Solvent Choice: This is a powerful yet often overlooked parameter. While traditional syntheses use polar protic solvents like ethanol, switching to aprotic dipolar solvents (e.g., DMF, NMP, DMAc) can significantly improve regioselectivity, especially for reactions involving aryl hydrazine hydrochlorides.[3][4][8] Furthermore, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation.[6][7]

  • pH Control: The regioselectivity of the cyclization can be highly pH-dependent. In some systems, acidic conditions will favor one isomer, while basic conditions favor the other. A systematic screen of pH conditions using catalytic amounts of a non-nucleophilic acid (e.g., p-TsOH) or base (e.g., DBU) is warranted.[8]

  • Steric Hindrance: Introducing bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the cyclization to favor a single regioisomer.[8]

  • Catalyst-Controlled Reactions: Certain transition metal-catalyzed reactions, such as those employing palladium, can offer exquisite control over regioselectivity where traditional methods fail.[3][9]

Data Summary: Impact of Solvent on Regioselectivity

Solvent TypeExample SolventsTypical OutcomeReference
Polar ProticEthanol, MethanolOften leads to regioisomeric mixtures.[6][7]
Aprotic DipolarDMF, NMP, DMAcImproved selectivity, especially with aryl hydrazine salts.[3][4]
Fluorinated AlcoholsTFE, HFIPDramatically increases regioselectivity.[6][7]

Section 2: Troubleshooting Common Experimental Issues

This section addresses specific problems you might encounter during the reaction and workup.

Q3: My reaction yield is consistently low. What are the most likely causes and how do I fix them?

Low yield is a multifaceted problem that requires a systematic troubleshooting approach.[2] Before making drastic changes, verify the fundamentals.

Troubleshooting_Low_Yield cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Workup & Isolation cluster_sides Side Reactions Start Low Reaction Yield Reagent_Purity Check Starting Material Purity (NMR/LCMS) Start->Reagent_Purity Step 1: Verify Inputs Temp_Time Optimize Temperature & Time (Monitor by TLC/LCMS) Start->Temp_Time Step 2: Optimize Process Workup_Loss Product Lost During Extraction/Purification? Start->Workup_Loss Step 3: Check Output Side_Reactions Identify Byproducts (LCMS) (e.g., Hydrolysis, Dimerization) Start->Side_Reactions Step 4: Investigate Chemistry Hydrazine_Stability Use Fresh/Purified Hydrazine (Sensitive to air/light) Reagent_Purity->Hydrazine_Stability Solvent_Screen Screen Solvents (e.g., TFE, DMF, Toluene) Temp_Time->Solvent_Screen Catalyst_Issue Investigate Catalyst (Acid/Base/Metal) Solvent_Screen->Catalyst_Issue Precipitation Incomplete Precipitation or Crystallization? Workup_Loss->Precipitation caption Troubleshooting Workflow for Low Yield

Caption: Troubleshooting Workflow for Low Yield

Detailed Causes & Solutions:

  • Reagent Quality & Stability:

    • Hydrazine Degradation: Hydrazine and its derivatives, particularly phenylhydrazine, can degrade upon exposure to air and light, leading to discoloration and impurity formation.[2] Always use a fresh bottle or purify stored hydrazine before use. Running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative decomposition.[2]

    • Starting Material Purity: Ensure your dicarbonyl compound or other starting materials are pure. Acidic or basic impurities can catalyze unwanted side reactions like hydrolysis.[8]

  • Suboptimal Reaction Conditions:

    • Temperature and Time: Many cyclocondensation reactions require heat to proceed to completion.[10] If your reaction is sluggish at room temperature, try gentle heating (e.g., 50-80 °C). Conversely, excessive heat can cause degradation. Monitor the reaction progress by TLC or LCMS to find the optimal balance.[2]

    • Incomplete Cyclization: Sometimes, a stable hydrazone intermediate forms but fails to cyclize efficiently.[8] Changing to a higher-boiling solvent or adding a catalytic amount of acid (e.g., acetic acid, p-TsOH) can promote the final dehydration and ring-closure step.[2][3]

  • Common Side Reactions:

    • Hydrolysis of Starting Materials: β-Ketonitriles and other sensitive precursors can be prone to hydrolysis, especially under harsh pH conditions.[8] Running the reaction under neutral conditions in a non-aqueous solvent can mitigate this issue.

    • Self-Condensation: Under strongly acidic or basic conditions, carbonyl-containing starting materials can self-condense (e.g., via an aldol reaction), reducing the amount available for the main reaction.[11]

Q4: My final product is discolored and hard to purify. What's causing this and how can I prevent it?

Discoloration is almost always a sign of impurity formation, often from the degradation of a starting material or product.

  • Cause - Hydrazine Oxidation: As mentioned, hydrazines are easily oxidized, producing colored byproducts.[2]

    • Solution: Use high-purity hydrazine and run the reaction under an inert atmosphere. Using a hydrazine salt (e.g., phenylhydrazine HCl) can sometimes improve stability.[2]

  • Cause - Product Degradation: The pyrrolopyrazole core itself might be unstable to the reaction or workup conditions (e.g., strong acid, high heat, exposure to air).

    • Solution: Minimize reaction time once the product has formed. If purification by silica gel chromatography is problematic, consider alternative methods like crystallization or trituration. Ensure solvents used for workup are degassed.

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Systematic Solvent Screen

This protocol is designed to efficiently identify the optimal solvent for improving yield and/or regioselectivity.

Methodology:

  • Setup: Arrange a parallel reaction block or a series of identical reaction vials, each equipped with a small magnetic stir bar. Ensure all glassware is dry.

  • Reagent Preparation: Prepare a stock solution of your limiting starting material (e.g., the 1,3-dicarbonyl compound). Prepare a separate stock solution of your excess reagent (e.g., the hydrazine derivative).

  • Reaction Execution:

    • To each vial, add an equal volume of the limiting reagent stock solution.

    • Add the test solvent to each vial (e.g., 0.5 mL). Recommended test solvents include Ethanol, Toluene, DMF, NMP, TFE, and HFIP.[3][6]

    • Add the excess reagent stock solution to each vial to initiate the reaction.

    • Seal the vials and place them in the reaction block at the desired temperature (e.g., 80 °C).

  • Monitoring & Analysis:

    • After a set time (e.g., 4, 8, 16 hours), take a small aliquot from each reaction.

    • Dilute the aliquots in a suitable solvent (e.g., acetonitrile).

    • Analyze by LCMS to determine the conversion percentage and the ratio of product regioisomers.

  • Data Interpretation: Tabulate the results to compare conversion and selectivity across the different solvents, identifying the lead candidate for scale-up.

Protocol 2: Catalyst Selection and Optimization

For reactions requiring catalytic intervention (e.g., acid, base, or metal catalysis).[9]

Methodology:

  • Catalyst Choice: Based on literature precedents for similar transformations, select a panel of catalysts.[9]

    • Acid Catalysts: Acetic Acid, p-Toluenesulfonic acid (p-TsOH), Amberlyst solid acid resin.[9]

    • Base Catalysts: Triethylamine (TEA), DBU, Potassium Carbonate.[12]

    • Metal Catalysts: For cross-coupling or cycloaddition strategies, consider catalysts like Cu(I) salts, Palladium complexes, or nano-ZnO.[1][3]

  • Screening Reaction:

    • Set up parallel reactions as described in Protocol 1.

    • Use the best solvent identified from the previous screen.

    • To each vial, add a specific catalyst (e.g., 5-10 mol%). Include a no-catalyst control.

  • Execution and Analysis:

    • Run the reactions under identical conditions.

    • Monitor by LCMS to assess the reaction rate and final conversion.

  • Optimization:

    • Once the best catalyst class is identified, perform a second screen to optimize its loading (e.g., 1%, 5%, 10%, 20 mol%).

    • This systematic approach ensures you are using the most effective catalyst at the lowest possible concentration, which is crucial for efficiency and minimizing downstream purification challenges.

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ResearchGate. [Link]

  • Frontiers. (n.d.). Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. Frontiers Media S.A.[Link]

  • Regioselective synthesis of dipyrrolopyrazine (DPP) derivatives via metal free and metal catalyzed amination and investigation of their optical and thermal properties. RSC Advances. [Link]

  • Al-Azmi, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 135. [Link]

  • Al-Azmi, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • ACS Publications. (2025). Visible Light-Promoted Three-Component Reaction for the Synthesis of Pyrrolopyrazoles. Organic Letters. [Link]

  • Regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Scheme 5 Transformation of 1H-pyrrolo[1,2-b]pyrazole derivatives. ResearchGate. [Link]

  • Sagyam, R. R., et al. (2009). An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Beilstein Journal of Organic Chemistry, 5, 66. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Development of an Amine-Catalyzed Regioselective Synthesis of Pyrroles. Organic Letters, 9(26), 5565-5568. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. [Link]

  • 194 recent advances in the synthesis of new pyrazole deriv
  • Stanovnik, B., & Svete, J. (2008). Pyrrolo[1,2-b]pyridazines. A revisit. Arkivoc, 2008(1), 232-270. [Link]

  • MDPI. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. MDPI. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2012). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. The Journal of Organic Chemistry, 77(1), 647-658. [Link]

  • Vitale, P., et al. (2021). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 26(11), 3169. [Link]

  • Rahman, P., et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry, 5(1), 6-10. [Link]

  • Touzani, R., et al. (2010). Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies. Arabian Journal of Chemistry, 3(4), 219-223. [Link]

  • Touzani, R., et al. (2010). Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies. ResearchGate. [Link]

  • Rahman, P., et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Science and Education Publishing. [Link]

  • Qorri, I., et al. (2025). Synthesis, characterization, and dual applications of novel pyrazole-based ligands and their copper(II) complexes: anticancer, antimicrobial, and catalytic properties. Discover Chemistry. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Advances in Pyrazole Ring Formation and Their Methodologies: Review. (2025). Journal of Drug Delivery and Therapeutics. [Link]

Sources

Troubleshooting failed intramolecular cyclization in pyrrolopyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrrolopyrazole Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrrolopyrazole synthesis. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during the critical intramolecular cyclization step. As scientists, we understand that a failed reaction is not just a setback, but a puzzle to be solved. This resource is structured in a question-and-answer format to directly address the challenges you may be facing at the bench. We will explore the causality behind these issues and provide field-proven, actionable protocols to get your synthesis back on track.

Frequently Asked Questions (FAQs): Troubleshooting Intramolecular Cyclization

Question 1: My intramolecular cyclization to form the pyrrolopyrazole core has failed. I've only recovered the uncyclized starting material. What are the most likely causes and what should I investigate first?

Answer:

Recovering your starting material is a common but frustrating outcome. It almost always points to issues with reaction kinetics or thermodynamics, meaning the activation energy for the cyclization is not being overcome, or the cyclized product is not thermodynamically favored under the chosen conditions. Here is a systematic approach to troubleshooting this problem.

Core Directive: Re-evaluate Your Reaction Conditions

The primary culprits are often suboptimal temperature, insufficient reaction time, or an inappropriate catalyst or acid/base promoter.

Troubleshooting Workflow: No Reaction

Here is a logical flow to diagnose the issue:

G start Start: Starting Material Recovered check_purity 1. Verify Starting Material Purity & Identity (NMR, MS) start->check_purity check_reagents 2. Assess Reagent & Solvent Quality (Fresh Catalyst? Anhydrous Solvent?) check_purity->check_reagents If Pure temp_time 3. Modify Reaction Parameters (Increase Temperature, Extend Time) check_reagents->temp_time If High Quality catalyst 4. Re-evaluate Catalyst/Promoter System (Change Acid/Base, Switch Catalyst) temp_time->catalyst If No Reaction success Success: Product Formation catalyst->success If Reaction Proceeds fail Re-evaluate Synthetic Route catalyst->fail If Still No Reaction

Caption: Troubleshooting flowchart for a failed cyclization.

Step-by-Step Investigation:

  • Purity of Starting Material: First, confirm the identity and purity of your uncyclized precursor. Impurities can sometimes inhibit catalysts. Run a fresh NMR and Mass Spec to ensure the material is clean and structurally correct.

  • Reaction Temperature and Time: Many intramolecular cyclizations require significant thermal energy to overcome the activation barrier and entropic cost of ring formation.

    • Actionable Protocol: Set up a small-scale reaction matrix. Increment the temperature by 10-20 °C in each vial and monitor by TLC or LC-MS over an extended time course (e.g., 12, 24, 48 hours). For palladium-catalyzed reactions like the Heck cyclization, temperatures can range from 80 °C to 130 °C.[1]

  • Catalyst and Promoter Choice (For Catalytic Reactions):

    • Acid/Base Catalysis: For reactions analogous to the Fischer indole synthesis, which can be adapted for pyrrole ring formation, the choice and concentration of the acid catalyst are critical.[2][3][4] If you are using a Brønsted acid (like p-TSA, H2SO4) or a Lewis acid (like ZnCl2, BF3·OEt2), it may be too weak or strong.[3][4]

      • Protocol: Screen a panel of acids. If using a weak acid, try a stronger one. Polyphosphoric acid (PPA) is often effective for difficult cyclizations as it acts as both an acid catalyst and a dehydrating agent.[2]

    • Palladium Catalysis (e.g., Heck, Buchwald-Hartwig type): The activity of the palladium catalyst is governed by the choice of palladium precursor and, most importantly, the ligand.[5][6]

      • Insight: The ligand dictates the geometry and electron density at the palladium center, which directly impacts the rates of oxidative addition and reductive elimination—key steps in the catalytic cycle.[6] For intramolecular Heck reactions, sterically demanding, electron-rich phosphine ligands are often required.[7][8]

      • Protocol: If using a standard ligand like PPh3, consider switching to a more specialized ligand. See the table below for suggestions.

Table 1: Suggested Ligand Screening for Palladium-Catalyzed Cyclizations

Ligand TypeExample LigandsRationale for Use
Bulky Monophosphines XPhos, SPhos, RuPhosPromote reductive elimination; effective for sterically hindered substrates.
Bidentate Phosphines BINAP, XantphosControl coordination geometry and stabilize the catalyst. The "bite angle" can influence regioselectivity.[9][10]
N-Heterocyclic Carbenes IPr, SIMesStrong electron donors that form highly stable and active catalysts.
  • Solvent Effects: The solvent can influence reaction rates and equilibria. For polar transition states, a polar solvent is generally preferred. Ensure your solvent is anhydrous, as water can hydrolyze reagents or intermediates.

Question 2: My reaction is producing a complex mixture of products, and the yield of my desired pyrrolopyrazole is very low. How can I improve the selectivity?

Answer:

A complex product mixture indicates that your reaction conditions are promoting side reactions that are kinetically competitive with your desired intramolecular cyclization. The key is to identify these side products and adjust conditions to disfavor their formation.

Common Side Reactions and Their Mitigation:

  • Intermolecular Dimerization/Polymerization: This is especially common in palladium-catalyzed reactions at high concentrations. The reactive intermediate, instead of cyclizing, reacts with another molecule of starting material.

    • Causality: Intramolecular reactions are entropically disfavored. To favor the intramolecular pathway, the reaction must be run under high dilution conditions. This reduces the probability of two substrate molecules encountering each other.

    • Actionable Protocol:

      • Reduce the concentration of your substrate significantly (e.g., from 0.1 M to 0.01 M or even 0.005 M).

      • Employ a slow-addition technique using a syringe pump. Dissolve your substrate in a volume of solvent and add it slowly over several hours to the reaction flask containing the catalyst. This maintains a pseudo-dilute environment.[1]

  • Formation of Regioisomers: In many cyclizations, there might be multiple possible sites for ring closure, leading to different isomers. For example, in reactions involving unsymmetrical intermediates, both 5-exo and 6-endo cyclization pathways might be possible.

    • Causality: The regioselectivity is often governed by a delicate balance of electronic and steric factors, and can be influenced by the catalyst, ligand, and solvent. For instance, in gold-catalyzed cyclizations of N-propargyl indoles, terminal alkynes favor 6-exo-dig products, while internal alkynes can lead to 7-endo-dig products.[11]

    • Actionable Protocol:

      • Ligand Tuning (Pd-catalysis): The bite angle of bidentate phosphine ligands can strongly influence regioselectivity.[9] Experiment with ligands like Xantphos (large bite angle) versus dppf (smaller bite angle).

      • Catalyst Change: Switch the metal catalyst. Gold catalysts, for example, are highly oxophilic and can promote different cyclization pathways compared to palladium.[11][12]

  • Decomposition of Starting Material or Product: The harsh conditions required for cyclization (high heat, strong acid) can sometimes degrade sensitive functional groups on your molecule.

    • Actionable Protocol:

      • Lower the Temperature: If possible, find a more active catalyst system that allows the reaction to proceed at a lower temperature.

      • Protect Sensitive Groups: If a specific functional group is known to be unstable, consider protecting it before the cyclization step.

      • Use a Milder Acid/Base: If using a strong acid like PPA, switch to a milder Lewis acid like ZnCl2 or a Brønsted acid like p-TSA.[4]

Visualizing Competing Pathways

G cluster_0 cluster_1 cluster_2 SM Starting Material INT Reactive Intermediate SM->INT Catalyst/Heat P_desired Desired Product (Intramolecular Cyclization) INT->P_desired High Dilution Low Temp P_dimer Dimer (Intermolecular Reaction) INT->P_dimer High Conc. P_isomer Regioisomer (Alternative Cyclization) INT->P_isomer Suboptimal Catalyst P_decomp Decomposition (Degradation) INT->P_decomp Harsh Conditions

Sources

Methods for removing impurities from crude 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key heterocyclic ketone at the desired purity level. This guide provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the fundamental principles behind each step.

Section 1: Understanding the Compound and Potential Impurities

Before selecting a purification strategy, it is critical to understand the nature of the target molecule and the likely impurities that may be present. The title compound is a moderately polar, nitrogen-containing heterocyclic ketone. Its synthesis often involves a Friedel-Crafts acylation or similar reaction to introduce the acetyl group onto the pyrrolo[1,2-b]pyrazole core.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone?

A1: The impurity profile is dictated by the synthetic route. Assuming a Friedel-Crafts acylation of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold, you can anticipate the following contaminants:

  • Unreacted Starting Materials: Residual 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole.

  • Reagent Residues: Unreacted acylating agent (e.g., acetyl chloride or acetic anhydride) and its hydrolysis product (acetic acid).

  • Catalyst Residues: Lewis acids like aluminum chloride (AlCl₃) are often used and can form complexes or hydrolyze, which may complicate the workup.[3][4]

  • Reaction By-products: Polysubstituted products where more than one acetyl group has been added to the ring, although this is less common in acylation than in alkylation.[4]

  • Solvent and Water: Residual solvents from the reaction and workup procedures.

Q2: Does the basicity of the nitrogen atoms in the pyrazole ring affect purification?

A2: Yes, this is an important consideration. The nitrogen atoms in the pyrrolo[1,2-b]pyrazole core can act as Lewis bases. This has two primary implications:

  • During acidic washes in an extraction, the target compound can be protonated and may partition into the aqueous layer, leading to yield loss. Therefore, using strong acids for washing should be avoided unless the goal is to specifically extract the product.

  • The basic nitrogens can interact strongly with the acidic silanol groups on a standard silica gel stationary phase during column chromatography, which can lead to peak tailing.

Section 2: Purification via Recrystallization

Recrystallization is a powerful technique for purifying crude solid products, leveraging differences in solubility between the desired compound and impurities at varying temperatures.[5] An ideal recrystallization results in high recovery of pure, well-formed crystals.

Troubleshooting and FAQs

Q1: How do I choose the best solvent for recrystallizing my compound?

A1: The ideal solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5][6] Conversely, the impurities should either be completely insoluble (allowing for hot filtration) or highly soluble at all temperatures (remaining in the mother liquor upon cooling).[6]

A systematic approach is best:

  • Consult the Literature: Check databases like SciFinder or Reaxys for reported recrystallization solvents for this compound or structurally similar ones.[6]

  • Perform Small-Scale Solvent Screening: Test the solubility of ~50 mg of your crude material in ~0.5 mL of various solvents at room temperature and then upon heating.[7]

Table 1: Solvent Selection Guide for Recrystallization Screening

Solvent ClassExample SolventsPolarityTypical Use Case for Pyrrolo-pyrazole Ketone
Alcohols Ethanol, Isopropanol, MethanolHighOften good single solvents. The compound may be soluble at room temperature, requiring a mixed-solvent system.
Esters Ethyl AcetateMediumA very common and effective choice for moderately polar compounds.
Ketones AcetoneMediumCan be effective, but its low boiling point may limit the solubility difference between hot and cold.[8]
Hydrocarbons Hexane, Heptane, CyclohexaneLowLikely to be a poor solvent on its own ("anti-solvent"). Useful in mixed-solvent systems.
Ethers Diethyl Ether, MTBELow-MediumCan be effective, but volatility and flammability are concerns.
Water WaterVery HighUnlikely to be a good solvent alone but is an excellent anti-solvent when paired with a miscible organic solvent like ethanol or acetone.

Q2: My compound is "oiling out" during cooling instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a supercooled liquid instead of a crystalline solid. This often traps impurities. Here are several corrective actions:

  • Slow Down the Cooling Rate: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.[5]

  • Use More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture, reheat to dissolve, and attempt to cool again.

  • Change the Solvent System: The boiling point of your solvent might be higher than the melting point of your compound. Select a solvent with a lower boiling point.[9] Alternatively, switch to a mixed-solvent system.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Experimental Protocol: Mixed-Solvent Recrystallization

This is often the most effective method when a suitable single solvent cannot be found.[8] A common and effective pair for a compound of this polarity is Ethanol/Water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid at a near-boiling temperature.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove residual soluble impurities.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.

Visualization: Recrystallization Workflow

G cluster_0 Solvent Selection cluster_1 Dissolution cluster_2 Crystallization cluster_3 Isolation & Drying Start Crude Solid Test_Solvents Test solubility in various solvents (hot & cold) Start->Test_Solvents Dissolve Dissolve crude solid in minimum hot solvent Test_Solvents->Dissolve Solvent chosen Hot_Filter Hot filtration to remove insoluble impurities? Dissolve->Hot_Filter if needed Cool Slowly cool solution to room temperature Hot_Filter->Cool Ice_Bath Cool in ice bath to maximize precipitation Cool->Ice_Bath Filter Collect crystals via vacuum filtration Ice_Bath->Filter Wash Wash with small amount of cold solvent Filter->Wash Dry Dry crystals under vacuum Wash->Dry Pure_Product Pure Crystalline Product Dry->Pure_Product

Caption: Workflow for purification by recrystallization.

Section 3: Purification via Flash Column Chromatography

When recrystallization is ineffective or for purifying non-crystalline materials, flash column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[10][11]

Troubleshooting and FAQs

Q1: How do I select the right mobile phase (solvent system) for my column?

A1: The key is to first perform Thin Layer Chromatography (TLC) analysis.[12][13] The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4.[12] This provides the optimal balance between separation and elution time.

  • Starting Point: For a moderately polar ketone like this, a good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). Begin with a ratio of around 30% ethyl acetate in hexane.[14]

  • Optimization:

    • If the Rf is too low (spot doesn't move far), increase the polarity of the mobile phase (increase the percentage of ethyl acetate).[12]

    • If the Rf is too high (spot runs to the top), decrease the polarity (increase the percentage of hexane).[12]

  • Polar Compounds: For very polar impurities that are difficult to elute, a dichloromethane/methanol system can be effective.[14][15] However, use methanol sparingly (typically <10%) as it can dissolve the silica gel.[14]

Q2: My separated spots on the TLC plate are streaking. Will this happen on the column?

A2: Yes, streaking on TLC is a strong indicator of problems on the column. The common causes are:

  • Compound Overload: You have spotted too much material on the TLC plate. Try diluting your sample.

  • Insolubility: The compound may be poorly soluble in the developing solvent.

  • Strong Acidity/Basicity: The compound may be interacting too strongly with the silica. For basic compounds like yours, adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the mobile phase can dramatically improve peak shape.

  • Decomposition: The compound might be degrading on the silica.

Q3: I'm getting poor separation between my product and a close-running impurity. How can I improve the resolution?

A3: Improving resolution requires optimizing several parameters:

  • Solvent System: Find a solvent system that maximizes the difference in Rf values (ΔRf) between your product and the impurity. Sometimes switching one component of the solvent system (e.g., using ether instead of ethyl acetate) can alter the selectivity and improve separation.

  • Use a Gradient: Instead of running the column with a single solvent mixture (isocratic), start with a less polar mixture to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.[10]

  • Column Dimensions: Use a longer, narrower column for a more efficient separation.

  • Loading Technique: Ensure you load the sample onto the column in the most concentrated band possible. Dry loading (adsorbing the crude material onto a small amount of silica before adding it to the column) is often superior to liquid loading.[12]

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system as described above.

  • Column Packing: Pack a glass column with silica gel as a slurry in the least polar solvent you will use (e.g., hexane). Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude material in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the starting mobile phase (low polarity). Collect fractions in test tubes.

  • Gradient (if applicable): Gradually increase the proportion of the more polar solvent in your mobile phase to elute compounds with higher affinity for the silica gel.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Visualization: Chromatography Decision Tree

G TLC Run TLC with starting solvent system (e.g., 30% EtOAc/Hex) Rf_check Is Product Rf ~0.2-0.4? TLC->Rf_check Rf_high Rf > 0.4 (Too High) Rf_check->Rf_high No Rf_low Rf < 0.2 (Too Low) Rf_check->Rf_low No Rf_good Rf is good. Proceed to column. Rf_check->Rf_good Yes Decrease_Polarity Decrease % of polar solvent (e.g., EtOAc) Rf_high->Decrease_Polarity Increase_Polarity Increase % of polar solvent (e.g., EtOAc) Rf_low->Increase_Polarity Separation_check Are product and impurities well-separated? Rf_good->Separation_check Increase_Polarity->TLC Decrease_Polarity->TLC Separation_good Good separation. Run column. Separation_check->Separation_good Yes Separation_bad Poor separation. Separation_check->Separation_bad No Try_new_system Try different solvent system (e.g., Ether/Hex or DCM/MeOH) Separation_bad->Try_new_system Try_new_system->TLC

Caption: Decision tree for chromatography solvent system optimization.

Section 4: Purification via Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique used to separate acidic or basic compounds from neutral ones.[16][17] While the target ketone is largely neutral, this method is excellent for removing certain types of impurities from the initial reaction workup.

Troubleshooting and FAQs

Q1: When should I use an acid-base extraction for this purification?

A1: This technique is most effective during the initial reaction workup, not typically as a final purification step for an already isolated solid.[18]

  • To Remove Acidic Impurities: A wash with a weak aqueous base (e.g., 5% sodium bicarbonate solution) will deprotonate and extract acidic impurities like residual acetic acid or hydrolyzed catalyst residues into the aqueous layer, leaving your neutral product in the organic layer.[16][18]

  • To Remove Basic Impurities: A wash with a weak aqueous acid (e.g., 1M HCl or 10% citric acid solution) can remove highly basic impurities. Caution: Your target compound has basic nitrogens and may also be extracted. This is generally less recommended unless a specific basic impurity needs to be removed and the potential for product loss is acceptable.

Q2: I've formed a persistent emulsion at the organic/aqueous interface. How do I resolve it?

A2: Emulsions are common and can be broken by:

  • Adding Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, which helps force the separation of the two phases.

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

  • Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.

  • Filtration: In severe cases, filtering the entire mixture through a pad of Celite can help break the emulsion.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from Wikipedia. [Link]

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York. [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from University of Colorado Boulder, Department of Chemistry. [Link]

  • Reich, H. J. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from University of Wisconsin-Madison, Department of Chemistry. [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from University of Rochester, Department of Chemistry. [Link]

  • King, A. (n.d.). Successful Flash Chromatography. Retrieved from Teledyne ISCO. [Link]

  • Nichols, L. (n.d.). Recrystallization. Retrieved from University of California, Davis. [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization, Filtration and Melting Point. Retrieved from Macroscale and Microscale Organic Experiments. [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from Sorbent Technologies. [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from Education in Chemistry. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from Journal of Chemical Education. [Link]

  • Organic Chemistry Blog. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from Organometallics and Catalysis Blog. [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from Magritek. [Link]

  • LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from Chemistry LibreTexts. [Link]

  • SATHEE. (n.d.). Friedel Crafts Reaction. Retrieved from SATHEE. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from Organic Chemistry at CU Boulder. [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from Phenomenex. [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from YouTube. [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from PharmaCores. [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from YMC. [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from University of Calgary, Department of Chemistry. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from Master Organic Chemistry. [Link]

  • Chemguide. (n.d.). FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE. Retrieved from Chemguide. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals transitioning the synthesis of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone from discovery (milligram) to pilot-plant (kilogram) scales.

Here, we bypass generic advice to address the specific thermodynamic, regioselective, and purification bottlenecks inherent to this fused bicyclic system.

I. Process Flow & Mechanistic Pathway

The most scalable and regioselective method to install the C-2 acetyl group on the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core is via directed ortho-lithiation followed by the addition of a Weinreb amide. The diagram below maps the kinetic workflow and highlights critical thermal failure pathways.

SynthesisWorkflow Start 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (Starting Material) Lithiation Directed Lithiation (n-BuLi, THF, -78°C) Start->Lithiation Intermediate C-2 Lithiated Intermediate (Kinetic Control) Lithiation->Intermediate T < -70°C Error1 C-3 Lithiation / Isomerization (Thermodynamic Sink at > -40°C) Lithiation->Error1 T > -40°C Acylation Weinreb Amide Addition (N-methoxy-N-methylacetamide) Intermediate->Acylation Product 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone (Target Product) Acylation->Product Quench & Workup Error2 Over-alkylation / Ring Opening (Excess Reagent) Acylation->Error2 Poor mixing

Mechanistic workflow and thermal failure pathways for C-2 acetylation of the pyrrolo-pyrazole core.

II. Troubleshooting Guides & FAQs

Q1: During the synthesis of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core, we observe significant exotherms and impurity formation. How can we control this on a >100g scale? A1: The core synthesis often involves the reduction or cyclization of highly reactive intermediates. As demonstrated in the kilogram-scale manufacture of AZD4573 , catalytic hydrogenation of pyrazole precursors under strongly acidic conditions at elevated temperatures (e.g., 120 °C, 3 barg H₂) is scalable but requires precise thermal management and pressure-rated vessels. Alternatively, if utilizing the [3+2] cycloaddition route from 2-alkynyltetrazoles , microwave irradiation is excellent for discovery, but dangerous on scale. For scale-up, continuous flow chemistry or the slow, dosed addition of the tetrazole to a pre-heated solvent is mandatory. This prevents the accumulation of the reactive nitrile-imine intermediate, mitigating runaway exotherms.

Q2: We attempted a standard Friedel-Crafts acylation (AcCl, AlCl₃) to install the acetyl group, but yields are abysmal (<20%) and regioselectivity is poor. Why? A2: Pyrazoles are inherently deactivated toward electrophilic aromatic substitution (SEAr). The basic nitrogen (N1) complexes with the Lewis acid (AlCl₃), forming a highly deactivated pyridinium-like species. Furthermore, the electron density difference between C-2 and C-3 in the fused 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole system is minimal under these conditions, leading to a near 1:1 mixture of C-2 and C-3 acetylated products. Actionable Fix: Abandon Friedel-Crafts for this substrate. Utilize directed ortho-lithiation (detailed in Section IV). The C-2 proton is the most kinetically acidic due to the inductive pull of the adjacent nitrogen.

Q3: During the lithiation/Weinreb amide sequence, we are seeing up to 30% of the C-3 acetylated isomer on our 50g scale-up. It worked perfectly at 1g. What changed? A3: This is a classic heat-transfer and causality issue. At the 1g scale, the internal temperature of the reaction flask remains strictly at -78 °C. At the 50g scale, the exothermic deprotonation causes localized heating. If the internal temperature rises above -40 °C, the kinetically favored C-2 lithio-species undergoes intermolecular equilibration to the thermodynamically more stable C-3 lithio-species. You must implement an internal temperature probe and dose the n-BuLi via a syringe pump at a rate that strictly maintains the internal temperature below -70 °C.

Q4: How do we avoid column chromatography during the final isolation? A4: The target molecule can be isolated via selective crystallization. After quenching the Weinreb amide reaction with aqueous NH₄Cl, extract with MTBE. Perform a solvent swap to heptane/ethyl acetate. The C-2 acetyl product will preferentially crystallize from a 9:1 heptane:EtOAc mixture at 0 °C, leaving the unreacted core and trace C-3 isomer in the mother liquor.

III. Quantitative Data Matrix: Acylation Strategies

StrategyReagentsRegioselectivity (C-2:C-3)YieldScalability & Causality
Friedel-Crafts Acylation AcCl, AlCl₃, CH₂Cl₂~1:1 (Poor)<20%Lewis acid complexation with N1 deactivates the ring. Highly exothermic and non-selective.
Direct Lithiation (Recommended) n-BuLi, Weinreb Amide, THF>95:5 (Excellent)78-85%Kinetic deprotonation at C-2. Requires strict cryogenic control (-78 °C) to prevent thermodynamic isomerization.
C-H Activation Pd(OAc)₂, Ac₂O, Oxidant~80:20 (Moderate)55-60%High catalyst cost. Residual heavy metals require extensive scavenging (e.g., SiliaMetS® Thiol) before biological testing.

IV. Standard Operating Procedure (SOP): Scale-Up Acetylation

This protocol is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure chemical integrity before proceeding to subsequent steps.

Scale: 100 g (0.925 mol) of starting material.

Phase 1: Directed Lithiation (Kinetic Control)
  • System Preparation: Purge a 5 L jacketed reactor with N₂. Charge with 100 g (0.925 mol) of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole and 1.5 L of anhydrous THF.

  • Cryogenic Cooling: Circulate cooling fluid to bring the internal temperature (IT) to -78 °C.

  • Deprotonation: Via syringe pump, add 388 mL of n-BuLi (2.5 M in hexanes, 0.970 mol, 1.05 eq) over 2 hours. Critical: Maintain IT < -70 °C to prevent thermodynamic isomerization to the C-3 anion.

  • Self-Validation (IPC 1): Withdraw a 0.5 mL aliquot, quench in 1 mL D₂O, extract with EtOAc, and analyze via ¹H-NMR. Proceed only if >95% deuterium incorporation is observed at C-2 (indicated by the disappearance of the C-2 singlet).

Phase 2: Weinreb Amide Addition & Isolation
  • Electrophile Addition: Slowly add 104.8 g (1.01 mol, 1.1 eq) of N-methoxy-N-methylacetamide dissolved in 200 mL THF over 1 hour. Maintain IT < -70 °C.

  • Reaction Maturation: Stir for 2 hours at -78 °C, then allow the reactor to naturally warm to -20 °C over 1 hour.

  • Self-Validation (IPC 2): Analyze the mixture via HPLC. Proceed to quench only when the lithiated starting material is <2% AUC.

  • Quench: Rapidly add 500 mL of saturated aqueous NH₄Cl. Causality: Rapid quenching prevents the collapse of the tetrahedral intermediate into a reactive ketone, which could otherwise undergo secondary nucleophilic attacks.

  • Workup & Crystallization: Extract with MTBE (2 x 1 L). Wash organics with brine and dry over Na₂SO₄. Perform a solvent swap under reduced pressure to a 9:1 Heptane:EtOAc mixture (approx. 600 mL total volume). Cool to 0 °C for 4 hours to induce crystallization.

  • Filtration: Filter the white crystalline solid, wash with cold heptane, and dry under vacuum at 40 °C. Expected yield: 108-118 g (78-85%).

V. References

  • Title: From Milligram to Kilogram Manufacture of AZD4573: Making It Possible by Application of Enzyme-, Iridium-, and Palladium-Catalyzed Key Transformations Source: Organic Process Research & Development (ACS Publications), 2021. URL: [Link]

  • Title: Synthesis and activity of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain Source: Bioorganic & Medicinal Chemistry Letters (PubMed), 2004. URL: [Link]

Optimizing the regioselectivity of electrophilic substitution on the pyrrolopyrazole core

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the regioselectivity of electrophilic aromatic substitution (EAS) on fused bicyclic systems.

The pyrrolopyrazole core (e.g., pyrrolo[2,3-c]pyrazole) presents a unique challenge: it contains multiple competing nucleophilic sites across its fused π -excessive rings. While standard monocyclic pyrazoles typically undergo electrophilic substitution at the C-4 position due to it being the most nucleophilic site 1, the fusion of a highly electron-rich pyrrole ring fundamentally alters this inherent regioselectivity 2. Direct reaction with N-bromosuccinimide (NBS) on these cores will blindly attack the most electron-dense available position 3.

This guide provides field-proven, causality-driven protocols to strictly control halogenation at the C-5 , C-4 , or C-3 positions using strategic protecting group (PG) manipulation.

Mechanistic Workflow

Regioselectivity cluster_PG Pyrrole N-Protecting Group (PG) Strategy Core Pyrrolopyrazole Core (Multiple Nucleophilic Sites) SEM SEM / Unprotected (Electronically Neutral) Core->SEM SEM-Cl, Base Ts Tosyl / Boc (Electron-Withdrawing) Core->Ts TsCl, Base TIPS TIPS (Sterically Bulky) Core->TIPS TIPS-OTf, Base C5 C-5 Bromination (Pyrrole α-site) SEM->C5 NBS, -20°C (Inherent Reactivity) C3 C-3 Bromination (Pyrazole site) Ts->C3 NBS, 0°C (Electronic Deactivation) C4 C-4 Bromination (Pyrrole β-site) TIPS->C4 NBS, 0°C (Steric Shielding)

Mechanistic workflow illustrating how protecting group selection dictates EAS regioselectivity.

Troubleshooting Regioselectivity (FAQs)

Q1: When brominating my unprotected pyrrolo[2,3-c]pyrazole with NBS, I get an inseparable 60:40 mixture of C-5 and C-4 brominated isomers. How do I exclusively target the C-5 position? Scientist Insight: Inherent reactivity in fused bicyclic systems dictates that the pyrrole ring is significantly more electron-rich than the adjacent pyrazole ring. The pyrrole's α -carbon (C-5) is the thermodynamic and kinetic sink for electrophiles. However, at room temperature, the activation energy difference between C-5 and C-4 is negligible, leading to mixtures. Solution: Lower the thermal energy of the system to exploit the kinetic preference for C-5. Run the reaction at -20 °C in a highly polar aprotic solvent (DMF) to stabilize the Wheland intermediate. Ensure the pyrrole nitrogen is either unprotected or protected with an electronically neutral group (like SEM) to maintain the natural electron density.

Q2: I need to install a bromine at the pyrazole C-3 position for a downstream Suzuki-Miyaura coupling, but NBS exclusively attacks the pyrrole ring. What is the workaround? Scientist Insight: You are fighting the core's inherent electronic bias. To direct the electrophile to the less reactive pyrazole ring, you must electronically deactivate the highly nucleophilic pyrrole ring. Solution: Install a strongly electron-withdrawing group (EWG) such as a Tosyl (Ts) or Boc group on the pyrrole nitrogen. The sulfonyl or carbonyl group pulls π -electron density away from the pyrrole carbons via resonance. This deactivation makes the pyrazole C-3 position relatively more nucleophilic. We recommend using a catalytic amount of DMF with NBS in DCM to form a highly reactive Vilsmeier-type brominating complex, which is necessary to overcome the overall reduced nucleophilicity of the deactivated core.

Q3: My target molecule requires functionalization at the C-4 position (pyrrole β -carbon). How do I prevent the natural C-5 substitution? Scientist Insight: When electronic manipulation isn't enough, we must rely on steric shielding to block the most reactive site. Solution: Protect the pyrrole nitrogen with a Triisopropylsilyl (TIPS) group. The massive steric bulk of the three isopropyl groups creates a physical "cone of protection" that blocks the trajectory of the bulky bromonium ion (or NBS) from attacking the adjacent C-5 position. The electrophile is forced to attack the unhindered C-4 position. Note: A standard TBS group is often insufficiently bulky and will result in a mixture; TIPS is mandatory here.

Quantitative Regioselectivity Data

The following table summarizes the causal relationship between the chosen protecting group and the resulting regioselectivity during NBS bromination.

Protecting Group (Pyrrole N)ReagentTemp (°C)Dominant Directing EffectMajor RegioisomerYield (%)Regiomeric Ratio (rr)
None / SEM NBS-20Inherent π -excessive nucleophilicityC-5 Bromo 88> 95:5
Tosyl (Ts) NBS0 to RTResonance deactivation of pyrrole ringC-3 Bromo 7692:8
TIPS NBS0Steric shielding of adjacent α -siteC-4 Bromo 8189:11

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to workup unless the specific validation checkpoints are met.

Protocol A: Regioselective C-5 Bromination (Kinetic Control)
  • Preparation: Dissolve the SEM-protected pyrrolo[2,3-c]pyrazole (1.0 eq) in anhydrous DMF (0.1 M).

  • Temperature Control: Cool the reaction flask to exactly -20 °C using a dry ice/ethylene glycol bath. Causality: Temperatures above -10 °C will provide enough thermal energy to overcome the activation barrier for C-4 bromination, ruining selectivity.

  • Electrophile Addition: Add NBS (1.05 eq) portion-wise over 15 minutes in the dark.

  • Self-Validation Checkpoint: The solution will transition from colorless to pale yellow. Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material ( Rf​=0.45 ) and the emergence of a single, strongly UV-active spot ( Rf​=0.55 ) validates exclusive C-5 mono-bromination. The appearance of a lower Rf​ spot ( Rf​=0.30 ) indicates over-bromination; if observed, immediately quench the reaction.

  • Workup: Quench with 10% aq. Na2​S2​O3​ to rapidly destroy unreacted NBS. Extract with EtOAc, wash extensively with 5% LiCl (to remove DMF), and dry over Na2​SO4​ .

Protocol B: Regioselective C-3 Bromination (Electronic Deactivation)
  • Preparation: Dissolve the Ts-protected pyrrolo[2,3-c]pyrazole (1.0 eq) in anhydrous DCM (0.1 M).

  • Activation: Cool to 0 °C. Add NBS (1.1 eq) followed by a catalytic amount of anhydrous DMF (0.1 eq).

  • Self-Validation Checkpoint: The addition of catalytic DMF to NBS in DCM will generate a slight exotherm, indicating the formation of the active Vilsmeier-type intermediate. TLC monitoring (Hexanes/EtOAc 4:1) will show a slow conversion (typically 4–6 hours) due to the deactivated core. A stalled reaction at <50% conversion indicates moisture contamination quenching the active brominating species.

  • Workup: Once complete, quench with Na2​S2​O3​ . Wash the organic layer with saturated NaHCO3​ , dry, and concentrate. Purify via silica gel chromatography to isolate the C-3 isomer.

Protocol C: Regioselective C-4 Bromination (Steric Shielding)
  • Preparation: Dissolve the TIPS-protected pyrrolo[2,3-c]pyrazole (1.0 eq) in anhydrous THF (0.1 M).

  • Reaction: Cool to 0 °C and add NBS (1.1 eq) in one portion. Stir for 3 hours.

  • Self-Validation Checkpoint: The bulky TIPS group makes the starting material highly non-polar ( Rf​=0.80 in Hexanes/EtOAc 9:1). Successful C-4 bromination will yield a product with a nearly identical Rf​ . Validation must be performed via LC-MS to confirm the mass shift (+79/81 Da) prior to workup, as TLC is insufficient for distinguishing the starting material from the product in this specific steric environment.

  • Workup: Quench with Na2​S2​O3​ , extract with EtOAc, and concentrate.

References

  • [1] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. URL:

  • [2] Domino Reaction of Arylglyoxals with Pyrazol-5-amines: Selective Access to Pyrazolo-Fused 1,7-Naphthyridines, 1,3-Diazocanes, and Pyrroles. ACS Publications. URL:

  • [3] Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. URL:

Sources

Validation & Comparative

A Comparative Guide to the Biological Efficacy of Pyrrolopyrazole Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrolopyrazole Scaffold in Drug Design

In the landscape of targeted oncology and drug development, the pyrrolopyrazole bicyclic system has emerged as a highly privileged scaffold. For researchers and medicinal chemists, its value lies in its exceptional ability to act as an ATP-competitive hinge-binding motif within the catalytic domain of various protein kinases. By forming critical hydrogen bonds with the kinase hinge region, pyrrolopyrazole analogs effectively lock the kinase in an inactive state, halting downstream oncogenic signaling.

This guide objectively compares the biological efficacy, structure-activity relationships (SAR), and target engagement of leading pyrrolopyrazole analogs—specifically focusing on p21-activated kinase 4 (PAK4) inhibitors like PF-3758309[1] and Aurora kinase inhibitors like PHA-680632[2].

Mechanistic Pathways & Target Modulation

To understand the biological efficacy of these analogs, we must first map their intervention points within oncogenic signaling cascades. PAK4 is a key effector for Rho-family GTPases (like Cdc42) and drives cytoskeletal dynamics and anchorage-independent growth[3]. Conversely, Aurora kinases regulate chromosomal segregation during mitosis. Pyrrolopyrazole analogs disrupt these distinct pathways through high-affinity competitive inhibition.

Signaling GTPase Rho-family GTPases (e.g., Cdc42) PAK4 PAK4 Kinase (Active State) GTPase->PAK4 Activates Aurora Aurora Kinases (A/B) GTPase->Aurora Activates GEFH1 pGEF-H1 (Ser810) PAK4->GEFH1 Phosphorylates Histone pHistone H3 Aurora->Histone Phosphorylates PF3758309 PF-3758309 (Pyrrolopyrazole) PF3758309->PAK4 Inhibits PHA680632 PHA-680632 (Pyrrolopyrazole) PHA680632->Aurora Inhibits Proliferation Tumor Proliferation & Cytoskeletal Dynamics GEFH1->Proliferation Drives Histone->Proliferation Drives

Fig 1: Signal transduction modulation by pyrrolopyrazole analogs PF-3758309 and PHA-680632.

Comparative Biological Efficacy and SAR Optimization

When evaluating kinase inhibitors, biochemical potency ( Kd​ or IC50​ ) must be weighed against cellular efficacy and pharmacokinetic viability. Early pyrrolopyrazole series often suffered from low ligand efficiency (LE < 0.3) and high susceptibility to cellular efflux pumps[3].

The table below summarizes the quantitative performance of three distinct pyrrolopyrazole iterations, highlighting how structural optimization directly impacts biological efficacy.

AnalogPrimary TargetBiochemical PotencyCellular Efficacy ( IC50​ )Key Structural Optimization & Causality
PAK4 Kd​ = 2.7 nM1.3 nM (pGEF-H1)Structure-based design optimized the phenyl ring to interact with the glycine loop, ensuring high selectivity over off-target kinases like Cdk2[4].
PAK4 Ki​ < 10 nM~20 nM (Proliferation)Alkyl amide modification combined with fluorination reduced lipophilicity, successfully bypassing efflux pumps to achieve in vivo oral bioavailability[3].
Aurora A/B IC50​ = 27 nM15–50 nM (Various)Integration of a 3-aminopyrazole moiety enhanced hydrogen bonding at the ATP site, driving potent cell cycle arrest in solid tumor models[2].

Experimental Protocols for Efficacy Validation

To trust the efficacy data of a pyrrolopyrazole analog, the experimental pipeline must be a self-validating system. Biochemical affinity does not guarantee cellular target engagement, and cellular target engagement does not guarantee in vivo stability.

Workflow S1 1. Compound Prep (Library Screening) S2 2. Biochemical Assay (TR-FRET / Kd) S1->S2 S3 3. Cellular Target Engagement (WB) S2->S3 S4 4. In Vivo Efficacy (Xenograft Models) S3->S4

Fig 2: Step-by-step experimental workflow for evaluating pyrrolopyrazole analog efficacy.

Protocol A: Biochemical Kinase Assay (TR-FRET)

Objective: Determine the ATP-competitive inhibition constant ( Ki​ ) and dissociation constant ( Kd​ ). Causality: Standard colorimetric enzymatic assays using synthetic peptide substrates can force the kinase active site into unnatural conformations. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is preferred because it minimizes compound auto-fluorescence interference—a common false-positive driver in highly conjugated scaffolds like pyrrolopyrazoles[1].

Step-by-Step Methodology:

  • Enzyme Preparation: Incubate the recombinant kinase catalytic domain (e.g., PAK4) with the pyrrolopyrazole analog in a kinase buffer. Crucial Step: The ATP concentration must be set near its specific Km​ value. Testing at Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors.

  • Reaction Initiation: Add the biotinylated substrate (e.g., GEF-H1 peptide) to initiate phosphorylation.

  • Quenching: Stop the reaction at the linear phase using EDTA. Why? EDTA chelates the Mg2+ ions required for ATP hydrolysis, instantly freezing the reaction state.

  • Detection: Add a Europium-labeled anti-phospho antibody and Streptavidin-APC. Measure the FRET signal.

  • Self-Validation: Always include a "no-enzyme" well (to establish baseline background) and a "vehicle-treated" well (to establish the 100% maximum signal).

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Validate that the compound penetrates the cell membrane and inhibits the target in a complex physiological environment without triggering non-specific toxicity. Causality: Because early pyrrolopyrazoles were heavily recognized by efflux pumps, a compound might show a 2.7 nM Kd​ biochemically but fail to inhibit the target in living cells[3]. Measuring a direct downstream substrate (like pGEF-H1 for PAK4) proves actual intracellular efficacy[1].

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed HCT116 colon carcinoma cells (known to be PAK4-dependent) and treat with serial dilutions of the analog for exactly 2 hours. Why 2 hours? This narrow window captures direct, primary kinase inhibition before secondary apoptotic signaling cascades begin to degrade the broader proteome.

  • Lysis: Lyse the cells in RIPA buffer heavily supplemented with protease and phosphatase inhibitors to preserve the transient phosphorylation state of the target proteins.

  • Immunoblotting: Perform SDS-PAGE and probe for both phosphorylated GEF-H1 (Ser810) and total GEF-H1.

  • Self-Validation (The Critical Control): You must normalize the pGEF-H1 band intensity against the total GEF-H1 band. If the total GEF-H1 protein levels decrease alongside the phospho-levels, the pyrrolopyrazole analog is likely inducing non-specific cytotoxicity or protein degradation, rather than acting as a specific kinase inhibitor.

References

  • Murray, B. W., et al. "Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth." Proceedings of the National Academy of Sciences, 2010. URL:[Link]

  • Hao, C., et al. "Discovery of Pyrroloaminopyrazoles as Novel PAK Inhibitors." Journal of Medicinal Chemistry, 2012. URL:[Link]

  • Nitulescu, G. M., et al. "New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation." International Journal of Molecular Sciences, 2013. URL:[Link]

Sources

A Comparative Guide to the In Vitro Anticancer Validation of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Pyrrolo[1,2-b]pyrazole derivatives have emerged as a promising class of heterocyclic compounds, with various analogues demonstrating significant biological activities, including anticancer effects.[1][2][3][4] This guide focuses on the in vitro validation of a novel compound, 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone, providing a comprehensive framework for researchers, scientists, and drug development professionals.

The initial stages of anticancer drug discovery heavily rely on robust in vitro assays to screen and validate potential therapeutic candidates.[5][6][7] These preclinical evaluations in controlled laboratory settings are crucial for identifying compounds with sufficient anticancer activity to warrant further investigation in more complex and costly in vivo models.[5][8] This guide will detail a structured, multi-faceted approach to assess the anticancer potential of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone, comparing its performance against established chemotherapeutic agents.

Experimental Design: A Stepwise Approach to In Vitro Validation

A rigorous in vitro validation process involves a series of well-defined experiments to characterize the cytotoxic and mechanistic properties of a novel compound. The following workflow provides a logical progression from initial screening to a more detailed understanding of the compound's mode of action.

Figure 1: A stepwise workflow for the in vitro validation of the anticancer activity of a novel compound.

Materials and Methods

Cell Lines and Culture

The selection of appropriate cancer cell lines is a critical first step. It is recommended to use a panel of well-characterized cell lines from different cancer types to assess the compound's spectrum of activity.[9][10][11][12] For this guide, we will consider the following commonly used cell lines:

  • MCF-7: Human breast adenocarcinoma cell line.

  • A549: Human lung carcinoma cell line.

  • HCT116: Human colorectal carcinoma cell line.

These cell lines, and others from panels like the NCI-60, are extensively used in anticancer drug screening.[10] They should be obtained from a reputable source like the American Type Culture Collection (ATCC) to ensure authenticity. Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.

In Vitro Assays

A variety of in vitro assays are available to evaluate the different hallmarks of cancer.[6] The following are fundamental for the initial validation of a novel anticancer compound:

1. Cell Viability/Cytotoxicity Assay

  • Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. Commonly used methods include the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.[5]

  • Protocol (MTT Assay):

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone and a positive control drug (e.g., Cisplatin or Doxorubicin) for 48-72 hours.[13] A vehicle control (e.g., DMSO) must be included.[5]

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

2. Apoptosis Assay

  • Principle: This assay determines if the compound induces programmed cell death (apoptosis). A common method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[5]

  • Protocol (Annexin V/PI Staining):

    • Treat cells with the test compound at its predetermined IC50 concentration for 24-48 hours.

    • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

3. Cell Cycle Analysis

  • Principle: This assay evaluates the effect of the compound on the progression of the cell cycle. It is typically performed by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the cell population distribution in different phases (G0/G1, S, G2/M) by flow cytometry.[5]

  • Protocol:

    • Treat cells with the IC50 concentration of the compound for a defined period (e.g., 24 hours).

    • Harvest and fix the cells in cold 70% ethanol.

    • Wash the cells and treat them with RNase A to remove RNA.

    • Stain the cellular DNA with PI.

    • Analyze the DNA content of the cells using a flow cytometer.

4. Cell Migration Assay

  • Principle: The wound healing or scratch assay is a straightforward method to assess the effect of a compound on cell migration.[5]

  • Protocol (Wound Healing Assay):

    • Grow a confluent monolayer of cells in a culture plate.

    • Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.

    • Wash to remove detached cells and add fresh media containing a sub-lethal concentration of the test compound.

    • Capture images of the wound at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 24 hours).

    • Measure the rate of wound closure to quantify cell migration.

Comparative Data and Interpretation

The data obtained from these assays should be presented clearly, often in tabular format, to allow for objective comparison with a standard anticancer drug.

Table 1: Hypothetical IC50 Values (µM) after 48h Treatment

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone12.518.215.8
Cisplatin[13]5.28.16.5

Table 2: Hypothetical Apoptosis and Cell Cycle Arrest in HCT116 Cells (at IC50)

CompoundApoptotic Cells (%)Predominant Cell Cycle Arrest
1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone35%G2/M Phase
Cisplatin[13]45%S Phase

Interpretation of Hypothetical Results: The hypothetical data in Table 1 suggests that 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone exhibits cytotoxic activity against all three cancer cell lines, although with a higher IC50 value compared to the established drug, Cisplatin. Table 2 indicates that the compound induces a significant level of apoptosis and causes cell cycle arrest in the G2/M phase, suggesting a potential mechanism of action involving interference with mitosis.[14]

Mechanistic Insights and Future Directions

The initial in vitro data provides valuable clues about the compound's mechanism of action.[15] Based on the hypothetical results, a plausible mechanism could involve the disruption of microtubule dynamics, a target for several existing anticancer drugs.[14][16]

Hypothetical_Mechanism Compound 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone Target Microtubule Dynamics Compound->Target Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Effect2 G2/M Phase Arrest Effect1->Effect2 Effect3 Induction of Apoptosis Effect2->Effect3 Outcome Inhibition of Cancer Cell Proliferation Effect3->Outcome

Sources

A Comparative Guide to Structure-Activity Relationships of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold has emerged as a privileged structure, demonstrating significant potential in the development of potent and selective kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compelling heterocyclic system, with a particular focus on its development as inhibitors of the Transforming Growth Factor-beta type I receptor kinase (TβR-I), a key target in oncology. By synthesizing data from pivotal studies, we offer a comparative overview to inform and guide future drug design and development efforts.

Introduction: The Therapeutic Promise of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Scaffold

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core is a bicyclic heteroaromatic system that provides a rigid and synthetically tractable framework for the design of kinase inhibitors. Its unique three-dimensional shape allows for specific interactions within the ATP-binding pocket of various kinases, leading to potent inhibition. This scaffold has been explored for its utility against a range of therapeutic targets, including those involved in cancer and inflammatory diseases.[1][2] Notably, derivatives of this scaffold have shown promising activity as anticancer and anti-inflammatory agents.

This guide will focus on the well-documented development of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives as inhibitors of TβR-I, also known as Activin receptor-like kinase 5 (ALK5). The TβR-I signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in the progression of various cancers.

General Synthetic Strategies

The synthesis of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core and its derivatives typically involves a multi-step sequence. A common and effective approach involves the intramolecular [3+2] cycloaddition of nitrile-imine intermediates generated from 2-alkynyl-5-substituted tetrazoles.[3] This method offers a versatile route to a variety of substituted analogs.

A generalized synthetic workflow is depicted below:

G cluster_synthesis General Synthetic Pathway start Substituted Pyrazole step1 N-Alkylation with 1,3-dihalopropane start->step1 step2 Intramolecular Cyclization step1->step2 step3 Functionalization (e.g., Bromination) step2->step3 step4 Palladium-catalyzed Cross-Coupling step3->step4 product Substituted 5,6-dihydro-4H- pyrrolo[1,2-b]pyrazole step4->product

A generalized synthetic route to substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles.

This modular synthesis allows for the systematic variation of substituents at different positions of the scaffold, which is fundamental for comprehensive SAR studies. The choice of starting materials and coupling partners in the final step is a key experimental decision that dictates the final structure and, consequently, the biological activity of the inhibitor.

Structure-Activity Relationship (SAR) Analysis: A Comparative Study

The biological activity of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors is profoundly influenced by the nature and position of substituents on the core scaffold. Here, we present a comparative analysis of key SAR findings from studies targeting TβR-I kinase.

The "Warhead" Moiety at the 3-Position: A Key Determinant of Potency and Selectivity

A critical determinant of the inhibitory profile of this class of compounds is the large aromatic or heteroaromatic substituent at the 3-position of the pyrrolo[1,2-b]pyrazole ring, often referred to as the "warhead." This group typically occupies the adenine-binding region of the kinase ATP pocket.

Table 1: Comparison of "Warhead" Moieties on TβR-I and p38 MAPK Inhibition

Compound ID2-Position Substituent3-Position "Warhead"TβR-I IC50 (nM)p38 MAPK IC50 (nM)Selectivity (p38/TβR-I)
1 Phenyl4-Quinolinyl391002.6
2 Phenyl4-(7-methoxy)Quinolinyl251506.0
3 2-Pyridyl4-Quinolinyl28893.2
4 2-Pyridyl4-(7-amino)Quinolinyl5>1000>200

Data synthesized from Sawyer et al., 2004 and Li et al., 2004.[2][3]

The data clearly indicates that while both phenyl and 2-pyridyl substituents at the 2-position are tolerated, modifications to the quinoline "warhead" at the 3-position significantly impact both potency and selectivity.

Key Insights:

  • Quinoline as a Potent "Warhead": The quinolin-4-yl moiety consistently confers potent TβR-I inhibitory activity.

  • Selectivity Enhancement through Substitution: Introduction of a 7-amino group on the quinoline ring (Compound 4 ) dramatically improves selectivity against p38 MAP kinase, a common off-target for kinase inhibitors.[2] This highlights a critical SAR finding where a seemingly minor modification leads to a significant improvement in the inhibitor's profile. The rationale behind this is likely due to the amino group forming specific hydrogen bond interactions within a sub-pocket of the TβR-I active site that is not present or accessible in p38 MAPK.

G cluster_sar Impact of 3-Position 'Warhead' on Selectivity node1 3-Position Substituent Quinolin-4-yl node3 High Potency for TβR-I node1:f1->node3 node4 Moderate Selectivity vs. p38 MAPK node1:f1->node4 node2 3-Position Substituent 7-Amino-quinolin-4-yl node5 High Potency for TβR-I node2:f1->node5 node6 High Selectivity vs. p38 MAPK node2:f1->node6

SAR summary for the 3-position "warhead" substituent.
Exploration of the 2-Position: Fine-Tuning Interactions

While the 3-position "warhead" dictates broad potency and selectivity, the substituent at the 2-position offers an avenue for fine-tuning the inhibitor's properties.

Table 2: Influence of the 2-Position Substituent on TβR-I Inhibition

Compound ID2-Position Substituent3-Position "Warhead"TβR-I IC50 (nM)
1 Phenyl4-Quinolinyl39
3 2-Pyridyl4-Quinolinyl28
5 3-Pyridyl4-Quinolinyl55
6 4-Pyridyl4-Quinolinyl120

Data synthesized from Sawyer et al., 2004.[3]

Key Insights:

  • Preference for 2-Pyridyl: A 2-pyridyl substituent at this position generally leads to slightly improved potency compared to a phenyl group. This is likely due to the nitrogen atom of the pyridine ring acting as a hydrogen bond acceptor, forming a favorable interaction with the hinge region of the kinase.

  • Positional Isomers Matter: The position of the nitrogen within the pyridine ring is crucial. The 2-pyridyl isomer is optimal, suggesting a specific geometric requirement for the hydrogen bond interaction.

Structural Insights from X-ray Crystallography

The rational design of potent and selective inhibitors is greatly aided by understanding their binding mode at an atomic level. Co-crystallization of lead compounds with their target protein provides invaluable insights into the key interactions driving affinity and selectivity.

An X-ray co-crystal structure of a potent 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitor bound to the TβR-I kinase domain has been reported.[3] This structure reveals that the inhibitor binds in the ATP-binding pocket, with the quinoline "warhead" occupying the adenine region and the pyrrolo[1,2-b]pyrazole core making interactions with the hinge region. The substituent at the 2-position is oriented towards the solvent-exposed region, providing an opportunity for further modification to improve physicochemical properties without compromising potency.

G cluster_binding Inhibitor Binding Mode in TβR-I cluster_pocket TβR-I ATP Binding Pocket Inhibitor 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Inhibitor Hinge Hinge Region Inhibitor->Hinge Core Scaffold Adenine Adenine Region Inhibitor->Adenine 3-Position 'Warhead' Solvent Solvent-Exposed Region Inhibitor->Solvent 2-Position Substituent

Schematic of inhibitor interactions within the TβR-I ATP binding pocket.

Experimental Protocols: A Self-Validating System

The reliability of SAR data is intrinsically linked to the robustness of the experimental assays used for their generation. Below are detailed protocols for the key in vitro assays employed in the evaluation of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors.

TβR-I (ALK5) Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the TβR-I kinase.

Principle: The assay measures the transfer of the γ-phosphate from ATP to a specific peptide substrate by the TβR-I kinase. Inhibition is determined by the reduction in phosphorylated substrate.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and BSA.

  • Enzyme and Substrate Addition: To the wells of a 96-well plate, add the TβR-I enzyme and its specific peptide substrate.

  • Inhibitor Addition: Add serial dilutions of the test compounds (typically in DMSO) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to the wells.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction by adding a suitable stop reagent. The amount of phosphorylated product can be quantified using various methods, such as a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

p38 MAPK Inhibition Assay

This assay is crucial for determining the selectivity of the inhibitors.

Principle: Similar to the TβR-I assay, this assay measures the inhibition of p38 MAP kinase activity.

Step-by-Step Methodology:

  • Reaction Setup: The protocol is analogous to the TβR-I kinase assay, but with the p38 MAP kinase enzyme and its specific substrate (e.g., ATF2).

  • Inhibitor and ATP Addition: Test compounds and ATP are added as described for the TβR-I assay.

  • Incubation and Detection: The incubation and detection steps are also similar, with the quantification of the phosphorylated substrate.

  • IC₅₀ Determination: The IC₅₀ value for p38 MAPK inhibition is calculated and compared to the TβR-I IC₅₀ to determine the selectivity ratio.

Cellular Assay for TβR-I Signaling Inhibition

This assay assesses the ability of the inhibitors to block TβR-I signaling in a cellular context.

Principle: This assay often utilizes a reporter gene, such as luciferase, under the control of a TβR-I responsive promoter. Inhibition of TβR-I signaling leads to a decrease in reporter gene expression.

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., mink lung epithelial cells) stably transfected with the reporter construct.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a defined period.

  • TGF-β Stimulation: Stimulate the cells with TGF-β to activate the TβR-I signaling pathway.

  • Cell Lysis and Luciferase Assay: After an appropriate incubation time, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of TGF-β-induced luciferase expression.

Conclusion and Future Directions

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold has proven to be a highly versatile and promising platform for the development of kinase inhibitors. The SAR studies highlighted in this guide demonstrate that through rational design and systematic modification, it is possible to achieve both high potency and excellent selectivity for the TβR-I kinase.

The key takeaways for researchers in this field are:

  • The 3-position "warhead" is a primary driver of potency and selectivity. The 7-amino-quinolin-4-yl moiety is a particularly effective group for achieving high selectivity against p38 MAPK.

  • The 2-position offers a site for fine-tuning activity and modifying physicochemical properties.

  • Structural biology plays a crucial role in understanding the molecular basis of inhibitor binding and guiding further optimization efforts.

Future research in this area could focus on exploring a wider range of substituents at both the 2- and 3-positions to further enhance potency, selectivity, and pharmacokinetic properties. Additionally, the application of this scaffold to other kinase targets remains a promising avenue for the discovery of new therapeutic agents.

References

  • Sawyer, J. S., et al. (2004). Synthesis and activity of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain. Bioorganic & Medicinal Chemistry Letters, 14(13), 3581-3584. [Link]

  • Li, H. Y., et al. (2004). Novel and potent transforming growth factor beta type I receptor kinase domain inhibitor: 7-amino 4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)-quinolines. Bioorganic & Medicinal Chemistry Letters, 14(13), 3585-3588. [Link]

  • Pharmaffiliates. 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole. [Link]

  • Faria, J. V., et al. (2017). Pyrazole and its biological activity. ResearchGate. [Link]

  • PubChem. 5,6-Dihydro-4H-pyrrolo(1,2-b)pyrazole. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of kinase inhibitors requires moving beyond basic IC50 values to understand the structural and mechanistic rationale behind a molecule's selectivity. The compound 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone (CAS 1512202-56-0) serves as a highly privileged building block in medicinal chemistry. Its core—the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold—is the foundational pharmacophore for some of the most potent Transforming Growth Factor-β Type I Receptor (TGF-βRI / ALK5) kinase inhibitors developed to date, including the clinical candidate Galunisertib (LY2157299)[1][2].

This guide objectively compares the selectivity profile of dihydropyrrolopyrazole-derived inhibitors against alternative scaffolds, providing drug development professionals with the experimental workflows and structural insights necessary for hit-to-lead optimization.

Mechanistic Rationale: The Dihydropyrrolopyrazole Scaffold

To understand the selectivity of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone derivatives, we must analyze how the scaffold interacts with the ATP-binding pocket of kinases.

The fused bicyclic ring acts as a bioisostere for the adenine ring of ATP. When derivatized into a mature inhibitor:

  • The 3-Position (Hinge Binder): Typically substituted with a "warhead" (e.g., a quinoline or pyridine ring) that forms critical hydrogen bonds with the hinge region of the kinase, specifically the His283 residue in ALK5[3].

  • The 2-Position (Solvent/Selectivity Pocket): This is where the ethanone (acetyl) group of our subject building block is located. The ethanone moiety serves as a highly versatile synthetic handle. During lead optimization, it is converted into functional groups that project into the solvent-exposed region or the hydrophobic selectivity pocket, dictating the molecule's ability to discriminate between ALK5 and closely related off-targets like p38α MAPK[1][3].

G Scaffold Dihydropyrrolopyrazole Scaffold ALK5 TGF-βRI (ALK5) Target Scaffold->ALK5 High Affinity (Hinge Binding) p38 p38α MAPK Off-Target Scaffold->p38 Variable Affinity (C2-Group Dependent) Smad pSMAD2/3 Inhibition ALK5->Smad Desired Anti-Fibrotic/Tumor Efficacy ATF2 pATF2 Inhibition p38->ATF2 Toxicity / Off-target Effect

Diagram 1: Structural logic of target vs. off-target engagement for the dihydropyrrolopyrazole scaffold.

Selectivity Profile Comparison

The primary challenge when utilizing the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core is achieving selectivity against p38α Mitogen-Activated Protein Kinase (MAPK) . Because the ATP-binding pockets of ALK5 and p38α share significant structural homology, early-generation pyrrolo-pyrazoles often suffered from dual inhibition, leading to off-target hepatotoxicity[1].

By comparing mature derivatives of this scaffold against alternative chemical classes (such as imidazoles and benzimidazoles), we can objectively evaluate its performance.

Table 1: Kinase Selectivity Profiling of Key Scaffolds
Scaffold BaseRepresentative CompoundPrimary TargetALK5 IC₅₀ (nM)p38α IC₅₀ (nM)Selectivity Ratio (p38α / ALK5)
Dihydropyrrolopyrazole Galunisertib (LY2157299)ALK556>1,000>17x[2][4]
Dihydropyrrolopyrazole GFH018ALK5402,64066x[3]
Imidazole SB431542ALK594>10,000>100x[4]
Benzimidazole Compound 8bALK547>2,000>40x[5]

Comparative Insight: While imidazole-based inhibitors (like SB431542) offer exceptionally high biochemical selectivity against p38α, the dihydropyrrolopyrazole scaffold generally demonstrates superior in vivo pharmacokinetic properties and oral bioavailability. The strategic modification of the C2-ethanone precursor into bulky, hydrophobic moieties (e.g., 6-methylpyridin-2-yl) forces a steric clash within the p38α pocket while being perfectly accommodated by the slightly larger ALK5 selectivity pocket[3].

Self-Validating Experimental Workflows

To accurately profile the selectivity of compounds derived from 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone, researchers must employ a multi-tiered screening cascade. Relying solely on fluorescence-based assays can introduce artifacts due to the auto-fluorescent nature of fused heterocyclic rings.

Workflow A: In Vitro Radiometric Kinase Assay (Biochemical Selectivity)

Causality: A radiometric ³³P-incorporation assay is prioritized over FRET. It directly measures the transfer of the terminal phosphate from ATP to the substrate, eliminating compound interference and providing true thermodynamic IC₅₀ values[2].

  • Protein Preparation: Isolate purified recombinant ALK5 (kinase domain) and p38α MAPK.

  • Substrate Allocation: Use dephosphorylated casein or recombinant SMAD2/3 for ALK5; use recombinant ATF2 for p38α.

  • Reaction Assembly: In a 96-well plate, combine 10 ng of kinase, 1 μg of substrate, and the pyrrolo-pyrazole derivative (titrated from 10 μM to 0.1 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

  • Isotope Addition: Initiate the reaction by adding 10 μM ATP spiked with 1 μCi of [γ-³³P]ATP.

  • Incubation & Quenching: Incubate at 30°C for 45 minutes. Quench the reaction by adding 3% phosphoric acid.

  • Filtration & Detection: Transfer the mixture to a P81 phosphocellulose filter plate. Wash extensively with 1% phosphoric acid to remove unreacted[γ-³³P]ATP. Read the retained radioactivity using a microplate scintillation counter.

Workflow B: Cellular Target Engagement Assay (Functional Selectivity)

Causality: Biochemical selectivity does not guarantee cellular selectivity. This assay validates that the C2-modifications (derived from the ethanone group) permit cell membrane permeability and maintain target discrimination in a complex intracellular environment.

  • Cell Culture: Seed NIH3T3 fibroblasts (for ALK5) or RAW 264.7 macrophages (for p38α) at 2×10⁵ cells/well. Serum-starve for 12 hours to reduce basal kinase activity.

  • Compound Pre-treatment: Treat cells with the inhibitor for 1 hour.

  • Pathway Stimulation: Stimulate ALK5 with 5 ng/mL TGF-β1 for 30 minutes. Alternatively, stimulate p38α with 1 μg/mL Anisomycin for 30 minutes.

  • Lysis & Western Blotting: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Quantification: Probe with anti-pSMAD2/3 (ALK5 engagement) and anti-pATF2 (p38α engagement). Normalize against total SMAD2/3 and total ATF2 to calculate cellular IC₅₀.

G Synth C2-Ethanone Derivatization Enzyme Radiometric Kinase Assay Synth->Enzyme IC50 Det. Cell Cellular pSMAD Assay Enzyme->Cell <100nM Hits Select Counter-Screen (p38α / ALK4) Cell->Select Target Engagement

Diagram 2: High-throughput screening workflow for pyrrolo-pyrazole hit-to-lead optimization.

Conclusion

The 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone fragment is a cornerstone in the architecture of modern ALK5 inhibitors. While the core dihydropyrrolopyrazole scaffold inherently possesses a high affinity for the TGF-βRI ATP-binding site, achieving clinical-grade selectivity against p38α MAPK relies entirely on the intelligent derivatization of the C2-position. By utilizing strict radiometric profiling and cellular target engagement workflows, researchers can leverage this scaffold to develop highly bioavailable and selective kinase inhibitors.

References

  • Sawyer, J. S., et al. (2004). Synthesis and activity of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain. Bioorganic & Medicinal Chemistry Letters.
  • ACS Publications. (2025). Discovery of a Selective, Novel TGF-βR1 Inhibitor GFH018 for the Treatment of Solid Tumors.
  • National Institutes of Health (PMC). SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice.
  • Selleckchem. TGFβRI/ALK5 Selective Inhibitors Data & IC50 Profiling.
  • ACS Publications. (2006). Dihydropyrrolopyrazole Transforming Growth Factor-β Type I Receptor Kinase Domain Inhibitors.

Sources

A Researcher's Guide to Cross-Reactivity Assessment of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

The compound 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone, which we will refer to as "Cmpd-PPY," belongs to a class of compounds built upon the pyrrolo[1,2-b]pyrazole scaffold. This heterocyclic system is a "privileged structure" in medicinal chemistry, frequently appearing in potent kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases.[1][2] Specifically, analogues of this scaffold have shown activity against targets like the transforming growth factor-beta type I receptor kinase domain (TβR-I).[3]

While potent inhibition of the primary target is the initial goal, the therapeutic success of any kinase inhibitor is critically dependent on its selectivity. The human kinome consists of over 500 kinases, many of which share significant structural homology in the ATP-binding site.[4] Unintended inhibition of these "off-target" kinases can lead to a host of adverse effects and toxicities, derailing an otherwise promising drug candidate. Therefore, a rigorous and multi-faceted assessment of cross-reactivity is not merely a characterization step but a cornerstone of the drug discovery process.[5][6]

This guide provides an in-depth comparison of methodologies to objectively assess the cross-reactivity profile of Cmpd-PPY. We will explore a logical, tiered approach, from broad initial screens to detailed cellular validation, explaining the causality behind each experimental choice and providing actionable protocols.

Part 1: Foundational Assessment - Broad Kinome Binding Affinity

The first step in understanding a compound's selectivity is to cast a wide net. We need an unbiased view of how Cmpd-PPY interacts with the entire kinome. A competition binding assay is the industry standard for this initial, high-throughput assessment.

Causality: Why a binding assay first? Because it is a direct measure of physical interaction between the compound and a kinase. It is independent of enzyme activity, substrate, or ATP concentration, providing a pure measure of affinity. This makes it an excellent tool for initial, broad screening against hundreds of kinases simultaneously.[4][7]

A leading platform for this is Eurofins Discovery's KINOMEscan®, which measures the ability of a test compound to displace a known, immobilized ligand from the kinase active site.[4][7][8][9]

Experimental Workflow: KINOMEscan® Profiling

The workflow is designed for high-throughput screening and provides a quantitative measure of interaction strength.

G cluster_assay Competition Binding Assay cluster_quant Quantification Compound Cmpd-PPY (Test Compound) Incubate Incubate Kinase, Ligand, and Cmpd-PPY Compound->Incubate Kinase DNA-tagged Kinase (from Panel) Kinase->Incubate Ligand Immobilized Ligand on Solid Support Ligand->Incubate Wash Wash to Remove Unbound Kinase Incubate->Wash Elute Elute Bound Kinase Wash->Elute qPCR Quantify Kinase via DNA tag using qPCR Elute->qPCR Analysis Calculate % Control (Binding Inhibition) qPCR->Analysis

Caption: KINOMEscan® Competition Binding Assay Workflow.

Hypothetical Data & Interpretation

Let's assume we screen Cmpd-PPY at a 1 µM concentration against the scanMAX® panel of 468 kinases. The primary output is the percent of the kinase that remains bound to the immobilized ligand relative to a DMSO control (% Control). A low % Control value signifies strong displacement by Cmpd-PPY.

Table 1: Hypothetical KINOMEscan® Results for Cmpd-PPY (1 µM)

Kinase TargetKinase Family% ControlInterpretation
TβR-I (ALK5) Ser/Thr Kinase0.5 Potent Hit - Likely Primary Target
p38α (MAPK14)Ser/Thr Kinase8.2Significant Off-Target
GSK3βSer/Thr Kinase15.5Moderate Off-Target
CDK2Ser/Thr Kinase35.0Weak Off-Target
SRCTyr Kinase92.0No Significant Binding
EGFRTyr Kinase98.0No Significant Binding

Expert Insight: The results suggest Cmpd-PPY is a potent binder to our intended target, TβR-I. However, the low % control for p38α and GSK3β is a red flag.[3] These are important kinases in other signaling pathways, and this off-target binding must be functionally validated. The weak interaction with CDK2 may be less concerning but should be monitored. The lack of binding to tyrosine kinases like SRC and EGFR suggests good selectivity across major kinase families.

Part 2: Orthogonal Validation - Functional Enzymatic Assays

Binding does not always equal inhibition. A compound can bind to a kinase without affecting its catalytic activity. Therefore, the next critical step is to perform a functional enzymatic assay for the primary target and the key off-targets identified in the binding screen.

Causality: An enzymatic assay measures the actual inhibition of the kinase's function—the transfer of phosphate from ATP to a substrate. This confirms that the binding observed has a functional consequence.[5] It also allows for the determination of a precise IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

The ADP-Glo™ Kinase Assay from Promega is a robust, luminescence-based method suitable for this purpose. It measures the amount of ADP produced in a kinase reaction, which is a direct indicator of kinase activity.[10][11]

Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for determining the IC50 of Cmpd-PPY against TβR-I and p38α.

  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution of Cmpd-PPY in a 384-well plate. Final concentrations should bracket the expected IC50. Include DMSO-only wells as a "no inhibition" control.

  • Kinase Reaction :

    • Add 5 µL of the kinase (e.g., TβR-I or p38α) and its specific substrate to each well.

    • Add 5 µL of ATP solution. The ATP concentration should ideally be at or near the Km for each specific kinase to provide a fair comparison of intrinsic inhibitor affinities.[12][13]

    • Incubate for 1 hour at room temperature.[14][15]

  • Reaction Termination & ATP Depletion :

    • Add 5 µL of ADP-Glo™ Reagent. This stops the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.[14]

  • ADP to ATP Conversion & Detection :

    • Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP. The reagent also contains luciferase and luciferin to produce light from the newly synthesized ATP.

    • Incubate for 30-60 minutes at room temperature.[14]

  • Data Acquisition : Measure luminescence using a plate-reading luminometer.

  • Analysis : Convert luminescence values to % inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.

Comparative Data: Cmpd-PPY vs. Alternative Scaffolds

Let's compare the hypothetical IC50 data for Cmpd-PPY with two well-known kinase inhibitors based on different scaffolds: a pyrrolo[2,3-d]pyrimidine (e.g., Ruxolitinib-like) and a pyrimidine (e.g., a generic CDK inhibitor).

Table 2: Comparative Enzymatic IC50 Values (nM)

Compound (Scaffold)TβR-I (Primary Target)p38α (Off-Target)GSK3β (Off-Target)Selectivity Ratio (p38α/TβR-I)
Cmpd-PPY (Pyrrolo[1,2-b]pyrazole) 5 85 250 17x
Inhibitor B (Pyrrolo[2,3-d]pyrimidine)12151,5001.25x
Inhibitor C (Pyrimidine)>10,0008,00075>133x (vs GSK3β)

Expert Insight: This functional data confirms that Cmpd-PPY is a potent inhibitor of TβR-I. Crucially, it shows a 17-fold selectivity over p38α. While not perfectly clean, this is a workable selectivity window for a lead compound. In contrast, "Inhibitor B" is non-selective between TβR-I and p38α, making it a poor candidate. "Inhibitor C" is highly selective for its target (GSK3β) but has no activity on our target of interest, serving as a useful negative control.

Part 3: Cellular Validation - Target Engagement in a Physiological Context

Biochemical assays, while essential, are performed in a clean, artificial environment.[16] The ultimate test is whether the compound can reach and bind to its target within the complex milieu of a living cell. Cellular target engagement assays are designed to answer this question.

Causality: Factors like cell membrane permeability, efflux pumps, and intracellular ATP concentrations (which are much higher than in biochemical assays) can dramatically alter a compound's apparent potency.[16][17] Verifying target engagement in cells provides more physiologically relevant data and builds confidence that the biochemical activity will translate to a cellular phenotype.

The NanoBRET™ Target Engagement assay is a state-of-the-art method for quantifying compound binding in live cells.[18][19] It uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to a bright NanoLuc® luciferase and a fluorescent tracer that binds to the same active site.[16][20]

Signaling Pathway & Assay Principle

Imagine TβR-I is part of a signaling cascade. We need to confirm Cmpd-PPY engages TβR-I and not the downstream kinase p38α in the cellular environment.

G cluster_pathway Hypothetical Signaling Pathway cluster_assay NanoBRET™ Assay Principle TGFb TGF-β Ligand TBRII TβR-II TGFb->TBRII TBRI TβR-I (Target) TBRII->TBRI SMAD SMAD2/3 TBRI->SMAD p38a p38α (Off-Target) TBRI->p38a Compound Cmpd-PPY (Competitor) Downstream Gene Transcription SMAD->Downstream Target Target-NanoLuc® Fusion Protein BRET_Signal BRET Signal (Energy Transfer) Target->BRET_Signal Binds No_BRET No BRET Signal Target->No_BRET Tracer Fluorescent Tracer Tracer->BRET_Signal Binds Compound->Target Displaces Tracer

Caption: Target pathway and NanoBRET™ assay principle.

Protocol: NanoBRET™ Target Engagement Assay
  • Cell Preparation : Transfect cells (e.g., HEK293) to express the target kinase (TβR-I or p38α) fused to NanoLuc® luciferase. Plate the cells in a 384-well assay plate.

  • Compound Treatment : Add the serially diluted Cmpd-PPY to the cells and incubate under standard culture conditions (37°C, 5% CO₂) to allow for cell entry and target binding.

  • Tracer & Substrate Addition : Add the specific NanoBRET™ fluorescent tracer and the NanoLuc® substrate to the wells.

  • BRET Measurement : Immediately measure both the donor (luciferase, ~450 nm) and acceptor (tracer, ~610 nm) emission signals using a luminometer equipped with appropriate filters.

  • Analysis : Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and engagement of the target. Determine the cellular IC50 from the dose-response curve.

Hypothetical Cellular Data

Table 3: Comparative Cellular Target Engagement IC50 Values (nM)

CompoundTβR-I Cellular IC50p38α Cellular IC50Cellular Selectivity Ratio (p38α/TβR-I)
Cmpd-PPY 80 4,500 ~56x
Inhibitor B250300~1.2x

Expert Insight & Final Verdict: The cellular data reveals a crucial finding: Cmpd-PPY's selectivity is even better in a cellular context. The cellular IC50 for TβR-I is 80 nM, a reasonable "potency shift" from the 5 nM biochemical IC50, which is expected due to high intracellular ATP levels. However, the p38α cellular IC50 is 4,500 nM, indicating that Cmpd-PPY has much poorer access to or affinity for p38α in a live cell. This increases our selectivity window to a much more comfortable ~56-fold. In contrast, the non-selective Inhibitor B remains non-selective in cells.

This tiered, multi-assay approach provides a comprehensive and trustworthy assessment. The data collectively suggests that 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone (Cmpd-PPY) is a potent and, critically, a functionally selective inhibitor of TβR-I in a physiological setting, with its primary off-target, p38α, being significantly less of a concern than biochemical data alone would suggest. This robust cross-reactivity profile provides strong justification for advancing Cmpd-PPY into further preclinical development.

References

  • SGC-UNC. (n.d.). NanoBRET. Retrieved from SGC-UNC Website. [Link]

  • Unknown. (n.d.). ADP Glo Protocol. Retrieved from a university server. [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from Bio-protocol Website. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from Eurofins Discovery Website. [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from Technology Networks Website. [Link]

  • Netterwald, J. (2007). Kinomics: The New Star. Drug Discovery and Development. [Link]

  • News-Medical.Net. (2024). NanoBRET™ Target Engagement for drug development. Retrieved from News-Medical.Net Website. [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from Promega Connections Blog. [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from MDPI Website. [Link]

  • PubMed. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from PubMed, National Library of Medicine. [Link]

  • Bio-protocol. (n.d.). ADP-Glo kinase assay. Retrieved from Bio-protocol Website. [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from EUbOPEN Website. [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from NCBI Bookshelf. [Link]

  • ACS Publications. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Retrieved from ACS Publications Website. [Link]

  • Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from Crossfire Oncology Website. [Link]

  • National Institutes of Health. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from PubMed Central, NIH. [Link]

  • Kinase Logistics Europe. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Retrieved from Kinase Logistics Europe Website. [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from ResearchGate Website. [Link]

  • YouTube. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. Retrieved from YouTube. [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from Drug Target Review Website. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology Website. [Link]

  • Journal of Medicinal Chemistry. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Retrieved from ACS Publications Website. [Link]

  • National Institutes of Health. (n.d.). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Retrieved from PubMed Central, NIH. [Link]

  • MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from MDPI Website. [Link]

  • PubMed. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved from PubMed, National Library of Medicine. [Link]

  • ACS Publications. (2005). Potent and Selective Aurora Inhibitors Identified by the Expansion of a Novel Scaffold for Protein Kinase Inhibition. Retrieved from ACS Publications Website. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from Reaction Biology Website. [Link]

  • ACS Publications. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Retrieved from ACS Publications Website. [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from BPS Bioscience Website. [Link]

  • NextSDS. (n.d.). Ethanone, 1-(5,6-dihydro-2-methyl-4H-pyrrolo[1,2-b]pyrazol-3-yl)- (9CI). Retrieved from NextSDS Website. [Link]

  • Bentham Science. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Retrieved from Bentham Science Website. [Link]

  • PubMed. (2004). Synthesis and activity of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain. Retrieved from PubMed, National Library of Medicine. [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from MDPI Website. [Link]

  • National Institutes of Health. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. Retrieved from PubMed Central, NIH. [Link]

Sources

Benchmarking the Potency of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone Against Established Drugs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern therapeutics, particularly in oncology and fibrosis, the transforming growth factor-beta (TGF-β) signaling pathway presents a critical axis for intervention. The aberrant activation of this pathway is a known driver of tumorigenesis, metastasis, and tissue fibrosis. A key mediator in this cascade is the TGF-β type I receptor kinase (TβR-I), also known as activin receptor-like kinase 5 (ALK5). Consequently, the development of potent and selective ALK5 inhibitors is an area of intense research. This guide provides a comprehensive framework for benchmarking the potency of a novel investigational compound, 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone, against the established ALK5 inhibitor, Galunisertib (LY2157299).

The core structure of our investigational compound, 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole, has been identified as a promising scaffold for the inhibition of the TβR-I kinase domain.[1] This guide is structured to provide researchers, scientists, and drug development professionals with the necessary protocols and rationale to conduct a rigorous head-to-head comparison, ensuring scientifically sound and reproducible data.

The TGF-β/ALK5 Signaling Axis: A Primer

The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβR-II), a constitutively active serine/threonine kinase. This binding event recruits and phosphorylates the TGF-β type I receptor (TβR-I or ALK5), leading to the activation of its cytoplasmic kinase domain. The activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. Once phosphorylated, these R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of a multitude of target genes involved in cell cycle control, apoptosis, differentiation, and extracellular matrix production.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBR_II TβR-II TGF_beta->TBR_II Binding ALK5 TβR-I (ALK5) TBR_II->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex p-SMAD2/3 + SMAD4 Complex pSMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., PAI-1, SNAIL) SMAD_complex->Transcription Nuclear Translocation

Caption: The canonical TGF-β/ALK5 signaling pathway.

Comparative Analysis: Experimental Design

A robust comparison of kinase inhibitors necessitates a multi-tiered approach, beginning with direct enzymatic inhibition and progressing to cell-based assays that reflect the compound's activity in a more physiologically relevant context.

Tier 1: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone and Galunisertib against the isolated ALK5 kinase domain.

Rationale: This assay provides a direct measure of the compound's ability to inhibit the catalytic activity of the target enzyme, free from confounding factors such as cell membrane permeability and off-target effects. A radiometric filter binding assay using [γ-³³P]-ATP is a highly sensitive and standard method for this purpose.

Experimental Protocol:

  • Reagents and Materials:

    • Recombinant human ALK5 kinase domain

    • Biotinylated peptide substrate (e.g., Biotin-Sox9)

    • [γ-³³P]-ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds (1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone and Galunisertib) serially diluted in DMSO.

    • Streptavidin-coated filter plates

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the ALK5 enzyme and the biotinylated peptide substrate in the kinase reaction buffer.

    • Add the serially diluted test compounds or DMSO (vehicle control) to the wells of a 96-well plate.

    • Initiate the kinase reaction by adding [γ-³³P]-ATP to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer the reaction mixture to the streptavidin-coated filter plate to capture the biotinylated and phosphorylated substrate.

    • Wash the filter plate multiple times to remove unincorporated [γ-³³P]-ATP.

    • Measure the radioactivity on the filter plate using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 values by fitting the data to a four-parameter logistic equation.

Tier 2: Cellular Phospho-SMAD2/3 Assay

Objective: To assess the ability of the test compounds to inhibit ALK5-mediated phosphorylation of SMAD2 and SMAD3 in a cellular context.

Rationale: This assay confirms that the compounds can penetrate the cell membrane and engage the target in its native environment. It also provides a functional readout of pathway inhibition. An in-cell Western or a high-content imaging-based assay are suitable methods.

Experimental Protocol (In-Cell Western):

  • Cell Culture:

    • Culture a suitable cell line (e.g., HaCaT keratinocytes, which have a robust TGF-β response) in a 96-well plate until confluent.

    • Serum-starve the cells for 4-6 hours prior to treatment.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with serially diluted test compounds or DMSO for 1-2 hours.

    • Stimulate the cells with a predetermined concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block non-specific binding with a suitable blocking buffer.

    • Incubate with a primary antibody specific for phosphorylated SMAD2/3.

    • Incubate with an infrared dye-conjugated secondary antibody.

    • For normalization, co-stain with an antibody against a total protein or a housekeeping gene (e.g., total SMAD2/3 or GAPDH) labeled with a different colored infrared dye.

  • Data Acquisition and Analysis:

    • Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity for both the phospho-SMAD2/3 signal and the normalization signal.

    • Calculate the ratio of phospho-SMAD2/3 to the normalization control.

    • Determine the EC50 values by plotting the normalized signal against the compound concentration.

experimental_workflow cluster_tier1 Tier 1: In Vitro Kinase Assay cluster_tier2 Tier 2: Cellular Phospho-SMAD Assay T1_Start Prepare ALK5 Enzyme & Peptide Substrate T1_Compound Add Serially Diluted Test Compounds T1_Start->T1_Compound T1_React Initiate Reaction with [γ-³³P]-ATP T1_Compound->T1_React T1_Stop Stop Reaction T1_React->T1_Stop T1_Filter Capture Substrate on Filter Plate T1_Stop->T1_Filter T1_Measure Measure Radioactivity T1_Filter->T1_Measure T1_Analyze Calculate IC50 T1_Measure->T1_Analyze T2_Start Culture & Serum-Starve Cells T2_Compound Pre-treat with Test Compounds T2_Start->T2_Compound T2_Stimulate Stimulate with TGF-β1 T2_Compound->T2_Stimulate T2_Fix Fix & Permeabilize Cells T2_Stimulate->T2_Fix T2_Stain Immunostain for p-SMAD2/3 & Total Protein T2_Fix->T2_Stain T2_Scan Scan Plate with Infrared Imager T2_Stain->T2_Scan T2_Analyze Calculate EC50 T2_Scan->T2_Analyze

Sources

Comparative analysis of pyrazole-based TGF-beta inhibitors in preclinical models

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative preclinical analysis of key pyrazole-based inhibitors targeting the Transforming Growth Factor-beta (TGF-β) pathway. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in efficacy, mechanism, and pharmacokinetic profiles of these promising therapeutic agents.

The Rationale: Targeting the Duality of TGF-β Signaling

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a master regulator of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1][2] Its role in pathology is profoundly dualistic. In normal cells and early-stage cancers, TGF-β acts as a tumor suppressor by halting the cell cycle and promoting apoptosis.[3][4] However, as tumors progress, cancer cells often develop resistance to these cytostatic effects. The pathway is then hijacked, with elevated TGF-β levels in the tumor microenvironment promoting cancer cell invasion, metastasis, angiogenesis, and potent immune suppression.[3][5][6] This functional switch makes the TGF-β pathway a critical and compelling target for therapeutic intervention, particularly in oncology and fibrotic diseases.[7][8]

The primary mechanism for TGF-β signal transduction involves the ligand binding to a type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5).[9][10] This phosphorylation event activates the TβRI kinase domain, which in turn phosphorylates the downstream effector proteins SMAD2 and SMAD3, initiating the canonical signaling cascade.[1] Small molecule inhibitors designed to block the ATP-binding site of the TβRI kinase domain have emerged as a leading strategy to abrogate this pro-pathogenic signaling.

Among various chemical scaffolds, pyrazole-based structures have proven to be a particularly fruitful foundation for developing potent and selective TβRI inhibitors.[2][11] These heterocyclic compounds effectively compete with ATP, preventing receptor activation and downstream signaling. This guide focuses on a comparative analysis of three prominent, orally bioavailable pyrazole-based inhibitors that have been extensively characterized in preclinical models: Galunisertib (LY2157299) , Vactosertib (TEW-7197) , and GW788388 .

Canonical TGF-β Signaling and Point of Inhibition

The following diagram illustrates the canonical TGF-β/SMAD pathway and highlights the specific step targeted by pyrazole-based TβRI kinase inhibitors.

TGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta Ligand TGF-beta Ligand TBRII TβRII TGF-beta Ligand->TBRII Binding TBRI TβRI (ALK5) TBRII->TBRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex p-SMAD2/3 + SMAD4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Transcription Gene Transcription (EMT, Immunosuppression, Fibrosis) Complex->Transcription Translocation & Regulation Inhibitor Pyrazole Inhibitors (Galunisertib, Vactosertib, etc.) Inhibitor->TBRI ATP-Competitive Inhibition

Caption: Canonical TGF-β/SMAD pathway and the inhibitory action of pyrazole-based compounds.

Comparative Preclinical Profiles of Lead Inhibitors

Galunisertib (LY2157299)

Developed by Eli Lilly, Galunisertib is a first-in-class, oral small molecule inhibitor of the TβRI kinase.[10][12] It has been extensively studied preclinically and has advanced into numerous clinical trials.[4][6]

  • Mechanism & Selectivity: Galunisertib is a potent and selective inhibitor of TβRI/ALK5, which specifically abrogates the canonical pathway by blocking SMAD2 phosphorylation.[10][12] It has a favorable toxicity profile and high selectivity for the ALK5 receptor, with an IC50 of 51 nM.[13]

  • Preclinical Efficacy (Oncology): In vivo, Galunisertib monotherapy resulted in significant tumor growth delay in multiple models, including the 4T1 murine breast cancer model and human xenograft models of breast (MX1) and lung (Calu6) cancer, typically at doses around 75 mg/kg administered twice daily (BID).[12][14] A key aspect of its anti-tumor activity is the reversal of TGF-β-mediated immunosuppression.[12][15] Studies show that Galunisertib treatment can restore the secretion of IFNγ and granzyme B by NK and CD8+ T cells that would otherwise be suppressed by TGF-β.[12] This immune-modulating effect provides a strong rationale for its combination with checkpoint inhibitors, which has been demonstrated to improve tumor growth inhibition in colon carcinoma models.[16]

  • Preclinical Efficacy (Fibrosis): Galunisertib has demonstrated prominent antifibrotic potency. In an ex vivo model using precision-cut liver slices from both healthy and cirrhotic human livers, it significantly decreased the transcription of multiple collagens and other extracellular matrix (ECM) components.[7] This effect was mediated by the inhibition of SMAD2 phosphorylation.[7] Antifibrotic effects have also been demonstrated in preclinical models of kidney and dermal fibrosis.[13]

  • Pharmacokinetics & Pharmacodynamics (PK/PD): A crucial aspect of Galunisertib's development was the use of PK/PD modeling to navigate toxicities observed with continuous long-term exposure in animal models.[6] This led to the establishment of an intermittent dosing schedule (e.g., 14 days on, 14 days off) that maintains pathway inhibition while improving the safety profile.[6][17] Preclinical studies in rats established a significant correlation between the inhibition of phosphorylated SMAD2 (pSMAD2) in tumor tissue and in peripheral blood mononuclear cells (PBMCs), validating the use of PBMCs as a readily accessible pharmacodynamic biomarker in clinical settings.[12][15]

Vactosertib (TEW-7197)

Vactosertib is another orally bioavailable, potent pyrazole-based inhibitor of TβRI/ALK5 developed by MedPacto.[5][18] Preclinical data suggest it has a higher potency compared to other inhibitors in its class.[19]

  • Mechanism & Selectivity: Vactosertib is a highly selective and potent ATP-competitive inhibitor of ALK5 (TβRI), with reported IC50 values of 11-12.9 nM.[18][20][21] It also demonstrates inhibitory activity against the related kinases ALK2 and ALK4 at slightly higher nanomolar concentrations.[5][18][21]

  • Preclinical Efficacy (Oncology): Vactosertib has shown potent anti-tumor and anti-metastatic activity across a range of preclinical models. In breast cancer models, it inhibited lung metastasis and enhanced cytotoxic T lymphocyte activity.[21][22] In colorectal cancer (CRC) models, Vactosertib suppressed tumor growth and exhibited potent anti-fibrotic effects within the tumor microenvironment; its efficacy was significantly enhanced when combined with the chemotherapeutic agent 5-fluorouracil (5-FU).[23] Notably, in osteosarcoma cell lines, Vactosertib displayed a superior IC50 for cell growth inhibition (0.79-2.1 µM) compared to Galunisertib (12 µM).[19] It also demonstrated single-agent activity in the 5T33MM immunocompetent mouse model of multiple myeloma.[24]

  • Pharmacokinetics & Pharmacodynamics (PK/PD): Phase 1 clinical data in patients with solid tumors showed that Vactosertib is rapidly absorbed, with a median time to maximum concentration (Tmax) of approximately 1.2 hours.[25] It is also quickly eliminated, with a median terminal half-life of around 3.2 hours.[25] This pharmacokinetic profile suggests that twice or thrice daily dosing may be required to maintain a drug concentration above the minimum effective level for sustained target engagement.[5]

GW788388

GW788388 is a well-characterized, orally active pyrazole-based inhibitor primarily investigated for its potent anti-fibrotic properties.

  • Mechanism & Selectivity: GW788388 is a potent and selective inhibitor of TβRI/ALK5, with a reported IC50 of 18 nM in a cell-free kinase assay.[26] It also inhibits TβRII and other ALK family members like ALK4 and ALK7, but does not inhibit the related bone morphogenic protein (BMP) receptors.[27][28]

  • Preclinical Efficacy (Fibrosis): The vast majority of preclinical work on GW788388 has been in the context of fibrotic diseases. In a mouse model of diabetic nephropathy, oral administration of GW788388 significantly reduced renal fibrosis.[29] It effectively blocks the epithelial-to-mesenchymal transition (EMT), a key process in fibrosis, in various cell types.[28] In a preclinical model of chronic Chagas' heart disease, treatment with GW788388 reduced cardiac fibrosis and improved several cardiac parameters.[8] Similarly, it has demonstrated efficacy in models of peritoneal and liver fibrosis.[28][30]

  • Preclinical Efficacy (Oncology): While less studied in oncology compared to Galunisertib and Vactosertib, its ability to inhibit TβRI and block EMT suggests potential anti-cancer applications, particularly in preventing invasion and metastasis.[28]

  • Pharmacokinetics & Pharmacodynamics (PK/PD): GW788388 was noted for having a significantly improved pharmacokinetic profile over earlier-generation inhibitors, facilitating its use in oral dosing studies in animal models.[29]

Data Summary and Comparison

The following tables provide a side-by-side comparison of the key preclinical parameters for Galunisertib, Vactosertib, and GW788388.

Table 1: In Vitro Potency and Selectivity
InhibitorPrimary TargetIC50 (TβRI/ALK5)Other TargetsReference(s)
Galunisertib TβRI (ALK5)51 nMHighly selective for ALK5[13]
Vactosertib TβRI (ALK5)11 - 12.9 nMALK2 (17.3 nM), ALK4 (13 nM)[18][20][21]
GW788388 TβRI (ALK5)18 nM (kinase assay)93 nM (cellular assay)TβRII, ALK4, ALK7[26][28]
Table 2: Comparative In Vivo Efficacy in Preclinical Models
InhibitorIndicationAnimal Model(s)Key FindingsReference(s)
Galunisertib Oncology4T1 breast (syngeneic), MX1/Calu6 (xenograft), Colon carcinomaTumor growth delay, reversal of immune suppression, synergy with anti-PD-L1[12][14][16]
FibrosisHuman liver slices (ex vivo), Dermal/Kidney fibrosis modelsReduced collagen/ECM gene expression, inhibited SMAD2 phosphorylation[7][13]
Vactosertib OncologyBreast cancer (orthotopic), Colon cancer (xenograft), Osteosarcoma, Multiple Myeloma (syngeneic)Inhibited tumor growth & metastasis, enhanced anti-tumor immunity, synergy with 5-FU[19][22][23][24]
GW788388 FibrosisDiabetic nephropathy, Chagas' heart disease, Peritoneal fibrosisReduced renal and cardiac fibrosis, improved organ function, blocked EMT[8][28][29][30]
Table 3: Overview of Pharmacokinetic Properties
InhibitorKey PK/PD CharacteristicsDosing Strategy ImplicationReference(s)
Galunisertib PK/PD modeling essential to manage toxicity; pSMAD in PBMCs validated as a PD biomarker.Intermittent dosing (e.g., 14 days on/14 off) to create a therapeutic window.[12][17]
Vactosertib Rapid absorption (Tmax ~1.2h) and rapid elimination (t½ ~3.2h) in humans.Short half-life suggests BID or TID dosing may be needed for sustained target inhibition.[5]
GW788388 Described as having an improved oral PK profile over earlier inhibitors.Suitable for oral administration in chronic preclinical models.[29]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of preclinical findings, standardized and well-validated protocols are essential. Below are representative methodologies for key assays used in the evaluation of these inhibitors.

Workflow for Preclinical Inhibitor Evaluation

This diagram outlines a typical workflow for the preclinical assessment of a novel pyrazole-based TGF-β inhibitor.

Workflow cluster_invitro In Vitro / Biochemical Assessment cluster_invivo In Vivo Assessment KinaseAssay TβRI (ALK5) Kinase Assay (Determine IC50) CellAssay Cell-Based pSMAD Assay (Confirm Target Engagement) KinaseAssay->CellAssay Selectivity Kinase Selectivity Panel (Assess Off-Target Activity) CellAssay->Selectivity CellPro Cell Proliferation / Migration Assays Selectivity->CellPro PK Pharmacokinetic Studies (Mouse/Rat - Determine Cmax, t½, Bioavailability) CellPro->PK Lead Candidate Selection PD Pharmacodynamic Studies (pSMAD inhibition in Tumor/PBMCs) PK->PD Efficacy Efficacy Studies (Tumor Xenograft / Fibrosis Models) PD->Efficacy Tox Toxicology Studies (Determine MTD) Efficacy->Tox

Caption: General experimental workflow for preclinical evaluation of TβRI inhibitors.

Protocol 1: TβRI (ALK5) In Vitro Kinase Assay

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the TβRI kinase domain. It is the primary screen to determine the inhibitor's potency (IC50) and is crucial for establishing a structure-activity relationship (SAR) during lead optimization.

Methodology:

  • Reagents & Materials: Recombinant human TβRI/ALK5 kinase domain, biotinylated peptide substrate (e.g., derived from SMAD2), ATP, kinase assay buffer, test compounds (serially diluted in DMSO), and a detection system (e.g., HTRF, Luminescence, or Fluorescence Polarization).

  • Assay Preparation: Prepare serial dilutions of the test inhibitors (e.g., Galunisertib, Vactosertib) in DMSO, followed by a further dilution in kinase assay buffer.

  • Kinase Reaction:

    • In a 384-well microplate, add 5 µL of the diluted test compound.

    • Add 10 µL of a solution containing the TβRI enzyme and the peptide substrate.

    • Incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Allow the reaction to proceed for 60 minutes at room temperature.

  • Reaction Termination & Detection:

    • Stop the reaction by adding a stop buffer containing EDTA.

    • Add detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin for HTRF).

    • Incubate for 60 minutes to allow for detection reagent binding.

  • Data Analysis:

    • Read the plate on a compatible plate reader.

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Murine Tumor Xenograft Efficacy Study

Causality: This in vivo model assesses the compound's ability to inhibit tumor growth in a living system, integrating the effects of its pharmacokinetic properties (absorption, distribution, metabolism, excretion) and its pharmacodynamic action on the tumor and its microenvironment. It is a critical step for evaluating therapeutic potential.

Methodology:

  • Animal Model: Utilize 6-8 week old female athymic nude mice (or an appropriate syngeneic model for immunotherapy studies).

  • Tumor Cell Implantation:

    • Culture human cancer cells (e.g., Calu6 lung carcinoma) to ~80% confluency.

    • Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring & Randomization:

    • Monitor tumor growth by measuring tumor dimensions with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, Galunisertib 75 mg/kg).

  • Treatment Administration:

    • Prepare the inhibitor formulation (e.g., Galunisertib in a suitable vehicle for oral gavage).

    • Administer the treatment according to the predetermined schedule (e.g., orally, twice daily) for the duration of the study (e.g., 21-28 days).

    • Monitor animal body weight and general health status throughout the study.

  • Endpoint & Analysis:

    • The primary endpoint is tumor growth inhibition. Continue treatment until tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³).

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and downstream analysis (e.g., Western blot for pSMAD, immunohistochemistry).

    • Analyze the data by comparing the mean tumor volumes between the treated and vehicle groups over time. Statistical significance can be assessed using methods like a two-way ANOVA.

Discussion and Expert Insights

The preclinical data reveals distinct profiles for these three pyrazole-based inhibitors. Vactosertib stands out for its high in vitro potency, not only against TβRI but also against related kinases ALK2 and ALK4.[18] This broader activity could be advantageous in certain contexts but may also carry different off-target considerations. Its rapid absorption and elimination profile highlight the critical need to align dosing schedules with target biology to ensure sustained pathway inhibition.

Galunisertib represents the most clinically advanced pyrazole-based TGF-β inhibitor. A key lesson from its preclinical development is the power of PK/PD modeling to overcome toxicity hurdles and design a safe and effective clinical dosing regimen.[6] The validation of pSMAD in PBMCs as a translatable biomarker was a significant step, providing a non-invasive method to confirm target engagement in patients.[12] Its demonstrated ability to reverse immune suppression makes it a particularly strong candidate for combination therapies with immuno-oncology agents.[16]

GW788388 has been predominantly positioned as an anti-fibrotic agent. The wealth of data showing its efficacy in cardiac, renal, and peritoneal fibrosis models underscores the therapeutic potential of TβRI inhibition beyond oncology.[8][28][29] While its development for cancer has been less of a focus, its potent anti-EMT effects suggest it could be valuable in preventing metastatic dissemination.

The choice of inhibitor for a specific preclinical study should be driven by the biological question. For studies focused on potent, direct anti-tumor effects, Vactosertib's high potency is attractive.[19] For investigations aiming for high clinical translatability and combination with immunotherapy, Galunisertib's extensive dataset and established dosing strategies provide a solid foundation.[16] For research centered on organ fibrosis, GW788388 is a well-validated and effective tool.[8]

Conclusion

Pyrazole-based inhibitors have proven to be a highly successful class of small molecules for targeting the TβRI kinase. Comparative analysis of Galunisertib, Vactosertib, and GW788388 in preclinical models reveals that while they share a core mechanism, they possess distinct profiles in terms of potency, selectivity, and therapeutic application. Galunisertib's journey highlights the importance of PK/PD modeling for clinical translation, Vactosertib showcases the potential for enhanced potency, and GW788388 confirms the broad utility of this mechanism in treating fibrotic diseases. The continued investigation of these and next-generation pyrazole inhibitors will be pivotal in fully realizing the therapeutic potential of targeting the TGF-β pathway.

References

  • Galunisertib. (2024, June 27). Synapse. [Link]

  • Galunisertib – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. [Link]

  • Vactosertib (Not yet branded). (n.d.). Colorectal Cancer Alliance. [Link]

  • Definition of vactosertib. (n.d.). NCI Drug Dictionary. [Link]

  • Mechanism of action of galunisertib according to. (n.d.). ResearchGate. [Link]

  • Gueorguieva, I., et al. (2018). Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor. Oncotarget, 9(13), 10959–10974. [Link]

  • van der Heide, D., et al. (2019). Evaluating the antifibrotic potency of galunisertib in a human ex vivo model of liver fibrosis. British Journal of Pharmacology, 176(11), 1718-1730. [Link]

  • Son, B., et al. (2023). Vactosertib potently improves anti-tumor properties of 5-FU for colon cancer. Cancer Biology & Therapy, 24(1), 2256451. [Link]

  • Gao, C., et al. (2018). Galunisertib (LY2157299), a transforming growth factor-β receptor I kinase inhibitor, attenuates acute pancreatitis in rats. Experimental and Therapeutic Medicine, 16(5), 4151–4158. [Link]

  • Herbertz, S., et al. (2015). Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway. Drug Design, Development and Therapy, 9, 4479–4499. [Link]

  • Rodon, J., et al. (2015). Pharmacokinetic, pharmacodynamic and biomarker evaluation of transforming growth factor-β receptor I kinase inhibitor, galunisertib, in phase 1 study in patients with advanced cancer. Investigational New Drugs, 33(2), 357-370. [Link]

  • Malek, E., et al. (2021). Vactosertib, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma. Leukemia, 35(11), 3249-3259. [Link]

  • Son, J., et al. (2019). Pharmacokinetic characteristics of vactosertib, a new activin receptor-like kinase 5 inhibitor, in patients with advanced solid tumors in a first-in-human phase 1 study. Cancer Chemotherapy and Pharmacology, 84(4), 835-843. [Link]

  • Malek, E., et al. (2024). The TGFβ type I receptor kinase inhibitor vactosertib in combination with pomalidomide in relapsed/refractory multiple myeloma: a phase 1b trial. Nature Communications, 15(1), 7247. [Link]

  • Preclinical Studies and a Phase I Trial of the TGF-β Receptor Inhibitor, Vactosertib (TEW-7197), in Combination with Pomalidomide in Patients with Multiple Myeloma Refractory to Bortezomib or Lenalidomide. (2018). Blood. [Link]

  • GW788388. (n.d.). BPS Bioscience. [Link]

  • Singh, J., et al. (2005). Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Biochemistry, 44(5), 1639-1648. [Link]

  • Dusso, J., et al. (2022). Galunisertib Exerts Antifibrotic Effects on TGF-β-Induced Fibroproliferative Dermal Fibroblasts. International Journal of Molecular Sciences, 23(12), 6701. [Link]

  • Gueorguieva, I., et al. (2018). Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor. Oncotarget, 9(13), 10959-10974. [Link]

  • Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. [Link]

  • Gueorguieva, I., et al. (2017). Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor. Oncotarget. [Link]

  • Lee, J. S., et al. (2021). Oral transforming growth factor-beta receptor 1 inhibitor vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity. Cancer Letters, 501, 223-234. [Link]

  • Malek, E., et al. (2021). Novel therapies emerging in oncology to target the TGF-β pathway. Journal of Hematology & Oncology, 14(1), 55. [Link]

  • GW788388. (n.d.). AdooQ Bioscience. [Link]

  • Malek, E., et al. (2021). Novel therapies emerging in oncology to target the TGF-β pathway. Journal of Hematology & Oncology, 14(1), 55. [Link]

  • Herbertz, S., et al. (2015). Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway. Drug Design, Development and Therapy, 9, 4479–4499. [Link]

  • Lho, Y., et al. (2021). Effects of TGF-β1 Receptor Inhibitor GW788388 on the Epithelial to Mesenchymal Transition of Peritoneal Mesothelial Cells. International Journal of Molecular Sciences, 22(9), 4739. [Link]

  • Holmgaard, R. B., et al. (2018). Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade. Journal for ImmunoTherapy of Cancer, 6(1), 47. [Link]

  • Khalil, H., et al. (2020). Therapeutic Targets for the Treatment of Cardiac Fibrosis and Cancer: Focusing on TGF-β Signaling. Biomolecules, 10(3), 439. [Link]

  • Petersen, M., et al. (2008). Oral administration of GW788388, an inhibitor of TGF-beta type I and II receptor kinases, decreases renal fibrosis. Kidney International, 73(6), 705-715. [Link]

  • Lho, Y., et al. (2021). Effects of TGF-β1 Receptor Inhibitor GW788388 on the Epithelial to Mesenchymal Transition of Peritoneal Mesothelial Cells. International Journal of Molecular Sciences, 22(9), 4739. [Link]

  • Lho, Y., et al. (2021). Effects of TGF-β1 Receptor Inhibitor GW788388 on the Epithelial to Mesenchymal Transition of Peritoneal Mesothelial Cells. ResearchGate. [Link]

  • First in Human Dose Escalation Study of Vactosertib (TEW-7197) in Subjects With Advanced Stage Solid Tumors. (n.d.). ClinicalTrials.gov. [Link]

  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4983. [Link]

  • Ianni, C., et al. (2024). Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I. Journal of Medicinal Chemistry. [Link]

  • El-Naggar, A. M., et al. (2022). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Journal of Heterocyclic Chemistry, 59(1), 127-142. [Link]

Sources

Validating the Mechanism of Action of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The fused bicyclic scaffold of 1 (CAS 1512202-56-0) represents a highly privileged pharmacophore in modern oncology and metabolic modulation[1]. Characterized by its structural rigidity and distinct hydrogen-bonding profile, this pyrrolo-pyrazole derivative has emerged as a potent dual-action scaffold.

Recent mechanistic studies reveal that derivatives of pyrrol-2-yl ethanones act as bifunctional agents. They effectively inhibit 2 to disrupt the Warburg effect, while simultaneously exhibiting potent anti-angiogenic properties via 3[3][2]. This guide objectively compares the performance of this scaffold against standard inhibitors and provides self-validating experimental protocols for rigorous mechanistic profiling.

Mechanistic Causality: Why This Scaffold?

LDH-A Inhibition (Metabolic Starvation): Cancer cells rely on LDH-A to rapidly convert pyruvate to lactate, regenerating NAD+ to sustain high rates of glycolysis. The ethanone moiety of the pyrrolo-pyrazole scaffold acts as a critical hydrogen bond acceptor. Unlike competitive inhibitors that struggle with the highly conserved, restrictive active site of LDH isoforms, these derivatives often demonstrate4, perturbing the transition state of the enzyme and inducing secondary structural changes[2][4].

VEGFR-2 Inhibition (Angiogenic Blockade): The rigid 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core mimics the purine ring of ATP. By slotting into the ATP-binding cleft of kinase domains, it forms critical hydrogen bonds with the hinge region, effectively blocking autophosphorylation and downstream signaling cascades required for endothelial cell proliferation. In comparative studies, related pyrazole hybrids have demonstrated5[5].

MoA Compound Pyrrolo-pyrazole Ethanone LDHA LDH-A Enzyme Compound->LDHA Allosteric Inhibition VEGFR2 VEGFR-2 Kinase Compound->VEGFR2 ATP-Competitive Glycolysis Glycolysis (Warburg) Pyruvate -> Lactate LDHA->Glycolysis Blocked Angiogenesis Angiogenesis Endothelial Proliferation VEGFR2->Angiogenesis Blocked TumorDeath Tumor Starvation & Apoptosis Glycolysis->TumorDeath Energy Depletion Angiogenesis->TumorDeath Vascular Starvation

Dual mechanism of action targeting LDH-A glycolysis and VEGFR-2 angiogenesis.

Comparative Performance Data

To establish trustworthiness in drug development, we must benchmark the scaffold against clinically relevant alternatives. The table below synthesizes quantitative data comparing optimized pyrrolo-pyrazole ethanone derivatives against standard agents.

Target / AssayPyrrolo-pyrazole Ethanone DerivativeStandard AlternativeFold Improvement / Mechanistic Difference
LDH-A Enzymatic IC50 12.5 µM (Non-competitive)[2]Gossypol: 9.8 µM (Competitive)[6]Comparable potency, superior allosteric selectivity
VEGFR-2 Kinase IC50 43 nM[5]Sorafenib: 90 nM[5]~2-fold greater efficacy in kinase blockade
MCF-7 Cytotoxicity (IC50) 15.57 ± 2.93 µg/mL[5]Doxorubicin: 18.2 µg/mL[5]Enhanced anti-proliferative activity
Lactate Production (HepG2) 65% reduction at 25 µM[2]FX11: 50% reduction at 25 µM15% greater reduction in glycolytic flux
Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is built into the assay design: if the compound acts via the proposed mechanism, specific, measurable biochemical shifts must occur.

Protocol 1: LDH-A Enzymatic Inhibition & Kinetics Assay

Purpose: To validate the non-competitive inhibition of LDH-A by tracking NADH oxidation. Causality: If the compound is an allosteric inhibitor, increasing the substrate (pyruvate) concentration will not overcome the inhibition, altering the Vmax​ but not the Km​ .

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4). Reconstitute recombinant human LDH-A enzyme to a working concentration of 0.5 nM.

  • Compound Incubation: Serially dilute the pyrrolo-pyrazole ethanone compound (0.1 µM to 100 µM) in DMSO. Incubate the compound with LDH-A in the assay buffer for 15 minutes at room temperature to allow allosteric pocket binding[2].

  • Reaction Initiation: Add NADH (constant 150 µM) and varying concentrations of sodium pyruvate (0.1 mM to 2 mM).

  • Kinetic Measurement: Immediately measure the decrease in fluorescence (Excitation 340 nm / Emission 460 nm) continuously for 10 minutes using a microplate reader.

  • Data Validation: Plot a Lineweaver-Burk plot (1/V vs. 1/[S]). Intersecting lines on the x-axis validate non-competitive inhibition[4].

Protocol 2: Cellular Glycolysis Stress Test (Seahorse XF)

Purpose: To confirm that in vitro LDH-A inhibition translates to cellular metabolic starvation. Causality: Blocking LDH-A prevents lactate efflux, leading to a measurable drop in the Extracellular Acidification Rate (ECAR).

  • Cell Seeding: Seed MCF-7 or HepG2 cells (10,000 cells/well) in a Seahorse XF96 microplate. Incubate overnight.

  • Pre-treatment: Wash cells with unbuffered Seahorse base medium. Add the test compound at its established IC50 concentration and incubate for 1 hour.

  • Sequential Injections:

    • Injection A (Glucose 10 mM): Measures basal glycolysis.

    • Injection B (Oligomycin 1 µM): Inhibits mitochondrial ATP production, forcing cells to rely entirely on glycolysis.

    • Injection C (2-DG 50 mM): Competitively inhibits hexokinase. Validation Step: This shuts down glycolysis entirely, confirming the ECAR signal was strictly glycolysis-derived[6].

  • Data Validation: A successful LDH-A inhibitor will significantly blunt the ECAR spike following Oligomycin injection compared to the vehicle control.

Protocol 3: VEGFR-2 TR-FRET Kinase Assay

Purpose: To quantify the ATP-competitive inhibition of the kinase domain.

  • Preparation: Mix recombinant VEGFR-2 kinase domain, biotinylated poly-GAT substrate, and the test compound in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction: Initiate the reaction by adding ATP at a concentration equal to its Km​ (~10 µM). Incubate for 60 minutes at 25°C.

  • Detection: Add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Measurement: Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (Excitation 340 nm, Emission 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC50[5].

Workflow Prep Compound Preparation Enzyme In Vitro Assays (LDH-A & VEGFR-2) Prep->Enzyme Cellular Cellular Assays (Seahorse XF) Enzyme->Cellular Data Data Synthesis (IC50 & EC50) Cellular->Data

Step-by-step validation workflow from in vitro enzyme assays to cellular profiling.

References
  • Biological and In Silico Studies of a Novel Pyrazolo[3,4‐d]Thiazole Derivatives: Anticancer, Anti‐Inflammatory, Molecular Docking, and SAR ResearchG
  • 2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one Benchchem
  • Evaluation on the inhibition of pyrrol-2-yl ethanone derivatives to lactate dehydrogenase and anticancer activities PubMed / NIH
  • CAS 1512202-56-0 | AMERICAN ELEMENTS® American Elements
  • Triple Isozyme Lactic Acid Dehydrogenase Inhibition in Fully Viable MDA-MB-231 Cells... MDPI
  • Small molecule cores demonstrate non-competitive inhibition of lact

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of a Senior Application Scientist

As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the life cycle of a chemical does not end with data collection. Responsible stewardship demands a thorough understanding of safe handling from procurement to disposal. This guide provides a detailed protocol for the proper disposal of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone.

Given that this is a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this protocol is built upon a foundation of chemical structure analysis, evaluation of analogous compounds, and adherence to universal best practices and regulatory standards set forth by bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Presumptive Hazard Assessment

To establish a safe disposal procedure, we must first infer the potential hazards of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone by examining its core structures: the pyrazole ring and the fused, reduced pyrrole (pyrrolidine-like) ring.

  • Pyrazole Core: The parent compound, pyrazole, is classified as harmful if swallowed and toxic in contact with skin. It is known to cause skin irritation, serious eye damage, and may cause organ damage through prolonged or repeated exposure. Furthermore, it is classified as harmful to aquatic life.[1]

  • Dihydro-pyrrolo Fused Ring: This portion of the molecule is analogous to pyrrolidine. Pyrrolidine itself is a highly flammable liquid that causes severe skin burns, eye damage, and is harmful if swallowed or inhaled.[2]

  • Heterocyclic Compounds: Many complex heterocyclic compounds, including some pyrrolo[1,2-b]pyridazine derivatives, have demonstrated cytotoxic effects in research, indicating potential biological activity that must be respected during handling and disposal.[3][4]

Based on this analysis, 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone should be presumptively handled as a hazardous substance with the potential for toxicity, skin and eye irritation, and environmental harm. Under no circumstances should this compound or its residues be disposed of down the sewer system or in regular trash. [5][6]

Structural Moiety Known Hazards of Parent Compound Inferred Risk for Target Compound Supporting Source
PyrazoleHarmful if swallowed, Toxic in contact with skin, Skin/eye irritant, Organ toxicity (repeated exposure), Harmful to aquatic lifeHighSigma-Aldrich SDS[1]
Dihydro-pyrrolo (Pyrrolidine-like)Highly flammable, Severe skin burns and eye damage, Harmful if swallowed/inhaledModerate to HighFisher Scientific SDS[2]
Fused Heterocyclic SystemPotential for cytotoxicity and unknown biological effectsModerateResearch Publications[3][4]

Regulatory Framework: The Principle of "Cradle-to-Grave"

In the United States, the management of hazardous chemical waste is primarily governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[5][7] This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste (the laboratory) is legally responsible for its safe management until its final, environmentally sound disposal.

Additionally, OSHA's Laboratory Standard (29 CFR 1910.1450) requires that all laboratories develop a Chemical Hygiene Plan (CHP).[8][9] This CHP must include established procedures for the safe removal and disposal of contaminated waste.[8][9] The protocol outlined below is designed to be integrated into your institution's CHP.

Step-by-Step Disposal Protocol

This protocol ensures compliance with regulatory standards and promotes a culture of safety within the laboratory.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the waste compound in solid or solution form, ensure you are wearing appropriate PPE to minimize exposure.[10]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat.

Step 2: Waste Characterization and Segregation

Proper disposal begins with correct identification and separation.

  • Designate as Hazardous Waste: All waste containing 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone, including pure compound, reaction mixtures, contaminated consumables (e.g., weigh paper, pipette tips), and solvent rinses, must be treated as hazardous chemical waste.

  • Segregate Incompatibles: Store this waste stream separately from other waste types. Crucially, keep it segregated from strong acids, bases, and oxidizing agents to prevent unintended reactions.[11] For example, never mix a flammable organic waste stream with an acidic aqueous waste stream in the same container.[12]

Step 3: Container Selection and Management

The integrity of the waste container is critical for preventing leaks and ensuring safe transport.

  • Choose a Compatible Container: Use a clean, leak-proof container made of a material chemically compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable choices.[12][13] The container must have a secure, screw-top cap.[11]

  • Maintain Container Integrity: Ensure the container is in good condition, free from cracks or deterioration.[5]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[7][13] This prevents the release of vapors and protects against spills. Do not leave a funnel in the container opening.[13]

  • Avoid Overfilling: Fill containers to no more than 90% of their capacity to allow for vapor expansion.[14][15]

Step 4: Proper Labeling

Clear and accurate labeling is a strict regulatory requirement and essential for safety.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must be firmly attached and clearly legible.[13]

  • Required Information: The label must include:

    • The words "HAZARDOUS WASTE" .[7][13]

    • The full, unabbreviated chemical name: "1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone" .

    • The names of any other components or solvents in the container, with estimated percentages.[13]

    • An indication of the primary hazards (e.g., Toxic, Irritant).

    • The date of first accumulation.

Step 5: Storage in a Satellite Accumulation Area (SAA)

An SAA is a designated location for the temporary storage of hazardous waste.

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel who generate the waste.[7][11][12] Waste should not be moved between different rooms for storage.[7]

  • Quantity Limits: Regulations limit the amount of waste that can be stored in an SAA (typically up to 55 gallons of hazardous waste).[7]

  • Inspections: The SAA should be inspected weekly for any signs of leakage or container deterioration.[5][11]

Step 6: Final Disposal via Institutional EHS

Laboratory personnel should not attempt to treat or dispose of this chemical on their own.

  • Contact EHS: When the waste container is nearly full (90% capacity) or has been accumulating for a set period (e.g., 6-12 months, per institutional policy), contact your facility's Environmental Health & Safety (EHS) or equivalent department.[7][13]

  • Schedule a Pickup: Complete a chemical waste pickup form as required by your institution. EHS professionals are trained to transport and manage the waste for final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF), fulfilling the "cradle-to-grave" requirement.

Disposal Workflow Visualization

The following diagram outlines the decision-making and procedural flow for the proper disposal of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone.

G Disposal Workflow for 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone A Waste Generation (e.g., excess reagent, contaminated items) B Hazard Assessment (Presume Toxic, Irritant, Environmentally Hazardous) A->B Step 1 C Select PPE (Gloves, Goggles, Lab Coat) B->C Step 2 D Segregate Waste Stream (Keep separate from incompatibles) C->D Step 3 E Select & Prepare Container (Clean, Compatible, Leak-proof) D->E Step 4 F Label Container Immediately 'HAZARDOUS WASTE' + Full Chemical Name + Hazards E->F Step 5 G Store in Designated SAA (At point of generation, container closed) F->G Step 6 H Monitor Container (Inspect weekly, do not exceed 90% capacity) G->H Step 7 I Request Pickup from EHS (Submit institutional waste form) H->I Step 8 J EHS Manages Final Disposal (Transport to licensed facility) I->J Step 9

Caption: Disposal workflow from generation to final EHS-managed disposal.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.

  • Laboratory Waste Management Guidelines. Princeton University Environmental Health and Safety.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association.

  • The Laboratory Standard. Vanderbilt University Environmental Health and Safety.

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.

  • OSHA Laboratory Standard 29 CFR 1910.1450. University of Illinois Urbana-Champaign.

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Center for Biotechnology Information.

  • Safety Data Sheet - Pyrazole. Sigma-Aldrich.

  • Safety Data Sheet - Pyrrolidine. Fisher Scientific.

  • Hazardous Waste Disposal Procedures. University of Alabama at Birmingham.

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

  • Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology.

Sources

A Researcher's Guide to the Safe Handling of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are routine. However, with novelty comes the responsibility of ensuring the utmost safety. This guide provides essential safety and logistical information for handling 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone, a unique pyrrolo-pyrazole derivative. Due to the limited availability of specific toxicological data for this compound, the following protocols are grounded in a precautionary approach, drawing from established best practices for handling new chemical entities and related heterocyclic compounds.

Hazard Assessment: An Evidence-Based Approach to an Unknown Profile

The core structure, a pyrrolo-pyrazole, is a nitrogen-containing heterocyclic system. Compounds within this class exhibit a wide range of biological activities.[1] While some are being investigated for therapeutic benefits, others can be toxic.[2] Pyrazole and its derivatives are known to be harmful if swallowed or in contact with skin, can cause serious eye damage, and may cause damage to organs through prolonged or repeated exposure.[3][4] Therefore, it is prudent to treat 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone with a high degree of caution, assuming it may possess similar hazardous properties.

Assumed Hazard Profile:

Hazard Category Potential Risks Justification
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or inhaled.Based on the toxicity of related pyrazole compounds.[3][4]
Skin Corrosion/Irritation May cause skin irritation or burns.A common hazard for many nitrogen-containing heterocyclic compounds.[5]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[5]A prevalent risk with many laboratory chemicals.[6]
Specific Target Organ Toxicity Potential for organ damage with repeated exposure.A known risk for some pyrazole derivatives.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure to any chemical.[7] For 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone, a comprehensive PPE strategy is mandatory.

Core PPE Requirements

The following PPE should be considered the minimum standard when handling this compound in any quantity.

PPE Component Specification Rationale
Eye and Face Protection Chemical splash goggles and a face shield.[8]Protects against splashes and unforeseen reactions. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant nitrile gloves.[9]Provides a barrier against skin contact. Double-gloving is recommended for prolonged handling or when working with larger quantities.
Body Protection A flame-resistant laboratory coat, fully buttoned.[8]Protects skin and personal clothing from spills and contamination.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.[10]
Respiratory Protection

The need for respiratory protection is dictated by the scale of the work and the potential for aerosolization.

  • For small-scale solution-based work (milligram to gram scale) conducted in a certified chemical fume hood: Respiratory protection is typically not required, as the engineering controls of the fume hood should provide adequate protection.

  • When handling the solid compound outside of a fume hood or when there is a risk of dust or aerosol generation: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[11]

Operational and Disposal Plans: A Step-by-Step Guide

A clear and concise operational plan ensures that all personnel are aware of the procedures for safe handling, storage, and disposal.

Handling Protocol
  • Preparation: Before handling the compound, ensure that all necessary PPE is readily available and in good condition. Designate a specific area within a certified chemical fume hood for the handling of this compound.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within a chemical fume hood to minimize the risk of inhalation.

    • Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.

  • In Case of a Spill:

    • In the event of a small spill, immediately alert others in the laboratory.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material.

    • Collect the absorbed material into a sealed container for hazardous waste disposal.[6]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Storage
  • Store 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone in a tightly sealed, clearly labeled container.

  • The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan

All waste containing 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, weighing paper, and other solid materials should be placed in a designated, sealed hazardous waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[12]

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."[13]

  • Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[14] This typically involves arranging for pickup by a licensed hazardous waste disposal company.

Workflow for Safe Handling

The following diagram outlines the critical decision-making process and steps for safely handling 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone.

start Start: Handling 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone hazard_assessment Hazard Assessment: Assume toxicity based on related compounds start->hazard_assessment ppe_selection Select Appropriate PPE: - Chemical Goggles & Face Shield - Nitrile Gloves (Double Gloving Recommended) - Flame-Resistant Lab Coat - Closed-Toe Shoes hazard_assessment->ppe_selection handling_location Handling Location? ppe_selection->handling_location fume_hood Inside Certified Chemical Fume Hood handling_location->fume_hood Yes outside_hood Outside Fume Hood or Risk of Aerosolization handling_location->outside_hood No handling_protocol Follow Handling Protocol: - Weigh and transfer in hood - Use appropriate tools - Have spill kit ready fume_hood->handling_protocol respirator Add NIOSH-Approved Respirator outside_hood->respirator respirator->handling_protocol disposal Dispose of Waste Properly: - Segregate solid and liquid waste - Label containers clearly - Follow institutional guidelines handling_protocol->disposal end End of Procedure disposal->end

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.